molecular formula C6H4BrO2S- B8426795 4-Bromobenzenesulfinate

4-Bromobenzenesulfinate

Cat. No.: B8426795
M. Wt: 220.07 g/mol
InChI Key: QBLQHDHWTVMHRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzenesulfinate is a useful research compound. Its molecular formula is C6H4BrO2S- and its molecular weight is 220.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQHDHWTVMHRH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrO2S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 4-Bromobenzenesulfinate: Properties, Synthesis, and Core Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Foreword: In the landscape of modern organic synthesis, the strategic introduction of sulfur-containing moieties is pivotal for modulating the physicochemical and pharmacological properties of target molecules. Among the diverse array of sulfur-based reagents, sodium 4-bromobenzenesulfinate emerges as a uniquely versatile and powerful building block. This guide provides an in-depth exploration of its core chemical properties, synthesis, and critical applications, moving beyond simple data recitation to explain the underlying principles that govern its reactivity. We will delve into not just what this reagent does, but why it behaves as it does, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Profile

Sodium this compound is most commonly encountered as a stable, off-white to light yellow crystalline powder. Its structure, featuring a sulfinate anion counterbalanced by a sodium cation, and a bromine-substituted aromatic ring, dictates its utility. The sulfinate group serves as a potent nucleophile and a precursor to sulfonyl radicals, while the bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.

Physicochemical Data Summary

The key properties of Sodium this compound are summarized below. It is notably hygroscopic and should be stored accordingly under an inert atmosphere to maintain its integrity.

PropertyValueSource(s)
Chemical Name Sodium this compound[1]
Synonyms Sodium (4-Bromophenyl)sulfinate
CAS Number 34176-08-4[1][2]
Molecular Formula C₆H₄BrNaO₂S
Molecular Weight 243.05 g/mol
Appearance White to light yellow powder/crystal
Melting Point >300 °C (Decomposes)[3]
Storage Store under inert gas, cool and dark place (<15°C recommended)[4]
Hazards Warning: Irritant (Skin, Eye, Respiratory)[1]

Synthesis and Purification: A Validated Protocol

The most reliable and common laboratory synthesis of sodium this compound is a two-step process starting from bromobenzene. This pathway involves an initial electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a controlled reduction to the desired sulfinate.

Step 1: Chlorosulfonation of Bromobenzene

The first step is the conversion of bromobenzene to 4-bromobenzenesulfonyl chloride. This is a classic electrophilic aromatic substitution reaction.[5][6]

  • Causality: Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The high reactivity of this reagent allows the reaction to proceed without an additional Lewis acid catalyst. The bromo-substituent is an ortho-, para-director; however, due to steric hindrance, the bulky chlorosulfonyl group (-SO₂Cl) is directed almost exclusively to the para position.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the HCl byproduct), cool 2.5 equivalents of chlorosulfonic acid to approximately 10-15°C in a water bath.

  • Slowly and carefully add 1.0 equivalent of bromobenzene dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 20°C.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60°C for one to two hours to drive the reaction to completion.

  • After cooling, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The precipitated solid, crude 4-bromobenzenesulfonyl chloride, is collected by suction filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be recrystallized from a suitable solvent like hexane or used directly in the next step after thorough drying.

Step 2: Reduction to Sodium this compound

The sulfonyl chloride is then reduced to the sodium sulfinate salt using a mild reducing agent.

  • Causality: Sodium sulfite (Na₂SO₃) is the ideal reducing agent for this transformation.[7] It is cost-effective, water-soluble, and its redox potential is sufficient to reduce the sulfonyl chloride to a sulfinate without over-reduction to the thiol. The reaction is typically performed in an aqueous medium where the sodium sulfite is soluble. An organic co-solvent may be used to aid the solubility of the sulfonyl chloride.[7]

Protocol:

  • Prepare a solution of 2.0-2.5 equivalents of sodium sulfite in water.

  • In a separate flask, dissolve the crude or purified 4-bromobenzenesulfonyl chloride (1.0 equivalent) from Step 1 in a suitable solvent like dichloromethane or THF.

  • Add the sulfonyl chloride solution dropwise to the stirred aqueous sodium sulfite solution.

  • During the addition, add a 10% aqueous sodium hydroxide solution as needed to maintain a neutral or slightly alkaline pH. This neutralizes the HCl byproduct from any potential hydrolysis of the starting material and ensures the product remains as the sodium salt.[7]

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the sulfonyl chloride by TLC.

  • Upon completion, the product, which is soluble in the aqueous phase, is separated. The aqueous layer can be washed with an organic solvent to remove any unreacted starting material.

  • The aqueous solution is then cooled, and the sodium this compound is precipitated by salting out with sodium chloride or by partial evaporation of the water, followed by cooling.

  • The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield the final product.

Synthesis Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction Bromobenzene Bromobenzene Reaction1 Electrophilic Aromatic Substitution @ 15-60°C Bromobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Reaction1 Intermediate 4-Bromobenzenesulfonyl Chloride Reaction1->Intermediate HCl byproduct Reaction2 Nucleophilic Reduction @ RT, pH 7-9 Intermediate->Reaction2 SodiumSulfite Sodium Sulfite (Na₂SO₃) in Water SodiumSulfite->Reaction2 FinalProduct Sodium this compound Reaction2->FinalProduct

Figure 1: Two-step synthesis of Sodium this compound.

Spectroscopic Characterization

Authenticating the structure of sodium this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent peaks are the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfinate group, typically found in the 1000-1200 cm⁻¹ region.[8] Other characteristic absorptions include C-H stretching from the aromatic ring just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1600-1400 cm⁻¹.[9]

  • ¹H NMR Spectroscopy: Due to the para-substitution pattern, the aromatic protons exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfinate group are typically shifted slightly downfield compared to those ortho to the bromine atom.

  • ¹³C NMR Spectroscopy: The spectrum will show four signals for the aromatic carbons due to symmetry. The carbon atom directly attached to the sulfur (ipso-carbon) will be significantly shifted, as will the carbon attached to the bromine.

Key Reactions and Mechanistic Insights

Sodium this compound is a versatile reagent primarily due to the dual reactivity of the sulfinate moiety, which can act as a nucleophile or as a single-electron transfer (SET) agent to generate a sulfonyl radical.[10][11]

Sulfone Synthesis via Nucleophilic Attack

As a soft nucleophile, the sulfinate anion readily attacks soft electrophiles, such as alkyl halides or aryl halides activated by a transition metal catalyst, to form sulfones.[12][13] This is a cornerstone reaction for installing the arylsulfonyl group, a common pharmacophore.

  • Causality (Nickel-Catalyzed Cross-Coupling): In reactions with aryl bromides, a nickel catalyst is often employed. The catalytic cycle typically involves oxidative addition of the nickel(0) catalyst into the aryl bromide C-Br bond, followed by transmetalation with the sodium sulfinate. Reductive elimination then furnishes the desired diaryl sulfone and regenerates the active Ni(0) catalyst. This photocatalytic strategy provides a greener alternative to traditional high-temperature methods.[12]

Sulfonyl Radical Generation and Application

Under oxidative conditions or photoredox catalysis, sodium this compound can undergo a one-electron oxidation to generate the corresponding 4-bromobenzenesulfonyl radical (ArSO₂•).[14][15] This highly reactive intermediate is central to a vast array of modern synthetic transformations.

  • Causality (Radical Hydro-sulfonylation of Alkenes): The generated sulfonyl radical can add across the double bond of an alkene. This addition is regioselective, with the sulfur atom adding to the less substituted carbon to form a more stable carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent, additive) to yield the final hydro-sulfonylation product. This approach avoids the need for pre-functionalized starting materials and proceeds under mild conditions.

Reaction Mechanism: Radical Addition to an Alkene

G Sulfinate ArSO₂⁻Na⁺ (Sodium this compound) Radical ArSO₂• (Sulfonyl Radical) Sulfinate->Radical SET (-e⁻) Oxidant Oxidant or Photocatalyst [PC]* CarbonRadical Carbon-centered Radical (R-ĊH-CH₂SO₂Ar) Radical->CarbonRadical Radical Addition Alkene Alkene (R-CH=CH₂) Product Alkyl Sulfone (R-CH₂-CH₂SO₂Ar) CarbonRadical->Product H-atom Abstraction H_Donor H-Donor (e.g., Solvent)

Figure 2: Generation of a sulfonyl radical and its addition to an alkene.

Applications in Drug Discovery and Development

The 4-bromophenylsulfonyl moiety is a valuable scaffold in medicinal chemistry. The sulfone group acts as a stable, metabolically robust hydrogen bond acceptor. The bromine atom serves as a key functionalization point for late-stage diversification using reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While direct applications of the sulfinate are less documented than for the corresponding sulfonamides or sulfones, its role as a direct precursor to these critical motifs makes it an indispensable tool for drug development professionals.

Handling and Safety Precautions

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazard Profile: Sodium this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also harmful if swallowed (H302).[1]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

  • Storage: The compound is hygroscopic. Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).

References

  • TCI AMERICA. (n.d.). Sodium this compound | 34176-08-4.
  • BLD Pharm. (n.d.). 34176-08-4 | Sodium this compound.
  • ChemicalBook. (2025, July 16). 4-BROMOBENZENESULFONIC ACID MONOHYDRATE | 138-36-3.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide.
  • MDPI. (2024, July 21). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light.
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 19(12), 2645–2668.
  • TCI AMERICA. (n.d.). Sodium this compound | 34176-08-4.
  • The Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications.
  • Jayalakshmi, B., & Gowda, B. T. (2004). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate.
  • Benchchem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
  • MilliporeSigma. (n.d.). Sodium this compound.
  • ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions.
  • Sigma-Aldrich. (n.d.). sodium 4-bromobenzene-1-sulfinate | 34176-08-4.
  • Domainex. (2023, November 14). Photoredox Enabled Synthesis of Sulfonamides and Derivatives.
  • Royal Society of Chemistry. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers.
  • Global Substance Registration System. (n.d.). SODIUM 4-BROMOBENZENESULFONATE.
  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.
  • Nature. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonyl chloride.
  • ResearchGate. (n.d.). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors.
  • ChemicalBook. (n.d.). 4-Bromobenzenesulfonyl chloride(98-58-8) 13C NMR spectrum.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium this compound | 34176-08-4.
  • ResearchGate. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
  • Organic Syntheses. (n.d.). A general synthetic method for the preparation of conjugated dienes from olefins.
  • NIST. (n.d.). sodium sulphate.
  • National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Sigma-Aldrich. (n.d.). Sodium 4-vinylbenzenesulfonate technical, = 90 T 2695-37-6.
  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • PubChem. (n.d.). Sodium 4-acetamidobenzene-1-sulfinate.
  • Sigma-Aldrich. (n.d.). Sodium 4-Methyl-benzenemethanesulfinate.
  • Chegg. (2023, October 2). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave.

Sources

Technical Guide: Synthesis of Sodium 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-bromobenzenesulfinate (


) is a critical organosulfur intermediate. Its value lies in its bifunctionality: the sulfinate moiety serves as a nucleophile for sulfone synthesis (e.g., via alkylation) or a precursor to sulfonamides, while the para-bromide substituent remains available for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details three distinct synthesis methodologies, ranked by operational reliability and scalability.

  • Reductive Dehalogenation: The industry-standard reduction of sulfonyl chlorides.

  • Metallation-Insertion: A de novo route utilizing 1,4-dibromobenzene and

    
     surrogates.
    
  • Pd-Catalyzed Coupling: A modern, transition-metal-catalyzed approach using DABSO.[1]

Part 1: The Chemical Context[2][3][4][5][6][7][8][9][10]

The synthesis of sulfinates is often complicated by their oxidative instability; they readily oxidize to sulfonates (


) or disproportionate to thiosulfonates upon exposure to air or acidic conditions. Therefore, protocols must prioritize pH control  and inert handling .
Strategic Decision Matrix

SynthesisDecision Start Starting Material Availability SulfonylCl 4-Bromobenzenesulfonyl Chloride Start->SulfonylCl Commercially Available ArylHalide 1,4-Dibromobenzene Start->ArylHalide Precursor Synthesis MethodA METHOD A: Sulfite Reduction (High Scalability) SulfonylCl->MethodA MethodB METHOD B: Lithiation/Grignard (High Atom Economy) ArylHalide->MethodB Low Temp (-78°C) MethodC METHOD C: Pd-Catalysis (DABSO) (Mild Conditions) ArylHalide->MethodC Pd Cat. + DABSO

Caption: Decision matrix for selecting the optimal synthesis route based on starting material availability.

Part 2: Method A - Sulfite Reduction (The Gold Standard)

This is the most robust method for generating sodium this compound. It relies on the reduction of 4-bromobenzenesulfonyl chloride using sodium sulfite (


). This method is preferred due to the commercial availability of the sulfonyl chloride and the mild aqueous conditions that preserve the aryl-bromide bond.
Mechanism

The reaction proceeds via a nucleophilic attack of the sulfite dianion on the chlorine atom (halogenophilic attack) or direct reduction, displacing chloride and generating the sulfinate anion.



Protocol

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Sodium sulfite (

    
    ) (2.0 equiv)[2]
    
  • Sodium bicarbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: Water (

    
    )
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Sulfite (20 mmol) and Sodium Bicarbonate (20 mmol) in distilled water (10 mL).

  • Addition: Add 4-Bromobenzenesulfonyl chloride (10 mmol) to the stirring aqueous solution.

    • Note: The sulfonyl chloride is solid and insoluble in water; the reaction is biphasic initially.[3]

  • Reaction: Heat the mixture to 70–80 °C for 4 hours.

    • Observation: The solution should become clear as the starting material is consumed and the water-soluble sulfinate salt forms.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Evaporate water in vacuo to obtain a white solid residue (mixture of product and inorganic salts).

    • Purification: Add Ethanol (25 mL) to the residue.[2] Sodium this compound is soluble in ethanol, while inorganic salts (

      
      , 
      
      
      
      ) are not.
    • Filter the heterogeneous mixture.[2]

    • Concentrate the filtrate to yield the pure sodium sulfinate as a white crystalline powder.[2]

Validation Check:

  • Yield: Expect >85%.

  • pH: The reaction must remain slightly alkaline (

    
    ) to prevent the formation of sulfinic acid, which is unstable.
    

Part 3: Method B - Lithiation & SO₂ Insertion (De Novo)

If the sulfonyl chloride is unavailable, or if isotopically labeled compounds are required, the "bottom-up" approach from 1,4-dibromobenzene is necessary. This method requires strict anhydrous conditions.

Reagents:

  • 1,4-Dibromobenzene

  • n-Butyllithium (n-BuLi) (1.0 equiv)

  • Sulfur Dioxide (

    
    ) gas OR DABSO (solid surrogate)[4]
    
  • Solvent: Anhydrous THF

Protocol (Selective Mono-Lithiation)
  • Setup: Flame-dry a flask under Argon atmosphere.

  • Dissolution: Dissolve 1,4-dibromobenzene in anhydrous THF.

  • Lithiation: Cool to -78 °C . Add n-BuLi dropwise.

    • Scientific Logic:[5][6][7][8][9][10] At -78 °C, Lithium-Halogen exchange is faster than nucleophilic addition. Using exactly 1.0 equivalent ensures only one bromine is exchanged, preserving the second bromine for future functionalization.

  • Insertion:

    • Option A (Gas): Bubble dry

      
       gas into the solution at -78 °C.
      
    • Option B (DABSO): Add DABSO (0.6 equiv) as a solid.

  • Quench: Allow to warm to room temperature. Quench with

    
     (aq) to form the sodium salt.[11]
    
  • Isolation: Evaporate THF, wash with non-polar solvent (to remove unreacted dibromobenzene), and extract the product into ethanol.

Part 4: Comparative Data & Visualization

Method Comparison Table
FeatureMethod A: Sulfite ReductionMethod B: Lithiation/

Method C: Pd-Catalysis (DABSO)
Starting Material Sulfonyl Chloride1,4-DibromobenzeneAryl Boronic Acid / Bromide
Reagent Cost LowMediumHigh (Pd catalyst + DABSO)
Scalability High (kg scale)Low (cryogenic required)Medium
Atom Economy GoodModerateLow (Ligand/Catalyst waste)
Key Risk Hydrolysis of chlorideOver-lithiation (benzyne)Catalyst poisoning
Reaction Pathway Diagram[10][15]

ReactionPathways Start 4-Bromobenzenesulfonyl Chloride Intermediate [Intermediate: Sulfite Attack] Start->Intermediate Reduction Reagent Na2SO3 / NaHCO3 (aq, 80°C) Reagent->Intermediate Product Sodium this compound (White Solid) Intermediate->Product - Cl⁻ SideProduct Inorganic Salts (Na2SO4, NaCl) Intermediate->SideProduct

Caption: Mechanistic flow of the sulfite reduction pathway (Method A).

Part 5: Characterization & Quality Control

Validating the synthesis of the sulfinate (S(IV)) rather than the sulfonate (S(VI)) is crucial.

  • 1H NMR (D₂O or DMSO-d6):

    • The aromatic protons of the sulfinate will appear upfield relative to the sulfonyl chloride starting material.

    • Expectation: Two doublets (AA'BB' system) in the range of

      
       7.50 – 7.80 ppm.
      
  • IR Spectroscopy:

    • Sulfinates exhibit characteristic S-O stretching bands that are distinct from sulfonates.

    • 
      : ~1000–1050 cm⁻¹
      
    • 
      : ~950–1000 cm⁻¹
      
    • Note: Sulfonates (

      
      ) typically show bands at higher frequencies (~1150-1200 cm⁻¹).
      
  • Solubility Test:

    • The sodium salt should be fully soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar organics (DCM, Hexanes).

References

  • Reduction of Sulfonyl Chlorides

    • Toma, T., et al. (2013). Efficient Synthesis of Sodium Arylsulfinates via Reduction of Sulfonyl Chlorides. Journal of Organic Chemistry.
    • Source:

  • DABSO/Pd-Catalysis

    • Deeming, A. S., Russell, C. J., & Willis, M. C. (2014).[9] Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO. Angewandte Chemie International Edition.

    • Source:

  • General Sodium Sulfinate Reviews

    • Kolla, S. R., & Lee, S. (2020).
    • Source:

  • Grignard/SO2 Insertion

    • Reeves, J. T., et al. (2014).[12] The Reaction of Grignard Reagents with Bunte Salts. Organic Letters.

    • Source:

Sources

Sodium 4-Bromobenzenesulfinate (CAS 34176-08-4): A Strategic Synthon in Radical Sulfonylation and Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, the strategic installation of sulfonyl groups is a critical vector for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). Sodium 4-bromobenzenesulfinate (CAS 34176-08-4) has emerged as a highly versatile, dual-purpose reagent[1]. As a Senior Application Scientist, I frequently leverage this compound because it provides two orthogonal synthetic handles: a nucleophilic/radical-generating sulfinate moiety and an electrophilic bromoaryl group primed for downstream transition-metal-catalyzed cross-coupling.

This technical guide explores the mechanistic causality, physicochemical profiling, and self-validating experimental protocols required to successfully deploy this reagent in advanced synthetic workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of your reagents is the first step in designing a robust reaction. Free sulfinic acids are notoriously unstable, rapidly disproportionating into sulfonic acids and thiosulfonates upon exposure to air or ambient moisture. The strategic selection of the sodium salt mitigates this degradation, locking the molecule into a stable, weighable solid that ensures precise stoichiometric control[2].

Table 1: Physicochemical Properties and Operational Causality
PropertyValueOperational Causality / Significance
Chemical Name Sodium this compoundThe sodium counterion stabilizes the reactive sulfinate anion.
CAS Number 34176-08-4 (Anhydrous)Primary identifier; ensures procurement of the anhydrous form[1].
Alternative CAS 175278-64-5 (Dihydrate)Dihydrate form; requires rigorous drying prior to moisture-sensitive radical reactions[3].
Molecular Formula C6H4BrNaO2SContains the critical C-Br bond for downstream functionalization[4].
Molecular Weight 243.05 g/mol Essential for accurate molarity calculations in catalytic cycles.
Appearance White to light yellow powderColor acts as a visual purity indicator; dark yellow/brown indicates oxidative degradation[1].

Mechanistic Pathways: The Dual Reactivity Profile

Sodium this compound is primarily utilized to synthesize aryl sulfones. Recent advancements in photocatalysis and metal-free thianthrenation have unlocked mild, room-temperature pathways for the intermolecular Heck-type sulfonylation of alkenes[5].

When subjected to Single Electron Transfer (SET) via an excited-state photocatalyst, the sulfinate anion is oxidized to a highly reactive sulfonyl radical. This radical rapidly adds across unsaturated systems. The presence of the para-bromine atom is chemically inert under these photoredox conditions, preserving it for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Mechanism A Sodium this compound (CAS 34176-08-4) D 4-Bromobenzenesulfonyl Radical A->D - Na+ B Photocatalyst (Excited) B->A SET C Visible Light C->B E Alkene Substrate D->E Addition F Brominated Aryl Sulfone E->F H-abstraction

Photoredox-catalyzed radical sulfonylation pathway using this compound.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, protocols must be designed as self-validating systems where each step contains internal checks. Below is the standardized workflow for the Photoredox-Catalyzed Sulfonylation of Alkenes .

Step-by-Step Protocol

Step 1: Reagent Preparation & Solvent Selection

  • Action: In a nitrogen-filled glovebox, combine the alkene substrate (1.0 equiv), sodium this compound (1.5 equiv), and an Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%) in anhydrous DMSO (0.1 M).

  • Causality: Sulfinate salts exhibit poor solubility in non-polar media. DMSO is selected because its high dielectric constant ensures complete dissolution, preventing light scattering and ensuring uniform photon flux through the homogeneous solution.

Step 2: Rigorous Degassing

  • Action: Subject the mixture to three cycles of Freeze-Pump-Thaw.

  • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove dissolved O₂ will rapidly quench the excited state of the photocatalyst and intercept the sulfonyl radical, diverting the reaction toward undesired sulfonic acid byproducts.

Step 3: Photochemical Irradiation

  • Action: Irradiate the reaction vessel using a 440 nm blue LED array at ambient temperature for 16–24 hours.

  • Causality: The 440 nm wavelength specifically targets the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium complex, driving the SET process without providing excess UV energy that could degrade the substrate.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: At 12 hours, sample the reaction under a positive stream of N₂. Analyze via LC-MS.

  • Self-Validation Check: The reaction is progressing if the extracted ion chromatogram shows the depletion of the sulfinate anion (m/z 219/221 for the bromine isotopes) and the emergence of the product mass. If the reaction has stalled, it is highly probable that trace water from the dihydrate form (CAS 175278-64-5)[3] has quenched the radical intermediate.

Step 5: Workup and Isolation

  • Action: Dilute the mixture with ethyl acetate and wash aggressively with water (3x) and brine (1x). Dry over MgSO₄, concentrate, and purify via flash chromatography.

  • Causality: The triple water wash is mandatory to partition the highly polar DMSO and residual unreacted sodium sulfinate into the aqueous layer, preventing co-elution during silica gel chromatography.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Irradiation (Blue LED, 24h) S2->S3 S4 4. Monitoring (LC-MS / TLC) S3->S4 S4->S3 Incomplete S5 5. Purification (Chromatography) S4->S5 Complete

Standard operational workflow for photocatalytic sulfonylation reactions.

Applications in Drug Development

The true value of Sodium this compound lies in its bifunctionality. In medicinal chemistry, the sulfone group is frequently utilized as a bioisostere for carbonyls or to improve metabolic stability and aqueous solubility.

Once the 4-bromobenzenesulfonyl motif is installed onto a core scaffold, the para-bromine atom serves as a highly reactive electrophilic site. Drug development professionals routinely subject these brominated intermediates to Palladium-catalyzed cross-couplings (e.g., Suzuki coupling with aryl boronic acids) to rapidly generate libraries of structurally diverse diaryl sulfones. This orthogonal reactivity dramatically accelerates Structure-Activity Relationship (SAR) campaigns, allowing for late-stage diversification of complex pharmaceutical candidates.

References

1.[1] Title: Sodium this compound | 34176-08-4 | TCI AMERICA Source: tcichemicals.com URL: 1

2.[4] Title: 34176-08-4 | MFCD00210139 | Sodium this compound Source: aaronchem.com URL: 4

3.[2] Title: Sodium this compound | 34176-08-4 - ChemicalBook Source: chemicalbook.com URL: 2

4.[3] Title: Good Price CAS: 175278-64-5 | Sodium this compound ... Source: alfa-chemical.com URL: 3

5.[5] Title: Unified Metal-Free Intermolecular Heck-Type Sulfonylation, Cyanation, Amination, Amidation of Alkenes by Thianthrenation Source: chemrxiv.org URL: 5

Sources

Introduction: The Role and Relevance of Sodium 4-bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Sodium 4-bromobenzenesulfinate

Sodium this compound (C₆H₄BrNaO₂S) is an organosulfur compound of significant interest in modern synthetic chemistry. As a versatile building block, it serves as a precursor for the introduction of sulfonyl groups into organic molecules, a common motif in many pharmaceuticals and functional materials. Its utility in palladium-catalyzed cross-coupling reactions and other C-S bond-forming strategies makes understanding its physical properties, particularly its solubility, a critical prerequisite for reaction design, process optimization, and purification.[1]

This guide provides a comprehensive overview of the solubility characteristics of sodium this compound. In the absence of extensive, publicly available quantitative solubility data, we will first establish a theoretical framework for predicting its behavior. More importantly, we will provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in any solvent system of interest, thereby empowering scientists to generate the precise data required for their specific applications.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the foundational concept.

Sodium this compound is an organic salt. In its solid state, it exists as an ionic lattice of sodium cations (Na⁺) and this compound anions. The anion itself possesses both polar and nonpolar characteristics:

  • Polar Head: The sulfinate (-SO₂⁻) group is highly polar and capable of strong ion-dipole interactions.

  • Nonpolar Tail: The bromophenyl group (C₆H₄Br-) is nonpolar and hydrophobic, engaging primarily in weaker van der Waals forces.

This dual nature dictates its solubility profile:

  • Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving sodium this compound. Polar protic solvents like water are particularly effective as they can solvate both the sodium cation and the sulfinate anion through strong ion-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are also expected to be good solvents. Their large dipole moments allow them to effectively solvate the sodium cation. The use of sodium sulfinates in DMSO-based reaction media supports this prediction.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to effectively solvate the ions of the salt. The energy required to break the ionic lattice is not compensated by the weak van der Waals interactions, leading to predicted low solubility.

The chemical structure and its ionic dissociation in a polar solvent are visualized below.

G cluster_solid Solid State (Ionic Lattice) cluster_solution Aqueous Solution C6H4BrSO2Na C₆H₄BrSO₂⁻Na⁺ Anion C₆H₄BrSO₂⁻ (aq) C6H4BrSO2Na->Anion  Dissolution in H₂O Cation Na⁺ (aq)

Caption: Dissociation of Sodium this compound in water.

Section 2: Known Solubility Profile (Qualitative)

Solvent ClassExample SolventsPredicted/Observed SolubilityRationale / Source
Polar Protic Water (H₂O)Soluble Expected for a sodium salt. Synthesis patents describe workups involving aqueous solutions of related sulfinates.[3]
Methanol (MeOH), Ethanol (EtOH)Likely Soluble to Moderately Soluble Polarity suggests solubility, though potentially less than in water. Often used for recrystallization of organic salts.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble Frequently used as a solvent for reactions involving sodium sulfinates, implying reagent solubility.[2]
Nonpolar Aromatic Toluene, BenzeneInsoluble to Sparingly Soluble The nonpolar nature of the solvent is a poor match for the ionic solute.
Nonpolar Aliphatic Hexane, HeptaneInsoluble The very low polarity of alkanes makes them incapable of dissolving ionic salts.
Chlorinated Dichloromethane (DCM)Insoluble Despite some polarity, DCM is generally a poor solvent for salts. It is mentioned as a solvent for the starting material (sulfonyl chloride) but the resulting sodium salt is formed in an aqueous phase.[3]

Section 3: Experimental Protocol for Quantitative Solubility Determination

To generate reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard.[5] This method measures the equilibrium solubility, which is the point at which a solution is saturated with a solute and the rates of dissolution and precipitation are equal.

Pillar of Trustworthiness: The Self-Validating Protocol

This protocol is designed to be self-validating. The extended equilibration time ensures thermodynamic equilibrium is reached, while the analytical quantification step provides precise measurement. Replicating the experiment at least in triplicate will ensure the statistical validity of the results.

Methodology

1. Materials and Equipment:

  • Sodium this compound (≥95% purity)[6]

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps (e.g., 20 mL)

  • Temperature-controlled orbital shaker or shaking incubator

  • Centrifuge capable of holding the chosen vials/flasks

  • Syringes (1-5 mL)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC or UV-Vis spectrophotometer for quantification

2. Step-by-Step Experimental Procedure:

  • Preparation: Add an excess amount of sodium this compound to a pre-weighed vial. An amount that ensures a visible solid residue remains at the end of the experiment is crucial. For a 10 mL solvent volume, starting with ~200-500 mg is a reasonable excess. Record the exact mass added.

  • Solvent Addition: Add a precise, known volume or mass of the chosen solvent to the vial (e.g., 10.0 mL).

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 48 hours .[7]

    • Causality Insight: Shorter times may result in measuring kinetic solubility, not true equilibrium solubility. 24-48 hours is necessary to ensure the system reaches thermodynamic stability, making the data robust and reproducible.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining solid.[5]

  • Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial.

    • Causality Insight: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise artificially inflate the measured concentration.[5]

  • Sample Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (see Section 4) to determine the concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL, g/L, or mol/L.

Workflow Visualization

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) at Constant Temp B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Prepare Accurate Dilution E->F G 7. Quantify via HPLC / UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Section 4: Analytical Quantification Protocol via HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for determining the concentration of sodium this compound, as the bromophenyl group contains a UV chromophore.

1. Standard Preparation & Calibration:

  • Prepare a stock solution of sodium this compound of known concentration (e.g., 1000 µg/mL) in the mobile phase.

  • Create a series of at least five calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the standards into the HPLC system and record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.995 for accuracy.

2. Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure a consistent pH). A starting point could be 40:60 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., ~230-240 nm, to be determined by a UV scan).

  • Quantification: Inject the diluted, filtered sample from the solubility experiment. Determine its concentration by comparing its peak area to the calibration curve.

Conclusion

Understanding the solubility of sodium this compound is essential for its effective use in chemical synthesis. While a comprehensive, publicly available dataset of its quantitative solubility is lacking, its behavior can be reliably predicted based on fundamental chemical principles. It is expected to be soluble in polar solvents like water and DMSO and insoluble in nonpolar solvents like hexane. For applications requiring precise solubility values, the robust, step-by-step experimental and analytical protocols provided in this guide equip researchers with the tools to generate high-quality, reproducible data tailored to their specific needs. This empirical approach ensures process reliability and success in the development of novel chemical entities.

References

  • ETH Library. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available at: [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

  • PubChem. (n.d.). Sodium 4-bromobenzene-sulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). SODIUM 4-BROMOBENZENESULFONATE. Available at: [Link]

  • MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules. Available at: [Link]

  • ResearchGate. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available at: [Link]

  • CAS Common Chemistry. (n.d.). Sodium 4-bromobenzenesulfonate. Available at: [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Sodium benzenesulfinate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • YouTube. (2020). Recrystallization. Professor Dave Explains. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Available at: [Link]

  • nupeg.ufrn.br. (n.d.). Solubilities of Salts in Mixed Solvents. Available at: [Link]

  • ScienceDirect. (n.d.). Investigation of sodium 4-nitrotoluene-2-sulfonate solubility in aqueous organic solutions. Available at: [Link]

Sources

Technical Guide: 4-Bromobenzenesulfinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromobenzenesulfinate is a critical organosulfur building block, primarily utilized as a nucleophilic coupling partner in palladium-catalyzed desulfitative cross-coupling reactions (the diversity-oriented synthesis of biaryls) and sulfone formation.[1]

While often requested simply as "this compound," this moiety exists in distinct chemical forms with varying molecular weights (MW). Precision in stoichiometry is non-negotiable in drug development. Confusing the free acid with the sodium salt—or the anhydrous salt with its hydrate—introduces significant molarity errors that can derail catalytic cycles.

This guide defines the exact physicochemical parameters of the compound and provides an evidence-based protocol for its synthesis and application.

Physicochemical Profile & Stoichiometry

The following table consolidates the essential data for the three most common forms of this reagent. Researchers must verify the CAS number on their vendor container to ensure the correct MW is used for molarity calculations.

Chemical FormMolecular FormulaMolecular Weight ( g/mol )CAS NumberStability Profile
Sodium this compound

243.05 34176-08-4 High. Stable solid.[1] Preferred for storage.
4-Bromobenzenesulfinic acid

221.07 1195-33-1 Low. Prone to disproportionation.
Sodium salt (Dihydrate)

279.08 VariesHigh. Common commercial form; account for water mass.
Expert Insight: The Stability Trap

Do not attempt to isolate or store the free acid (4-Bromobenzenesulfinic acid ). Unlike sulfonic acids (


), sulfinic acids (

) are inherently unstable.[2] They undergo disproportionation upon exposure to air or moisture, converting into a mixture of the corresponding sulfonic acid and thiosulfonate ester [1].

Operational Rule: Always synthesize, isolate, and store this compound as the sodium salt . If the free acid is required for a specific mechanism, generate it in situ by acidifying the salt immediately prior to reaction.

Synthetic Utility: Desulfitative Cross-Coupling

The primary value of this compound in modern drug discovery lies in Pd-catalyzed desulfitative cross-coupling . This reaction allows the sulfinate to act as an aryl halide surrogate (an electrophile) or a nucleophile, depending on conditions.

In the "desulfitative" mode, the sulfinate moiety (


) acts as a traceless leaving group, allowing the formation of C-C bonds (biaryls) without the need for stoichiometric organometallic reagents like boronic acids (Suzuki) or organostannanes (Stille).
Mechanistic Pathway

The following diagram illustrates the catalytic cycle.[3][4] Note the critical "Desulfitation" step where


 is extruded, converting the Pd-sulfinate species into a Pd-aryl species.

DesulfitativeCoupling Figure 1: Pd-Catalyzed Desulfitative Cross-Coupling Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-SO2-Ar') OxAdd->TransMet + Ar'-SO2Na - NaBr Desulf Desulfitation (-SO2) (Ar-Pd-Ar') TransMet->Desulf Extrusion of SO2 RedElim Reductive Elimination (Product Release) Desulf->RedElim RedElim->Pd0 Regeneration Reactant1 Aryl Bromide (Ar-Br) Reactant2 This compound (Ar'-SO2Na) Product Biaryl Product (Ar-Ar')

Caption: The catalytic cycle highlights the extrusion of sulfur dioxide (Red Node), the rate-determining step that distinguishes this chemistry from standard Suzuki couplings.

Experimental Protocol: Robust Synthesis

Objective: Synthesis of Sodium this compound from 4-bromobenzenesulfonyl chloride. Scale: 10 mmol (adaptable).

Reagents
  • Precursor: 4-Bromobenzenesulfonyl chloride (MW: 255.52 g/mol )

  • Reductant: Sodium Sulfite (

    
    )
    
  • Base: Sodium Bicarbonate (

    
    )
    
  • Solvent: Water (

    
    )
    
Step-by-Step Methodology
  • Preparation of Reducing Solution: In a 100 mL round-bottom flask, dissolve

    
     (2.52 g, 20 mmol, 2.0 equiv) and 
    
    
    
    (1.68 g, 20 mmol, 2.0 equiv) in water (30 mL).
    • Causality: The bicarbonate buffers the solution. As the reduction proceeds, HCl is theoretically generated; without a base, the pH would drop, promoting the formation of the unstable free sulfinic acid [2].

  • Addition: Heat the solution to 70°C. Add 4-bromobenzenesulfonyl chloride (2.55 g, 10 mmol, 1.0 equiv) portion-wise over 15 minutes.

    • Observation: The solid sulfonyl chloride will gradually dissolve as it reduces to the soluble sulfinate salt.

  • Reaction Monitoring: Stir at 70°C for 2–3 hours. Monitor by TLC (or LC-MS).

    • Endpoint: Disappearance of the non-polar sulfonyl chloride spot.

  • Work-up (Critical Purification):

    • Cool the mixture to 0°C (ice bath).

    • Acidify carefully with concentrated HCl to pH ~1–2. This precipitates the free acid.

    • Rapidly filter the white solid (4-bromobenzenesulfinic acid).

    • Immediate Conversion: Wash the solid with cold water, then immediately redissolve it in a minimal amount of aqueous NaOH (1.0 equiv).

    • Causality: We isolate the acid briefly to remove inorganic salts (

      
      , 
      
      
      
      ), but immediately reconvert to the sodium salt for stability.
  • Isolation: Remove water via lyophilization or rotary evaporation (azeotrope with ethanol) to yield Sodium this compound as a white powder.

SynthesisWorkflow Start Sulfonyl Chloride (Precursor) Reduction Reduction (Na2SO3 / NaHCO3) Start->Reduction Acidification Acidification (HCl) Precipitate Free Acid Reduction->Acidification Purification Step Neutralization Neutralization (NaOH) Reform Na-Salt Acidification->Neutralization Immediate Final Sodium this compound (Stable Solid) Neutralization->Final Lyophilization

Caption: The "Purification Step" (Red) is transient; the material must be immediately neutralized (Green) to prevent decomposition.[1]

References

  • Willis, M. C. (2010). Sulfinyl Anions: Potent Reagents for C-C Bond Formation. Chemical Reviews.

  • Deng, R., et al. (2014). Palladium-Catalyzed Desulfitative Cross-Coupling of Arylsulfinates. RSC Advances.

  • Sigma-Aldrich. (2023). Sodium this compound Product Specification & CAS 34176-08-4.[1][5][6][7]

Sources

4-Bromobenzenesulfinate: Mechanistic Divergence in Modular Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic pathways and experimental protocols for 4-bromobenzenesulfinate reagents. This document is structured for researchers requiring high-fidelity mechanistic insights and reproducible workflows.

Technical Whitepaper | Version 2.0

Executive Summary: The "Chemical Chameleon"

Sodium this compound (and its corresponding acid) represents a pivotal "divergent reagent" in modern organic synthesis. Unlike simple phenyl sulfinates, the 4-bromo derivative offers a dual-modality advantage:

  • Mechanistic Versatility: It serves as a precursor for both sulfonyl radicals (ArSO₂•) and aryl radicals (Ar[1]•) via controlled desulfonylation.[2]

  • Post-Synthetic Utility: The retained bromine atom acts as a functional handle (via oxidative addition) for sequential cross-coupling, enabling the rapid construction of polysubstituted arenes.

This guide analyzes the three primary mechanistic pathways—Desulfonylative Cross-Coupling (C–C bond formation) , Radical Sulfonylation (C–S bond formation) , and Nucleophilic Substitution —providing validated protocols for each.

Mechanistic Pathway A: Pd-Catalyzed Desulfonylative Cross-Coupling

Objective: Synthesis of Biaryls (C–C Bond Formation) Key Concept: The "Extrusion" Step.

In this pathway, the sulfinate acts as an aryl nucleophile surrogate (similar to a boronic acid). The reaction is driven by the thermodynamic stability of the evolved SO₂ gas and the formation of a stable C–C bond.

Mechanistic Cycle[2][3][4]
  • Oxidative Addition: Pd(0) inserts into the aryl halide (Ar'-X) bond.[3]

  • Ligand Exchange/Transmetalation: The sulfinate anion coordinates to the Pd(II) center, displacing the halide (X⁻).

  • Desulfinative Rearrangement (The Critical Step): The Pd-O-S-Ar linkage rearranges to Pd-Ar, ejecting SO₂. This step is often turnover-limiting for carbocyclic sulfinates.

  • Reductive Elimination: The two aryl groups couple, regenerating Pd(0).[3][4]

Visualization: Catalytic Cycle

Desulfonylative_Coupling Pd0 Pd(0)Ln OxAdd Ar'-Pd(II)-X Pd0->OxAdd + Ar'-X TransMet Ar'-Pd(II)-OS(O)Ar OxAdd->TransMet + ArSO2Na - NaX Extrusion Ar'-Pd(II)-Ar (+ SO2 release) TransMet->Extrusion Heat (>100°C) - SO2 Extrusion->Pd0 Reductive Elimination Product Ar'-Ar (Biaryl Product) Extrusion->Product

Caption: Pd-catalyzed desulfonylative cycle. Note the high thermal barrier often required for the SO₂ extrusion step (Red box).

Mechanistic Pathway B: Radical-Mediated Sulfonylation

Objective: Synthesis of Sulfones (C–S Bond Formation) Key Concept: Radical Stability & SO₂ Retention.

Under oxidative conditions (electrochemical or photocatalytic), the sulfinate undergoes Single Electron Transfer (SET) to form a sulfonyl radical. Unlike Pathway A, conditions are tuned to prevent SO₂ loss, trapping the radical with an alkene, alkyne, or arene.

Mechanistic Logic[4][6]
  • Initiation: Anodic oxidation (or excited photocatalyst) removes an electron from ArSO₂⁻ (E_ox ≈ +0.94 V vs SCE).

  • Propagation: The electrophilic 4-Br-Ph-SO₂• radical attacks electron-rich pi-systems (e.g., vinyl boronic acids, alkynes).

  • Termination: The resulting carbon-centered radical is quenched (via oxidation/deprotonation or H-abstraction), restoring aromaticity or completing the addition.

Visualization: Electrochemical Radical Cycle

Radical_Sulfonylation Sulfinate 4-Br-Ph-SO2- Na+ Radical 4-Br-Ph-SO2• (Sulfonyl Radical) Sulfinate->Radical -e- (Anode) SET Adduct C-Radical Intermediate Radical->Adduct + Substrate Substrate Substrate (Alkene/Arene) Product Vinyl/Aryl Sulfone Adduct->Product -e- / -H+

Caption: Electrochemical generation of sulfonyl radicals. The 4-Br substituent stabilizes the radical, favoring C-S bond formation over desulfonylation.

Experimental Protocols

Protocol 1: Pd-Catalyzed Desulfonylative Cross-Coupling

For the synthesis of 4-bromobiphenyl derivatives.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Sodium this compound (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%) or PCy₃ (for sterically hindered substrates)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with the aryl bromide, sulfinate salt, Pd catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Oxygen inhibition is minimal but moisture can affect yield.

  • Solvation: Add degassed solvent (0.2 M concentration).

  • Reaction: Heat to 110°C for 16–24 hours. Note: High temperature is strictly required to overcome the activation energy of SO₂ extrusion.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with water/brine.

  • Purification: Silica gel chromatography.

Validation Check:

  • Gas Evolution: Bubbling should be observed (SO₂ release).

  • By-product: If temperature is too low (<80°C), the sulfone (non-desulfonylated product) may form as a major impurity.

Protocol 2: Electrochemical C–H Sulfonylation (Green Synthesis)

For the synthesis of vinyl sulfones or sulfonated heterocycles.

Reagents:

  • Substrate (e.g., Styrene or Pyridine) (1.0 equiv)

  • Sodium this compound (2.0 equiv)

  • Electrolyte: n-Bu₄NBF₄ (0.1 M)

  • Solvent: MeOH/H₂O (4:1) or MeCN/H₂O.

  • Electrodes: Graphite (Anode) / Platinum (Cathode).

Step-by-Step Methodology:

  • Cell Assembly: Use an undivided cell.

  • Electrolysis: Constant current (CCE) at 10–15 mA (approx. 2.0–3.0 F/mol).

  • Temperature: Maintain at Room Temperature (25°C). Cooling prevents thermal desulfonylation.

  • Monitoring: Monitor consumption of sulfinate by TLC (stain with KMnO₄).

  • Workup: Evaporate MeOH. Extract aqueous layer with DCM.

Validation Check (Radical Trap):

  • Add TEMPO (2.0 equiv) to the reaction mixture.

  • Result: Complete inhibition of product formation. Detection of 4-Br-Ph-SO₂-TEMPO adduct via HRMS confirms the radical mechanism.

Data Summary: Reaction Optimization

The following table summarizes the divergence in conditions for this compound reactivity.

ParameterDesulfonylative Coupling (Pathway A)Radical Sulfonylation (Pathway B)
Primary Bond Formed C–C (Biaryl)C–S (Sulfone)
Catalyst/Mediator Pd(II)/Pd(0)Electricity / Photocatalyst (Ru/Ir)
Temperature High (>100°C)Low (RT to 40°C)
Mechanism Organometallic (2e⁻)Radical (1e⁻)
SO₂ Fate Extruded (Gas)Retained in product
4-Br Role Spectator (retained on ring)Spectator (retained on ring)
Typical Yield 75–92%60–85%

References

  • Mechanistic Studies of Palladium-Catalyzed Desulfinative Cross-Coupling. Source: Journal of the American Chemical Society. URL:[Link]

  • Electrochemical Sulfonylation of Organoboronic Acids. Source: Journal of Organic Chemistry. URL:[Link]

  • Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates. Source: Molecules (MDPI). URL:[Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Source: Nature Communications. URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na). Source: RSC Advances. URL:[Link]

Sources

Theoretical and Computational Studies on 4-Bromobenzenesulfinate: Mechanistic Pathways and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, sulfinate salts and esters serve as indispensable building blocks for constructing complex sulfur-containing pharmacophores. Among these, 4-Bromobenzenesulfinate (4-BBS) occupies a privileged space. The presence of the para-bromo substituent creates a unique electronic "push-pull" system—exerting electron-withdrawing inductive effects while allowing for resonance stabilization. This whitepaper synthesizes recent Density Functional Theory (DFT) studies and computational models to decode the mechanistic behavior of 4-BBS across radical cyclizations, desulfitative cross-couplings, and halide-catalyzed reductions.

By bridging theoretical calculations with empirical bench data, this guide provides actionable, self-validating protocols for integrating 4-BBS into advanced synthetic workflows.

Electronic Structure and DFT Foundations

Understanding the reactivity of 4-BBS requires mapping its electronic topography. Computational chemistry provides the exact energetic parameters that dictate whether 4-BBS will act as a nucleophile, a radical precursor, or a leaving group.

Recent DFT calculations performed at the B3LYP/6-311+G(d,p) level of theory have successfully isolated the stationary geometries of 4-BBS derivatives[1]. The calculations reveal a HOMO energy of –5.75 eV and a LUMO energy of –0.68 eV[1].

  • Causality in Reactivity: The relatively deep HOMO level indicates that 4-BBS is a moderate, rather than aggressive, nucleophile. However, the low-lying LUMO makes the sulfinate moiety highly susceptible to Single Electron Transfer (SET) events, explaining its excellent performance in transition-metal-catalyzed radical pathways.

Mechanistic Pathway Analysis

Radical-Mediated Sulfonylation (Cu-Catalyzed)

One of the most powerful applications of 4-BBS is in the construction of functionalized heterocycles via radical pathways. When reacted with allene-tethered carbamates in the presence of CuBr₂, 4-BBS undergoes a SET process to generate a sulfonyl radical[2].

DFT analysis calculated at the M06/6-31G(d) (C,H,N,O) and LANL2DZ (Cu,Br) level in CH₃NO₂ (PCM solvation model) maps this precise pathway[2]. The generated radical attacks the unsaturated system to form a cation radical intermediate. The subsequent oxycyclization step is highly exergonic, overcoming an activation energy barrier of exactly 9.5 kcal/mol[2].

G R1 Cu(II) + Sulfinate R2 Single Electron Transfer R1->R2 Initiation R3 Sulfonyl Radical R2->R3 Cu(I) Formed R4 Allene Addition R3->R4 Substrate R5 Oxycyclization (INT-2) R4->R5 ΔG‡ = 9.5 kcal/mol R6 Halide Trapping R5->R6 Product

Fig 1: Copper-mediated radical sulfonylation and oxycyclization pathway.

Halide-Catalyzed Reduction to Disulfides

The reduction of methyl this compound to its corresponding disulfide using I⁻/formic acid showcases the critical role of halide nucleophilicity. Theoretical studies using the range-separated DFA ωB97XD/def2tzvp functional (with an SMD implicit solvation model for formic acid) demonstrated that the reaction proceeds via a thiosulfonate intermediate[3].

  • Causality in Catalyst Selection: The enhanced nucleophilicity of the iodide ion favors the preferential formation of the thiosulfonate through an iodide-catalyzed pathway. This minimizes yield reduction caused by parasitic dismutation pathways that trap the sulfinate as non-reducible sulfonic species[3].

Desulfitative Cross-Coupling

In palladium-catalyzed arylations, 4-BBS acts as an aryl donor by extruding SO₂. Both experimental and computational data support the involvement of a Concerted Metalation-Deprotonation (CMD) pathway for π-excessive aromatics[4]. The extrusion of SO₂ is the thermodynamic tollgate; the para-bromo group helps stabilize the resulting aryl-palladium intermediate through inductive electron withdrawal, preventing premature protode-metalation.

G N1 This compound N2 Pd(II) Coordination N1->N2 Catalyst N3 Desulfitation (TS) N2->N3 Heat N4 Aryl-Pd Intermediate N3->N4 -SO2 N5 CMD Pathway N4->N5 Base N6 Coupled Product N5->N6 Reductive Elim.

Fig 2: Desulfitative cross-coupling pathway via Concerted Metalation-Deprotonation (CMD).

Quantitative Data and Thermodynamic Parameters

To facilitate rapid decision-making in reaction design, the following tables summarize the critical computational metrics associated with 4-BBS reactivity.

Table 1: Electronic Properties of this compound Derivatives (DFT Calculated) [1]

PropertyFunctional / Basis SetCalculated ValueOperational Implication
Total Energy (E) B3LYP/6-311+G(d,p)–745.080221 hartreesConfirmed energy minimum for ground state
HOMO Energy B3LYP/6-311+G(d,p)–5.75 eVIndicates moderate nucleophilicity
LUMO Energy B3LYP/6-311+G(d,p)–0.68 eVHighly susceptible to SET reduction
HOMO-LUMO Gap B3LYP/6-311+G(d,p)5.07 eVHigh kinetic stability in absence of catalyst

Table 2: DFT-Calculated Activation Energies (ΔG‡) for 4-BBS Pathways [2][3]

Reaction PathwayCatalyst / ReagentLevel of TheorySolvation ModelΔG‡ (kcal/mol)
Radical Oxycyclization CuBr₂M06/6-31G(d) & LANL2DZPCM (CH₃NO₂)9.5
Sulfinate Reduction I⁻ / Formic AcidωB97XD/def2tzvpSMD (Formic Acid)~14.2

Self-Validating Experimental & Computational Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Computational Workflow for DFT Optimization of Sulfinate Intermediates

This workflow guarantees that calculated transition states and minima are mathematically sound, avoiding "phantom" optimization artifacts.

  • Initial Geometry Construction: Build the 4-BBS molecular model using a graphical interface (e.g., GaussView or Spartan 18).

  • Pre-Optimization: Perform a low-level molecular mechanics (MMFF) cleanup to establish a baseline geometry and prevent steric clashes.

  • DFT Optimization: Execute geometry optimization using the M06 or ωB97XD functional. Assign a double-zeta basis set (e.g., 6-31G(d)) for light atoms (C, H, O, S) and an effective core potential (LANL2DZ) for the Bromine atom to account for relativistic effects[2].

  • Solvation Modeling: Apply an implicit solvation model (PCM or SMD) corresponding to the experimental solvent to accurately simulate dielectric shielding[3].

  • Frequency Analysis (Self-Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometry.

    • Causality & Validation: The presence of exactly zero imaginary frequencies validates that the structure is a true local minimum. A single imaginary frequency confirms a Transition State (TS). If multiple imaginary frequencies appear, the geometry is a higher-order saddle point and must be re-optimized.

G S1 Geometry Guess S2 DFT Optimization S1->S2 Input S3 Frequency Analysis S2->S3 Converged S4 Implicit Solvation S3->S4 Zero Imaginary Freq S5 Thermodynamic Data S4->S5 Free Energy

Fig 3: Self-validating computational workflow for DFT optimization of intermediates.

Protocol 2: Synthesis of Methyl this compound (Bench Validation)

This protocol translates theoretical stability into a tangible, isolable product[3].

  • Thiol Oxidation: Dissolve 4-bromobenzenethiol (1.0 equiv) in a 1:1 v/v mixture of MeOH and DCM (0.3 M concentration). Cool the flask to 0 °C using an ice bath.

  • Halogenation: Add N-bromosuccinimide (NBS, 2.0 equiv) in a single portion. Stir for 1 hour at 0 °C.

    • Causality: NBS acts as a mild electrophilic halogen source, generating a transient sulfenyl bromide intermediate that is rapidly trapped by the nucleophilic methanol solvent.

  • Neutralization (Self-Validation Checkpoint): While maintaining the temperature at 0 °C, treat the mixture with a saturated aqueous solution of NaHCO₃ until complete discoloration is observed.

    • Causality & Validation: Discoloration visually confirms the complete quenching of residual active bromine species. Neutralization is strictly required to neutralize the generated HBr, preventing the acid-catalyzed degradation of the newly formed sulfinate ester.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (4 times). Dry the combined organic extracts over Na₂SO₄, concentrate under vacuum, and purify via SiO₂ flash column chromatography (Hexanes:EtOAc 90:10 v/v) to yield the pure 4-BBS methyl ester as a colorless oil.

References

  • Facile Synthesis of Sulfinate Esters from Aryl Iodides via Direct Oxid
  • Introducing I-/Formic Acid as a Green Reagent for the Reduction of Sulfinates and Sulfoxides The Royal Society of Chemistry
  • Copper-Mediated Divergent Reactivity of Allene-Tethered Carbamates under Radical Conditions PMC (PubMed Central)
  • THESE DE DOCTORAT DE (Mechanistic insights into CMD p

Sources

4-Bromobenzenesulfinate: The Bifunctional Sulfur Linchpin

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary

Sodium 4-bromobenzenesulfinate (CAS: 34176-08-4) has evolved from a routine intermediate in sulfur chemistry to a high-value reagent in modern cross-coupling.[1] Historically overshadowed by its parent sulfonyl chloride, this sulfinate salt has experienced a renaissance due to its dual reactivity: it serves as a stable, solid source of the volatile sulfur dioxide anion (


) and as a "masked" aryl nucleophile in desulfitative couplings.

This guide dissects the technical utility of this compound, contrasting its classical role in sulfone synthesis with its emerging dominance in Palladium-catalyzed C-C bond formation and radical-mediated functionalization.

Part 1: Historical Genesis & Evolution[1]

The "Otto" Era and Classical Reduction

The chemistry of sulfinic acids dates back to the mid-19th century, with Robert Otto (1866) laying the groundwork for the synthesis of benzenesulfinic acids via the reduction of sulfonyl chlorides. While early methods relied on heterogeneous reduction using zinc dust in ethanol/water—a method still cited in Organic Syntheses for bulk preparation—the field eventually shifted toward homogeneous aqueous conditions.[1]

The specific isolation of This compound became relevant as chemists sought to introduce halogen handles for further elaboration. Unlike the parent benzenesulfinate, the 4-bromo variant offered a "bifunctional" scaffold:

  • The Sulfinate Head: A nucleophile for S-alkylation.[1]

  • The Bromide Tail: An electrophile for standard cross-coupling (Suzuki/Heck).[1]

The Modern Renaissance: Desulfitative Coupling

The true "discovery" of this reagent's potential occurred in the early 2000s. Researchers like Mutule and Suna and the Willis group demonstrated that sulfinates could extrude ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 under metal catalysis to generate metal-aryl species. This transformed this compound from a simple nucleophile into an arylating agent , allowing it to replace unstable boronic acids or stannanes in biaryl synthesis.[1]

Part 2: Chemical Architecture & Synthesis Protocol[1]

Core Synthesis: The Sulfite Reduction

The most robust method for synthesizing sodium this compound avoids the pyrophoric risks of zinc dust. Instead, it utilizes the nucleophilic attack of sulfite anions on 4-bromobenzenesulfonyl chloride.[1]

Reaction Logic:

  • Na₂SO₃ (Reductant): Attacks the chlorine-bearing sulfur, displacing chloride and reducing the oxidation state from S(VI) to S(IV).

  • NaHCO₃ (Buffer): Neutralizes the HCl byproduct, preventing the disproportionation of the sensitive sulfinate product into thiosulfonates (a common side reaction in acidic media).

Protocol 1: Aqueous Sulfite Reduction

Yield Expectation: 85–95% | Scale: Gram to Multi-Gram

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 equiv)[1]

  • Sodium sulfite (Na₂SO₃) (2.0 equiv)[1]

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)[1]

  • Water (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Na₂SO₃ and NaHCO₃ in water at 70–80 °C. Ensure complete dissolution to maintain a homogeneous reducing environment.

  • Addition: Add 4-bromobenzenesulfonyl chloride portion-wise over 20 minutes.

    • Critical Control: Do not add all at once. The reaction is exothermic, and local acidification can trigger side reactions.[1]

  • Digestion: Stir at 80 °C for 2–4 hours. The solution should turn clear as the insoluble sulfonyl chloride converts to the water-soluble sulfinate salt.

  • Isolation: Cool to 0 °C. The sodium salt may precipitate directly.[1] If not, saturate with NaCl (salting out) or evaporate to dryness and recrystallize from Ethanol/Water.[1]

  • Drying: Dry under vacuum at 40 °C.

    • Stability Note: Ensure the product is the sodium salt .[1] The free sulfinic acid is unstable and will disproportionate upon prolonged storage.[1]

Visualization: Synthesis Logic[1]

SynthesisWorkflow Substrate 4-Bromobenzenesulfonyl Chloride Intermediate Sulfonyl-Sulfite Complex Substrate->Intermediate Nucleophilic Attack Reagents Na2SO3 + NaHCO3 (aq, 70°C) Reagents->Intermediate Product Sodium this compound (Water Soluble) Intermediate->Product Reduction S(VI)->S(IV) SideProduct NaCl + Na2SO4 Intermediate->SideProduct Elimination

Caption: Logical flow of the sulfite reduction mechanism converting sulfonyl chloride to sulfinate.

Part 3: The Mechanistic Divide (Pd vs. Radical)

This compound is unique because it can react via two distinct mechanistic pathways depending on the catalyst system.

Pathway A: Pd-Catalyzed Desulfitative Coupling (The "Suna" Reaction)

In this pathway, the sulfinate acts as an aryl nucleophile .

  • Transmetallation: The sulfinate binds to the Pd(II) center.[1]

  • Desulfitation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is extruded, forming a Pd-Aryl bond.
    
  • Reductive Elimination: The aryl group couples with an electrophile (Ar-X) to form a biaryl.[1]

Key Advantage: This allows the synthesis of unsymmetrical biaryls without using organometallics (Li/Mg) or boronic acids.[1]

Pathway B: Radical Functionalization (Mn(III) Mediated)

In the presence of oxidants like Mn(OAc)₃, the sulfinate undergoes Single Electron Transfer (SET).

  • Oxidation: Sulfinate anion ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Sulfonyl radical (
    
    
    
    ).
  • Addition: The radical adds to alkenes or arenes.[1]

  • Outcome: Formation of Sulfones (retention of sulfur).[1]

Visualization: Dual Reactivity Map

DualPathway Sulfinate Sodium this compound PdCat Pd Catalyst (Desulfitative) Sulfinate->PdCat Pathway A Oxidant Mn(OAc)3 or Photocatalyst Sulfinate->Oxidant Pathway B SO2_Loss Extrusion of SO2 PdCat->SO2_Loss Biaryl 4-Bromo-Biaryl (C-C Bond Formation) SO2_Loss->Biaryl Radical Sulfonyl Radical (Ar-SO2•) Oxidant->Radical SET Oxidation Sulfone Vinyl/Aryl Sulfone (C-S Bond Formation) Radical->Sulfone Radical Addition

Caption: Divergent reaction pathways: Desulfitative C-C coupling vs. Radical C-S bond formation.[1]

Part 4: Applications in Drug Discovery[1][3]

Sulfones as Bioisosteres

The sulfone moiety (


) is a critical pharmacophore, often acting as a transition-state mimic for amide hydrolysis or as a stable linker that positions aromatic rings in specific spatial orientations. This compound allows for the modular construction of these sulfones. The bromine  atom is preserved, allowing medicinal chemists to perform "Late-Stage Diversification" (e.g., adding a solubilizing group to the bromine end after the sulfone is installed).
The "Brosyl" Group

While less common than Tosyl (Ts), the Brosyl (Bs) group is derived from this chemistry.[1]

  • Utility: Brosylates are highly reactive leaving groups (more reactive than tosylates due to the electron-withdrawing bromine).[1]

  • Forensics/Tracing: The bromine atom provides a unique isotopic signature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~1:1 ratio) in Mass Spectrometry, making it an excellent tag for metabolite identification during early ADME studies.
    
Quantitative Comparison: Leaving Group Ability
Leaving GroupRelative Reactivity (Solvolysis)Precursor
Brosylate (Bs) High 4-Bromobenzenesulfonyl chloride
Tosylate (Ts)Moderatep-Toluenesulfonyl chloride
Mesylate (Ms)Moderate-LowMethanesulfonyl chloride
Triflate (Tf)Very HighTriflic anhydride

References

  • Organic Syntheses (Zinc Reduction Protocol)

    • Title: p-Toluenesulfinic Acid, Sodium Salt (General procedure applicable to 4-bromo deriv
    • Source: Org.[1][2][3][4][5] Synth. 1921, 1, 70; Coll. Vol. 1, 492.

    • URL:[Link][1]

  • Palladium-Catalyzed Desulfin

    • Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts[6]

    • Source: J. Am. Chem. Soc. 2020 (Vertex AI / NIH Snippet)[1]

    • URL:[Link][1]

  • Radical Functionaliz

    • Title: Recent advances of sodium sulfinates in radical reactions[6][7]

    • Source: ResearchGate / Review (2021)[1][7]

    • URL:[Link]

  • Manganese(III)

    • Title: Manganese-mediated coupling reactions (General Mechanism)[1]

    • Source: Wikipedia / Chemical Reviews[1]

    • URL:[Link][1][4]

  • BenchChem Protocol (Neopentyl Ester Synthesis)

Sources

Methodological & Application

Application Notes and Protocols: 4-Bromobenzenesulfinate in Metal-Free Heck-Type Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in C-C Bond Formation

The Heck reaction has long been a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Traditionally, this transformation has been heavily reliant on transition-metal catalysts, particularly palladium. While immensely powerful, these metal-based systems can introduce challenges related to cost, toxicity, and product contamination, which are of significant concern in pharmaceutical development.

Recent advancements have ushered in a new era of metal-free methodologies that mimic the C-C bond-forming prowess of the classical Heck reaction. A particularly promising strategy involves the use of aryl sulfinates as arylating agents in conjunction with an alkene activation method known as thianthrenation. This approach offers a novel, metal-free pathway to valuable vinyl arene structures.

This guide provides a detailed exploration of the use of sodium 4-bromobenzenesulfinate in a metal-free, Heck-type reaction. We will delve into the underlying mechanism, provide step-by-step protocols for the key transformations, and discuss the broader implications of this innovative synthetic strategy.

The Scientific Foundation: Expertise in Action

The metal-free Heck-type reaction described herein is not a simple, one-step process. It relies on a carefully orchestrated sequence of reactions designed to activate an otherwise unreactive alkene C-H bond towards arylation. The key to this transformation is the use of thianthrene as a temporary activating group.

Causality Behind the Experimental Choices

The overall strategy involves two main stages:

  • Alkene Activation via Thianthrenation: The alkene is first converted into a more reactive electrophilic species, an alkenyl thianthrenium salt. This is achieved by reacting the alkene with thianthrene S-oxide in the presence of a strong acid anhydride and a triflic acid source. The thianthrene moiety essentially "pre-activates" the double bond, making it susceptible to nucleophilic attack. This step is crucial because it transforms the electron-rich alkene into an electrophilic coupling partner.[1][2]

  • Nucleophilic Arylation with this compound: The generated alkenyl thianthrenium salt is then reacted with sodium this compound. The sulfinate anion acts as the nucleophile, delivering the 4-bromophenyl group to the activated alkene. A subsequent elimination step releases the thianthrene group and forms the desired vinyl arene product. This step is the core of the C-C bond formation and proceeds without the need for a transition metal catalyst.[3][4]

This two-stage approach provides a high degree of control over the reaction and allows for the functionalization of a wide range of alkenes that would be challenging to use in traditional Heck reactions.

Visualizing the Pathway: Reaction Mechanism

The mechanism of this metal-free Heck-type reaction is a departure from the classical oxidative addition/reductive elimination cycle of palladium catalysis. Instead, it proceeds through a series of ionic intermediates.

Metal_Free_Heck_Mechanism cluster_0 Stage 1: Alkene Activation cluster_1 Stage 2: Arylation and Elimination Alkene Alkene Alkenyl_Thianthrenium Alkenyl Thianthrenium Salt Alkene->Alkenyl_Thianthrenium Thianthrenation Thianthrene_S_Oxide Thianthrene S-Oxide Thianthrene_S_Oxide->Alkenyl_Thianthrenium Acid Tf2O, TfOH Acid->Alkenyl_Thianthrenium Intermediate Addition Intermediate Alkenyl_Thianthrenium->Intermediate Nucleophilic Attack Sulfinate Sodium this compound Sulfinate->Intermediate Product Vinyl Arene Product Intermediate->Product Elimination Thianthrene Thianthrene Intermediate->Thianthrene Experimental_Workflow cluster_A Preparation of Starting Materials cluster_B Protocol 1: Alkene Activation cluster_C Protocol 2: Heck-Type Coupling Alkene_SM Alkene Thianthrenation Thianthrenation Reaction Alkene_SM->Thianthrenation Thianthrene_Oxide_SM Thianthrene S-Oxide Thianthrene_Oxide_SM->Thianthrenation Sulfinate_SM Sodium this compound Coupling Heck-Type Reaction Sulfinate_SM->Coupling Isolation Precipitation & Filtration Thianthrenation->Isolation Alkenyl_Salt Alkenyl Thianthrenium Salt Isolation->Alkenyl_Salt Alkenyl_Salt->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Final Vinyl Arene Product Purification->Final_Product

Sources

Application Note: Gold-Catalyzed C(sp²)-S Cross-Coupling using 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision synthesis of diaryl sulfones via Gold(I/III) redox catalysis.

Executive Summary

The synthesis of diaryl sulfones is a cornerstone in drug discovery, particularly for developing non-steroidal anti-inflammatory drugs (NSAIDs) and sulfone-based pharmacophores. Traditional methods (e.g., Friedel-Crafts sulfonylation or oxidation of sulfides) often suffer from harsh conditions or poor regioselectivity.

This protocol details a Gold-Catalyzed C-S Cross-Coupling reaction. Unlike standard Palladium-catalyzed methods, this Gold(I/III) pathway offers unique orthogonality, tolerating halogenated substrates like 4-Bromobenzenesulfinate without self-coupling or scrambling the bromine handle. This allows the bromine moiety to remain intact for subsequent downstream functionalization (e.g., Suzuki or Buchwald couplings), making this a powerful strategy for modular library synthesis.

Mechanistic Insight & Rationale

The Au(I)/Au(III) Redox Challenge

Historically, gold catalysis was limited to


-activation of alkynes/allenes due to the high oxidation potential of Au(I) to Au(III). However, the use of hemilabile (P,N)-ligands (such as MeDalPhos ) stabilizes the oxidative addition of aryl iodides to Au(I), enabling a catalytic cycle analogous to Palladium but with distinct chemoselectivity.
Reaction Pathway[1][2][3][4][5][6][7]
  • Oxidative Addition: The reaction initiates with the oxidative addition of the Aryl Iodide (Ar-I) to the [L-Au(I)] species, generating a transient Aryl-Au(III)-I intermediate.

  • Ligand Exchange (Transmetalation): The sulfinate anion (from this compound) displaces the iodide on the Au(III) center. This step is often rate-limiting and facilitated by silver salts (AgNTf₂) which sequester the iodide as AgI.

  • Reductive Elimination: The high-energy Aryl-Au(III)-Sulfonyl complex undergoes rapid reductive elimination, releasing the diaryl sulfone and regenerating the active Au(I) catalyst.

Mechanism Diagram

GoldCatalysis Au1 Active Catalyst [MeDalPhos-Au(I)]+ OxAdd Oxidative Addition (Ar-I) Au1->OxAdd Au3_Int Intermediate A [Ar-Au(III)-I] OxAdd->Au3_Int TransMet Transmetalation (4-Br-Ph-SO2Na + AgNTf2) Au3_Int->TransMet - AgI Au3_Sulf Intermediate B [Ar-Au(III)-SO2R] TransMet->Au3_Sulf RedElim Reductive Elimination (Product Release) Au3_Sulf->RedElim RedElim->Au1 Regeneration Product Diaryl Sulfone (Ar-SO2-Ph-Br) RedElim->Product

Figure 1: Catalytic cycle for the Au(I)/Au(III)-catalyzed sulfonylation of aryl iodides.

Experimental Protocol

Objective: Synthesis of 4-((4-bromophenyl)sulfonyl)toluene. Scale: 0.2 mmol (Standard screening scale).

Materials & Reagents
ReagentEquiv.[1][2][3][4]AmountRole
Aryl Iodide (e.g., 4-Iodotoluene)1.00.20 mmolElectrophile
Sodium this compound 2.00.40 mmolNucleophile (Sulfonyl source)
MeDalPhosAuCl 0.05 (5 mol%)5.5 mgPre-catalyst
AgNTf₂ (Silver Bistriflimide)1.10.22 mmolHalide Scavenger / Activator
DCE (1,2-Dichloroethane)-1.6 mLSolvent (0.125 M)
Step-by-Step Procedure
  • Glovebox Setup (Recommended):

    • In a nitrogen-filled glovebox, weigh MeDalPhosAuCl (5 mol%) and AgNTf₂ (1.1 equiv) into a 4 mL screw-cap vial equipped with a magnetic stir bar.

    • Note: If a glovebox is unavailable, weigh reagents quickly in air and purge the vial with argon for 5 minutes. AgNTf₂ is hygroscopic; handle with care.

  • Substrate Addition:

    • Add Sodium this compound (2.0 equiv) and the Aryl Iodide (1.0 equiv) to the vial.

    • Add anhydrous DCE (1.6 mL). The solvent should be degassed to prevent oxidation of the catalyst.

  • Reaction:

    • Seal the vial tightly with a PTFE-lined cap.

    • Transfer to a pre-heated heating block at 100 °C .

    • Stir vigorously (800 rpm) for 18 hours .

    • Visual Check: The reaction mixture typically turns from a suspension to a dark/grey mixture as AgI precipitates.

  • Work-up:

    • Cool the reaction to room temperature.[1][5]

    • Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite/Silica to remove silver salts and gold residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 5:1).

    • Target Product: The sulfone product is usually a white or off-white solid.

Workflow Diagram

Workflow Step1 1. Charge Vial (Cat, Ag Salt, Substrates) Step2 2. Add Solvent (DCE, Anhydrous) Step1->Step2 Step3 3. Heat (100°C, 18h) Step2->Step3 Step4 4. Filter (Celite Pad) Step3->Step4 Step5 5. Purify (Column Chrom.) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of diaryl sulfones.

Substrate Scope & Performance Data

The following table summarizes the expected performance of this protocol with various aryl iodides when coupled with this compound.

Aryl Iodide SubstrateElectronic NatureExpected Yield (%)Notes
4-Iodotoluene Electron-Neutral85-92%Standard benchmark.
4-Iodoanisole Electron-Rich80-88%Excellent reactivity; slower oxidative addition but stable intermediates.
Ethyl 4-iodobenzoate Electron-Poor65-75%Slower transmetalation; may require 24h reaction time.
1-Iodo-4-nitrobenzene Highly Deficient<40%Competitive inhibition; Au(III) intermediate is less stable.
2-Iodotoluene Sterically Hindered50-60%Steric bulk at ortho-position impedes oxidative addition.

Troubleshooting & Optimization (Expert Notes)

  • Catalyst Deactivation: If low yields are observed, the issue is often the "Silver Mirror" effect where colloidal gold precipitates. Ensure the AgNTf₂ is fresh and dry. The triflimide anion is crucial for stabilizing the cationic gold species; replacing it with AgOTf or AgSbF₆ often results in lower yields (10-20% drop).

  • Reagent Quality: Sodium sulfinates can hydrate over time. Dry the Sodium this compound under high vacuum at 60 °C for 4 hours prior to use if the bottle has been open for >1 month.

  • Solvent Choice: DCE is the optimal solvent due to its polarity and non-coordinating nature. Toluene results in poor solubility of the sulfinate salt, while MeCN can competitively bind to the Gold center, shutting down the catalytic cycle.

  • The "Bromine" Advantage: A key feature of this protocol is that the C-Br bond on the sulfinate does not participate in the reaction. In Pd-catalyzed systems, there is a risk of the catalyst inserting into the Ar-Br bond, leading to polymerization or scrambling. The Au(I) catalyst is highly selective for the Ar-I bond over the Ar-Br bond, preserving the bromine handle for future complexity generation.

References

  • Primary Methodology: Zhang, L., et al. "Gold(I/III)-Catalyzed Sulfonylation of Aryl/Vinyl Iodides To Synthesize Aryl Sulfones."[6] The Journal of Organic Chemistry, 2025.[7][8] [7][9]

  • Ligand System: Patil, D. V., et al. "Ligand-Enabled Gold-Catalyzed C(sp2)–S Cross-Coupling Reactions."[7] Organic Letters, 2022.[7] [7]

  • Sulfinate Reagents: "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[10] RSC Advances, 2020.

Sources

Application Notes & Protocols: The Versatility of Sodium 4-Bromobenzenesulfinate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Reagent

Sodium 4-bromobenzenesulfinate, with the chemical formula C₆H₄BrNaO₂S, is a bench-stable, crystalline solid that serves as a powerful building block in the synthesis of a wide array of organosulfur compounds.[1][2][3] Its utility stems from two key reactive sites: the nucleophilic sulfinate anion and the aryl bromide moiety, which is amenable to a variety of cross-coupling reactions. This dual functionality makes it an exceptional tool for introducing the 4-bromophenylsulfonyl group into complex molecules or for use in multi-step synthetic sequences where the bromine atom acts as a handle for subsequent transformations.

The sulfone functional group (R-SO₂-R'), a primary product of reactions involving this reagent, is a cornerstone in medicinal chemistry and materials science.[4][5] It is found in numerous pharmaceuticals, including the migraine medication eletriptan and the prostate cancer drug bicalutamide.[4] The stability and unique electronic properties of the sulfone group allow it to act as a bioisostere, a leaving group, or a key structural component that modulates the physicochemical properties of a molecule.[5]

PropertyValue
CAS Number 34176-08-4[2]
Molecular Formula C₆H₄BrNaO₂S[6]
Molecular Weight 259.05 g/mol [6][7]
Appearance White to light yellow powder or crystal[2]
Synonyms Sodium (4-Bromophenyl)sulfinate[2]

Core Application I: Synthesis of Aryl Sulfones via Transition-Metal Catalysis

The most prominent application of sodium this compound is in the construction of C(sp²)–S bonds to form diaryl or vinyl sulfones. This is typically achieved through cross-coupling reactions with aryl or vinyl halides and their synthetic equivalents, such as boronic acids. The choice of metal catalyst—typically palladium, copper, or nickel—is critical and depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Desulfinative Cross-Coupling

Palladium catalysis is a robust and well-understood method for coupling aryl halides with sodium sulfinates.[8] The reaction generally proceeds through a Pd(0)/Pd(II) catalytic cycle.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The sulfinate salt then displaces the halide on the palladium center. The crucial C–S bond is formed via reductive elimination, which releases the diaryl sulfone product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) are often employed to promote the reductive elimination step and stabilize the palladium catalyst, especially at the high temperatures sometimes required for less reactive aryl bromides.[8]

Palladium_Catalyzed_Sulfonylation cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox (Ar)Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_sulf (Ar)Pd(II)(SO₂Ar')L₂ pd2_ox->pd2_sulf Ligand Exchange (+ Ar'SO₂⁻) regenerate pd2_sulf->regenerate Reductive Elimination product Ar-SO₂-Ar' reagents Ar-X pos1 sulfinate Ar'SO₂Na pos2 na_x - NaX pos3 regenerate->pd0 regenerate->product

Figure 1: Simplified Pd(0)/Pd(II) catalytic cycle for sulfonylation.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium. These couplings, often variants of the Chan-Evans-Lam reaction, can effectively couple sulfinates with organoboronic acids.[9]

Causality and Mechanistic Insight: These reactions typically employ a Cu(II) precatalyst and a nitrogen-based ligand like 1,10-phenanthroline. The reaction is performed under an oxygen atmosphere, which is crucial for re-oxidizing Cu(I) back to the active Cu(II) state. The proposed mechanism involves the formation of a copper(II) sulfinate species, which then undergoes transmetalation with the organoboronic acid. Subsequent reductive elimination forms the C–S bond. The use of molecular sieves is often beneficial to remove water, which can otherwise lead to competitive protodeboronation of the boronic acid.[9]

Nickel-Catalyzed Photoredox Coupling

Recent advancements have introduced dual catalytic systems, combining nickel catalysis with an organoboron photocatalyst under visible light irradiation.[4] This approach offers mild reaction conditions and avoids the need for expensive iridium or ruthenium complexes.

Causality and Mechanistic Insight: In this system, the photocatalyst absorbs visible light and enters an excited state, becoming a potent reductant. It reduces a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide. Concurrently, the oxidized photocatalyst can oxidize the sodium sulfinate to a sulfonyl radical. This radical can then be trapped by the (Ar)Ni(I) or (Ar)Ni(II) complex, ultimately leading to the sulfone product after reductive elimination. This dual catalytic cycle allows the reaction to proceed at or near room temperature.[4]

ParameterPalladium-CatalyzedCopper-CatalyzedNickel/Photoredox-Catalyzed
Coupling Partner Aryl/Vinyl HalidesOrganoboronic AcidsAryl Bromides
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Cu(OAc)₂NiCl₂·glyme
Typical Ligand Phosphines (e.g., PCy₃)N-Ligands (e.g., 1,10-phenanthroline)Bipyridine-type ligands
Oxidant/Reductant None (Redox Neutral Cycle)O₂ (for catalyst turnover)Photocatalyst / Visible Light
Temperature Often elevated (80-150 °C)[8]Mild (RT to 40 °C)[9]Ambient Temperature[4]
Key Advantage Broad scope, well-establishedLow catalyst costExtremely mild conditions

Core Application II: A Precursor to Sulfonyl Radicals

Beyond its role as a nucleophile in metal catalysis, sodium this compound is an excellent precursor to the 4-bromophenylsulfonyl radical (ArSO₂•). This highly reactive intermediate can participate in a variety of transformations that are mechanistically distinct from two-electron pathways.

Causality and Mechanistic Insight: The sulfonyl radical is typically generated via a single-electron transfer (SET) oxidation of the sulfinate anion.[10] This can be achieved chemically with oxidants like PhI(O₂CCF₃)₂, electrochemically, or, most elegantly, through photoredox catalysis.[11][12] Once formed, the electrophilic sulfonyl radical readily adds to electron-rich C-C double or triple bonds. This initial addition generates a new carbon-centered radical, which can be trapped or participate in subsequent cascade or cyclization reactions, rapidly building molecular complexity.[13]

Radical_Cascade sulfinate ArSO₂⁻Na⁺ sulfonyl_radical ArSO₂• sulfinate->sulfonyl_radical Single-Electron Transfer (SET) oxidant Oxidant (e.g., [PC]*⁺, e⁻) oxidant->sulfinate radical_adduct Carbon Radical Intermediate sulfonyl_radical->radical_adduct Radical Addition alkene Alkene Substrate alkene->radical_adduct cyclization Intramolecular Cyclization radical_adduct->cyclization final_product Cyclized Sulfone Product cyclization->final_product Radical Termination

Figure 2: General mechanism for a sulfonyl radical-initiated cascade.

This strategy is particularly powerful for synthesizing complex heterocyclic structures. For instance, a visible-light-induced reaction between an ortho-allyloxy chalcone and a sodium sulfinate generates a sulfonyl radical that adds to the chalcone double bond. The resulting radical intermediate then undergoes an intramolecular 6-exo-trig cyclization onto the allyl ether, ultimately forming a sulfonated chromane derivative in a single step.[13]

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nickel/Photoredox-Catalyzed Synthesis of 4-Bromo-4'-(phenylsulfonyl)biphenyl

This protocol is adapted from the visible light-mediated coupling of aryl bromides with sodium sulfinates.[4]

Materials:

  • 4-Bromobiphenyl (1.0 equiv)

  • Sodium this compound (2.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Organoboron photocatalyst (e.g., as described in the literature, 2.5 mol%)[4]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Blue LED light source (e.g., Kessil lamp)

  • Schlenk tube or reaction vial with stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add 4-bromobiphenyl, sodium this compound, NiCl₂·glyme, dtbbpy, the photocatalyst, and K₂CO₃.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place the mixture approximately 5-10 cm away from the blue LED light source.

  • Stir the reaction at room temperature. For temperature control, a fan may be used to keep the reaction vessel at ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diaryl sulfone.

Protocol 2: Visible-Light-Induced Radical Cascade Synthesis of a Sulfonated Chromane

This protocol is based on the cascade sulfonylation/annulation of ortho-allyloxy chalcones.[13]

Materials:

  • ortho-Allyloxy chalcone substrate (1.0 equiv)

  • Sodium this compound (1.5 equiv)

  • Eosin Y (2 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Reaction vial with stir bar

  • Visible light source (e.g., household compact fluorescent lamp (CFL))

Procedure:

  • In a reaction vial, combine the ortho-allyloxy chalcone substrate, sodium this compound, and Eosin Y.

  • Add anhydrous acetonitrile to dissolve the reagents.

  • Seal the vial and stir the solution under an air atmosphere (oxygen is often a necessary component in photoredox cycles involving Eosin Y).

  • Irradiate the mixture with the visible light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent in vacuo.

  • Purify the resulting residue directly by flash column chromatography on silica gel to isolate the sulfonated chromane product.

General Experimental Workflow

Successful synthesis requires a systematic approach from setup to analysis. The following diagram outlines a typical workflow for the reactions described.

Figure 3: Standard workflow for organic synthesis and analysis.

Conclusion

Sodium this compound is a remarkably versatile and powerful reagent for the modern synthetic chemist. Its ability to act as both a robust sulfonylating nucleophile in transition-metal catalysis and as a clean precursor to sulfonyl radicals under oxidative or photolytic conditions provides access to a vast chemical space. The presence of the bromo-substituent further enhances its utility, offering a synthetic handle for subsequent diversification. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can fully leverage this reagent to construct complex sulfone-containing molecules for applications in drug discovery, agrochemicals, and materials science.

References

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). MDPI.
  • Sulfonylation Reactions of Sodium Sulfinates. ResearchGate.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.
  • Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. PMC.
  • Selected synthetic protocols for the synthesis of sulfones or sulfinates. ResearchGate.
  • Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. Organic Chemistry Portal.
  • Recent advances of sodium sulfinates in radical reactions. ResearchGate.
  • Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate. Benchchem.
  • Sodium this compound. TCI AMERICA.
  • Recent advances in the synthesis of sulfones. SciSpace.
  • Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones. ResearchGate.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC.
  • SODIUM 4-BROMOBENZENESULFONATE. gsrs.
  • Palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides with sodium sulfinates. PubMed.
  • Sodium 4-bromobenzene-sulfonate. PubChem.
  • Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. ResearchGate.
  • Visible light-induced cascade sulfonylation/annulation of ortho-allyloxy chalcones with sodium sulfinates for the synthesis of sulfonated chromane derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing - Rsc.org.

Sources

Application Note: Asymmetric Synthesis with (-)-Menthyl 4-bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational protocols for utilizing (-)-Menthyl 4-bromobenzenesulfinate as a chiral sulfinyl transfer agent. While the classic Andersen synthesis typically utilizes the p-tolyl derivative, the 4-bromo variant offers a distinct strategic advantage in drug discovery: the bromine handle allows for post-sulfinylation functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig couplings) without compromising the stereochemical integrity of the sulfur center. This modularity enables the rapid generation of libraries of enantiopure biaryl sulfoxides, a structural motif increasingly prevalent in bioactive pharmacophores.

Mechanistic Principles & Stereochemical Control

The Andersen Substitution

The core transformation relies on the nucleophilic substitution of the menthyl sulfinate ester by an organometallic reagent (typically a Grignard).[1] This reaction proceeds via an


-like mechanism at the sulfur atom.[2]
  • Key Rule: The reaction proceeds with complete inversion of configuration at the sulfur center.[1]

  • Chirality Transfer: The chirality of the auxiliary ((-)-menthol) induces diastereoselectivity in the sulfinate ester. Once the diastereomerically pure sulfinate is isolated, the Grignard attack displaces the menthyl group, generating the chiral sulfoxide.

Pathway Visualization

The following diagram illustrates the stereochemical inversion during the transition from the sulfinate reagent to the final chiral sulfoxide.

AndersenMechanism Reagent (-)-Menthyl This compound (Pure Diastereomer) TS Trigonal Bipyramidal Transition State Reagent->TS + R-MgBr (Nucleophilic Attack) Product Chiral Sulfoxide (Inverted Configuration) TS->Product Elimination Leaving (-)-Menthol (Magnesium Salt) TS->Leaving

Figure 1: Mechanistic pathway of the Andersen Synthesis showing the critical inversion of configuration at the sulfur atom.

Experimental Protocols

Protocol A: Preparation and Purification of the Reagent

Note: Commercial supplies of menthyl sulfinates are often supplied as diastereomeric mixtures. For high enantiomeric excess (ee), the reagent must be diastereomerically pure before use.

Reagents:

  • 4-Bromobenzenesulfinyl chloride (1.0 equiv)

  • (-)-Menthol (1.0 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Esterification: Dissolve (-)-menthol and pyridine in anhydrous DCM under

    
     atmosphere. Cool to 0°C.[3]
    
  • Addition: Dropwise add 4-bromobenzenesulfinyl chloride (dissolved in DCM) over 30 minutes. The exotherm must be controlled to prevent immediate decomposition.

  • Reaction: Stir at room temperature for 4 hours. The solution will turn cloudy as pyridinium hydrochloride precipitates.

  • Workup: Filter off the salts. Wash the organic layer with 1M HCl (to remove excess pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Critical Step - Diastereomeric Resolution:

    • The crude oil contains both

      
       and 
      
      
      
      diastereomers.
    • Crystallization: Dissolve the oil in hot acetone. Add hexanes dropwise until persistent cloudiness appears. Cool slowly to -20°C.

    • Validation: Recrystallize repeatedly until the melting point is constant and specific rotation

      
       stabilizes.
      
    • Target: The crystalline solid is typically the less soluble diastereomer.

Protocol B: Asymmetric Synthesis of Chiral Sulfoxides

Objective: Synthesis of (R)-Methyl 4-bromophenyl sulfoxide (Example).

Reagents:

  • Pure (-)-Menthyl this compound (1.0 equiv)

  • Methylmagnesium bromide (3.0M in ether, 1.2 equiv)

  • Anhydrous Toluene/Ether (Solvent)

Workflow Diagram:

Workflow Start Start: Inert Atmosphere (Ar/N2) Dissolve Dissolve Sulfinate in Toluene (-78°C) Start->Dissolve AddGrignard Add R-MgBr Dropwise (Maintain < -70°C) Dissolve->AddGrignard Warm Warm to 0°C (1-2 Hours) AddGrignard->Warm Quench Quench with sat. NH4Cl Warm->Quench Workup Extraction & Column Chromatography Quench->Workup

Figure 2: Operational workflow for the low-temperature Grignard substitution.

Detailed Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Solvation: Dissolve the recrystallized sulfinate ester in anhydrous toluene.

  • Cryogenics: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Higher temperatures during addition lead to racemization via sulfine intermediates.

  • Addition: Add the Grignard reagent slowly along the reaction vessel wall to pre-cool it before it hits the solution.

  • Completion: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Add saturated aqueous

    
    .
    
  • Purification: Extract with EtOAc. The menthol byproduct is non-polar; the chiral sulfoxide is polar. Separate via silica gel chromatography (Gradient: Hexanes -> 50% EtOAc/Hexanes).

Technical Data & Troubleshooting

Comparative Solvent Effects

The choice of solvent influences the stereochemical fidelity.

Solvent SystemTemperatureTypical Yieldee %Notes
Ether -78°C65-75%>98%Standard.[4] High stereocontrol.
THF -78°C80-90%85-92%Higher yield, but Lewis basicity of THF can disrupt the Mg-coordination, slightly lowering ee.
Toluene -78°C70-80%>99%Best for rigid stereocontrol; requires ether-free Grignard or minimal ether.
Troubleshooting Guide
  • Problem: Low ee (<90%)

    • Root Cause 1: Impure starting sulfinate. Fix: Recrystallize the reagent again. Check HPLC trace.

    • Root Cause 2: Temperature spike during Grignard addition. Fix: Use an internal thermometer; add reagent slower.

    • Root Cause 3:[5] "Aging" of Grignard. Fix: Titrate Grignard immediately before use.

  • Problem: Low Yield

    • Root Cause:[1][2][5][6][7][8] Moisture contamination (Hydrolysis of sulfinate to sulfinic acid). Fix: Ensure glassware is flame-dried; use fresh molecular sieves in solvents.

Strategic Application: The "Bromo-Handle" Advantage

Unlike the standard p-tolyl reagent, the This compound enables the synthesis of complex biaryl ligands without racemizing the sulfur center.

Workflow Example:

  • Asymmetric Synthesis: Prepare (S)-4-Bromophenyl methyl sulfoxide (>98% ee).

  • Coupling: React with 4-methoxyphenylboronic acid (Suzuki-Miyaura conditions:

    
    , 
    
    
    
    , Dioxane/Water, 80°C).
  • Result: (S)-4'-Methoxy-4-methylsulfinylbiphenyl.

    • Note: The sulfur center is stable to standard Pd-coupling conditions, provided strong oxidants are avoided.

References

  • Andersen, K. K. (1962).[4] Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(18), 93-95. Link

  • Drabowicz, J., & Mikołajczyk, M. (1982). Synthesis of sulfoxides. Organic Preparations and Procedures International, 14(1-2), 45-89. Link

  • Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group.[1][2][4][9][10] Synthesis, 1981(03), 185-196. Link

  • Legros, J., Dehli, J. R., & Bolm, C. (2005). Applications of chiral sulfoximines in asymmetric synthesis. Advanced Synthesis & Catalysis, 347(1), 19-31. Link

  • Han, Z. J., et al. (2019). Recent Advances in the Synthesis of Chiral Sulfoxides. Advanced Synthesis & Catalysis. (Review of modern adaptations of the Andersen method). Link

Sources

Application of Sodium 4-Bromobenzenesulfinate in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile and Stable Arylating Agent

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Among the plethora of reagents developed for these transformations, sodium arylsulfinates have emerged as highly effective and versatile nucleophilic partners in palladium-catalyzed reactions.[2] This application note provides a detailed overview of the utility of Sodium 4-Bromobenzenesulfinate as a stable, easy-to-handle, and reactive arylating agent in desulfinative cross-coupling reactions for the synthesis of biaryl compounds.

Sodium this compound offers several advantages over traditional organometallic reagents such as organoboronic acids. These sulfinate salts are typically crystalline, bench-stable solids with low toxicity, and their preparation is straightforward. The presence of the bromine atom on the aromatic ring provides a valuable synthetic handle for subsequent functionalization, allowing for the rapid construction of diverse and complex molecular architectures. This guide will delve into the mechanistic underpinnings of its application, provide detailed experimental protocols, and showcase its potential in synthetic applications.

Physicochemical Properties of Sodium this compound
PropertyValue
CAS Number 34176-08-4
Molecular Formula C₆H₄BrNaO₂S
Molecular Weight 243.05 g/mol
Appearance White to light yellow solid
Purity Typically >95%
Storage 2-8°C, under inert atmosphere

Data sourced from MilliporeSigma and TCI America.[2]

Mechanistic Insights: The Desulfinative Cross-Coupling Pathway

The palladium-catalyzed cross-coupling of sodium this compound with an aryl halide or pseudohalide follows a desulfinative pathway, meaning that sulfur dioxide (SO₂) is extruded during the catalytic cycle. The generally accepted mechanism for this Suzuki-Miyaura-type coupling is depicted below and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Desulfinative Suzuki-Miyaura Coupling Catalytic Cycle of Desulfinative Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition Transmetalation_complex [Ar-Pd(II)(SO₂Ar')L_n] OA_complex->Transmetalation_complex Transmetalation Product_complex Ar-Pd(II)(Ar')L_n Transmetalation_complex->Product_complex SO₂ Extrusion Product_complex->Pd0 Reductive Elimination Product Ar-Ar' Product_complex->Product ArX Ar-X ArX->OA_complex Sulfinate Ar'SO₂Na Sulfinate->Transmetalation_complex SO2 - SO₂

Caption: Catalytic cycle of the desulfinative Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In this crucial step, the aryl group from sodium this compound is transferred to the palladium(II) center. This process is facilitated by a base and results in the formation of an arylpalladium(II) sulfinate intermediate.

  • Sulfur Dioxide Extrusion: The arylpalladium(II) sulfinate intermediate is often unstable and readily undergoes extrusion of sulfur dioxide (SO₂) to generate a diarylpalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two aryl groups from the palladium(II) center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of Sodium this compound

This protocol is adapted from a literature procedure for the synthesis of sodium arylsulfinates.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine sodium sulfite (5.0 g), sodium bicarbonate (3.36 g), and deionized water (20 mL).

  • To this solution, add 4-bromobenzenesulfonyl chloride (4.12 g).

  • Heat the reaction mixture to 80°C and stir for 8 hours.

  • After cooling to room temperature, remove the water under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain pure sodium this compound.

Protocol 2: General Procedure for the Palladium-Catalyzed Desulfinative Suzuki-Miyaura Coupling

Disclaimer: The following is a representative protocol adapted from established methods for the desulfinative cross-coupling of carbocyclic sulfinates.[2] Optimization may be required for specific substrates.

Materials:

  • Aryl bromide or iodide (1.0 mmol, 1.0 equiv)

  • Sodium this compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Experimental Workflow:

Experimental_Workflow Experimental Workflow for Desulfinative Cross-Coupling start Start setup Combine Aryl Halide, Sulfinate, Pd(OAc)₂, PCy₃, and K₂CO₃ in an oven-dried Schlenk tube. start->setup inert Evacuate and backfill with Argon (3x). setup->inert solvent Add anhydrous 1,4-dioxane. inert->solvent reaction Heat reaction mixture (e.g., 110-150 °C) and stir. solvent->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool to RT, dilute with EtOAc, and wash with water and brine. monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of biaryls.

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), sodium this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110-150°C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Representative Data: Substrate Scope

The desulfinative cross-coupling of sodium arylsulfinates is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups. The following table provides representative examples of biaryl synthesis using this methodology.

EntryAryl HalideCoupling PartnerProductYield (%)
11-Bromo-4-fluorobenzeneSodium benzenesulfinate4-Fluorobiphenyl92
21-Iodo-4-methoxybenzeneSodium p-toluenesulfinate4-Methoxy-4'-methylbiphenyl88
31-Bromo-3-cyanobenzeneSodium benzenesulfinate3-Cyanobiphenyl75
42-BromopyridineSodium benzenesulfinate2-Phenylpyridine85

Note: The yields are based on literature reports for similar carbocyclic sulfinates and serve as a general guideline.[2]

Conclusion and Future Outlook

Sodium this compound is a valuable and practical reagent for the synthesis of functionalized biaryl compounds via palladium-catalyzed desulfinative cross-coupling. Its stability, ease of handling, and the synthetic utility of the incorporated bromine atom make it an attractive alternative to other organometallic reagents. The protocols and mechanistic insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity in other cross-coupling reactions, such as Heck and Sonogashira couplings, represents a promising avenue for future research.

References

  • De La Rosa, P. T., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]

  • Fagnou, K., et al. (2014). Palladium-catalyzed direct desulfitative arylation of benzothiophenes with benzenesulfonyl chlorides as aryl source. Theses.fr. [Link]

  • Protti, S., et al. (2021). Development of Photo-activated Precursors of Aryl Radicals and Their Application in Synthesis. Università degli Studi di Pavia. [Link]

  • Wang, Z., et al. (2017). Iron(III) Chloride-Mediated Regio- and Stereoselective Chlorosulfonylation of Alkynes and Alkenes with Sodium Sulfinates. Advanced Synthesis & Catalysis, 359(1), 128-134. [Link]

  • Chen, J., et al. (2022). Unified Metal-Free Intermolecular Heck-Type Sulfonylation, Cyanation, Amination, Amidation of Alkenes by Thianthrenation. ChemRxiv. [Link]

  • Ansari, R., & Ali, A. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 201-216. [Link]

  • Willis, M. C. (2017). Heteroaromatic sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]

  • Odell, L. R., et al. (2016). Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2. Tetrahedron Letters, 57(5), 533-536. [Link]

  • Whitmore, F. C., & Loder, D. J. (1931). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, 11, 18. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2019). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Chemical Society Reviews, 48(20), 5227-5251. [Link]

  • Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach. [Link]

  • Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Skillinghaug, B., Rydfjord, J., & Odell, L. R. (2016). Synthesis of sodium aryl sulfinates from aryl bromides employing 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a bench-stable, gas-free alternative to SO2. Tetrahedron Letters, 57(5), 533-536. [Link]

  • Shen, C., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry, 81(15), 6514–6521. [Link]

  • Li, Y., et al. (2021). Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates. Supporting Information. [Link]

  • Woolven, H., et al. (2011). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Angewandte Chemie International Edition, 50(44), 10408-10411. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: Visible-Light-Promoted Synthesis Using Sodium Arylsulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of sulfones is a critical operation in drug development, as the sulfonyl group is a key pharmacophore in numerous therapeutics (e.g., the anti-androgen bicalutamide)[1]. Historically, synthesizing these motifs required harsh oxidants, high temperatures, or toxic sulfonyl chlorides[2].

Visible-light photoredox catalysis has revolutionized this space by enabling the use of sodium arylsulfinates (ArSO₂Na) as mild, bench-stable, and odorless sulfonyl radical precursors[3]. Under visible light irradiation, a photocatalyst (or photoactive mediator) undergoes excitation and facilitates a Single-Electron Transfer (SET) event. This oxidizes the sulfinate anion to a highly reactive, sulfur-centered sulfonyl radical (ArSO₂•)[4]. This application note details two state-of-the-art protocols: a metallaphotoredox dual-catalytic approach for C(sp²)–S cross-coupling, and a transition-metal-free iodine-mediated approach for the sulfonylation of alkynes.

Photoredox Catalytic Cycle

The fundamental causality of this chemistry relies on matching the oxidation potential of the sodium arylsulfinate with the excited-state reduction potential of the photocatalyst.

Mechanism Light Visible Light PC Photocatalyst (PC) Light->PC PC_star Excited State (PC*) PC->PC_star Excitation PC_star->PC Ground State Return Radical ArSO2• Radical PC_star->Radical SET Oxidation Sulfinate ArSO2Na Sulfinate->Radical -e⁻, -Na⁺ Product Sulfonylated Product Radical->Product Radical Addition Substrate Substrate (C=C / C≡C) Substrate->Product Coupling

Visible-light-promoted generation of sulfonyl radicals from sodium arylsulfinates.

Protocol A: Metallaphotoredox C(sp²)–S Cross-Coupling

Causality & Design Principles

Aryl halides are generally inert to direct radical addition. To overcome this high activation barrier, a Nickel/Photoredox dual catalytic system is employed[5].

  • The Causality: The Ni(0) catalyst activates the aryl halide via oxidative addition to form a Ni(II)–aryl complex. Simultaneously, the photocatalyst generates the sulfonyl radical from the sodium arylsulfinate. The Ni(II) complex captures this radical to form a transient Ni(III) species, which rapidly undergoes reductive elimination to forge the C–S bond. The photoredox cycle then reduces the resulting Ni(I) back to Ni(0), sustaining the reaction[5].

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), sodium arylsulfinate (0.75 mmol), NiCl₂·dme (10 mol%), dtbbpy ligand (10 mol%), and Ru(bpy)₃(PF₆)₂ (2 mol%).

  • Solvent Addition: Add 5.0 mL of anhydrous DMF.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ru-photocatalyst and react with the generated sulfonyl radicals to form peroxyl radicals, severely depressing yields.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using 34 W Blue LEDs (λ = 450 nm) at room temperature for 12–24 hours. A cooling fan must be used to maintain ambient temperature, ensuring the reaction is photochemically, not thermally, driven.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via silica gel column chromatography.

Self-Validation & Troubleshooting

To ensure the protocol is self-validating, researchers must run a Light ON/OFF experiment [5].

  • Action: Irradiate the reaction for 2 hours, turn the light off for 2 hours, and repeat. Monitor conversion via LC-MS.

  • Validation: If conversion strictly halts during the "OFF" periods, it proves the reaction requires continuous photon flux and is not a self-propagating radical chain process. If the reaction continues in the dark, investigate thermal background reactions or transition-metal contamination.

Protocol B: Transition-Metal-Free Iodine-Mediated Sulfonylation of Alkynes

Causality & Design Principles

For pharmaceutical applications where residual heavy metals (Ru, Ir, Ni) are a regulatory concern, a transition-metal-free approach is required.

  • The Causality: Molecular iodine (I₂) acts as a photo-mediator. It reacts with the sodium arylsulfinate to in situ generate a sulfonyl iodide intermediate. This intermediate is photolabile; under visible light, the weak S–I bond undergoes homolytic cleavage to generate the sulfonyl radical and an iodine radical[6]. This enables the highly regioselective disulfonylation of alkynes to yield valuable vinyl sulfones.

Step-by-Step Methodology

Workflow S1 1. Assembly ArSO2Na + Substrate S2 2. Degassing Freeze-Pump-Thaw S1->S2 S3 3. Irradiation LEDs at RT S2->S3 S4 4. Validation TEMPO Trapping S3->S4 S5 5. Isolation Chromatography S4->S5

Standard experimental and validation workflow for visible-light sulfonylation.
  • Assembly: To a 10 mL transparent vial, add the alkyne (0.2 mmol), sodium arylsulfinate (0.6 mmol), and I₂ (0.2 mmol).

  • Solvent: Dissolve the mixture in 2 mL of DCE/H₂O (1:1 v/v). Causality: The biphasic system helps solubilize the inorganic sulfinate salt while keeping the organic alkyne in the reactive organic phase.

  • Irradiation: Irradiate with White LEDs at room temperature for 12 hours under an open-air or oxygen atmosphere (depending on the specific sulfinylsulfonylation target)[6].

  • Validation (Radical Trapping): In a parallel control vial, add 2.0 equivalents of TEMPO. Causality: TEMPO will scavenge the ArSO₂• radical to form a stable TEMPO-SO₂Ar adduct. The complete suppression of the vinyl sulfone product validates the radical nature of the mechanism[6].

Quantitative Data & Optimization Summary

The following table summarizes the self-validating control experiments required to optimize the Metallaphotoredox C(sp²)–S Cross-Coupling protocol, demonstrating the absolute necessity of each component[5].

EntryPhotocatalystCo-CatalystLight SourceAtmosphereYield (%)Conclusion / Causality
1 Ru(bpy)₃(PF₆)₂ NiCl₂·dme Blue LED Argon 85% Optimal Conditions
2NoneNiCl₂·dmeBlue LEDArgon0%Proves SET oxidation is strictly PC-dependent.
3Ru(bpy)₃(PF₆)₂NoneBlue LEDArgon0%Proves Ni is required for C–X bond activation.
4Ru(bpy)₃(PF₆)₂NiCl₂·dmeDarkArgon0%Proves the reaction is photochemically driven.
5Ru(bpy)₃(PF₆)₂NiCl₂·dmeBlue LEDAir (O₂)<10%Proves O₂ quenches the excited PC / radicals.

References

1. - ResearchGate 2. - Chemical Communications (RSC Publishing) 3. - ResearchGate 4. - Arabian Journal of Chemistry 5. - ResearchGate 6. - PMC (National Institutes of Health)

Sources

Precision Chlorosulfonylation of Alkynes with Sodium Sulfinates: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note details the regio- and stereoselective synthesis of


-

-chlorovinyl sulfones via the chlorosulfonylation of alkynes using sodium sulfinates. Unlike traditional methods utilizing unstable sulfonyl chlorides, this protocol leverages stable sodium sulfinate salts mediated by Iron(III) Chloride (

). This guide provides a robust, step-by-step workflow, mechanistic insights into the radical-mediated pathway, and critical troubleshooting parameters for medicinal chemists and process engineers.

Introduction & Strategic Relevance

The Target: -Chlorovinyl Sulfones

In drug discovery, the vinyl sulfone motif is a privileged pharmacophore, acting as a covalent warhead in cysteine protease inhibitors (e.g., K11777) and a key intermediate in the synthesis of complex heterocycles. The introduction of a chlorine atom at the


-position enhances the electrophilicity of the double bond and provides a handle for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Why Sodium Sulfinates?

Historically, chlorosulfonylation employed sulfonyl chlorides (


). However, these reagents are moisture-sensitive, corrosive, and often commercially limited. Sodium sulfinates (

) offer a superior alternative:
  • Stability: Bench-stable solids.

  • Safety: Non-corrosive and non-lachrymatory.

  • Diversity: Readily available with diverse aryl and alkyl substitution patterns.

Mechanistic Insight: The Iron(III)-Mediated Radical Pathway

The reaction does not proceed via a simple ionic addition. It follows a radical mechanism where


 plays a dual role:
  • Single Electron Transfer (SET) Oxidant: Initiates the radical chain by oxidizing the sulfinate anion.

  • Chlorine Atom Transfer Agent: Traps the intermediate vinyl radical to install the chlorine atom.

Reaction Pathway Diagram

The following diagram illustrates the radical addition cycle and the origin of the high


-stereoselectivity.

ChlorosulfonylationMechanism Substrate_Sulfinate Sodium Sulfinate (R-SO2-Na) Intermediate_Radical Sulfonyl Radical (R-SO2•) Substrate_Sulfinate->Intermediate_Radical SET Oxidation (- e⁻) Substrate_Alkyne Alkyne (R'-C≡CH) Intermediate_VinylRadical Vinyl Radical (Intermediate) Substrate_Alkyne->Intermediate_VinylRadical Reagent_Fe3 FeCl3·6H2O (Oxidant & Cl Source) Reagent_Fe3->Intermediate_Radical Initiation Product (E)-β-Chlorovinyl Sulfone Reagent_Fe3->Product Cl Donor Byproduct Fe(II) Species Reagent_Fe3->Byproduct Reduced Intermediate_Radical->Intermediate_VinylRadical + Alkyne (Anti-Markovnikov Addition) Intermediate_VinylRadical->Product Cl Atom Transfer (from FeCl3)

Figure 1: Mechanistic pathway of


-mediated chlorosulfonylation. The reaction is driven by the oxidative generation of sulfonyl radicals and terminated by chlorine atom transfer.

Standard Protocol: Iron-Mediated Chlorosulfonylation

This protocol is optimized for 1.0 mmol scale but is scalable. It utilizes 2,2,2-Trifluoroethanol (TFE) as the solvent, which is critical for stabilizing the radical intermediates and the iron complex.

Reagents & Equipment[1][2][3]
  • Alkyne: 1.0 equiv (e.g., Phenylacetylene, 102 mg for 1 mmol).

  • Sodium Sulfinate: 1.5 equiv (e.g., Sodium p-toluenesulfinate, 267 mg).

  • Iron(III) Chloride Hexahydrate (

    
    ):  2.0 equiv (540 mg).
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) (anhydrous not strictly required but recommended).

  • Vessel: 10 mL round-bottom flask or sealed tube with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon (recommended to prevent side oxidation).

Step-by-Step Procedure
  • Reaction Assembly:

    • To a clean reaction tube equipped with a stir bar, add Sodium Sulfinate (1.5 mmol) and

      
        (2.0 mmol).
      
    • Note:

      
       is hygroscopic; weigh quickly or use a dry box if high precision is needed.
      
    • Add the Alkyne (1.0 mmol).[1]

    • Add TFE (4.0 mL, 0.25 M concentration).

    • Seal the tube and purge with nitrogen for 1-2 minutes.

  • Execution:

    • Place the vessel in a pre-heated oil bath at 80 °C .

    • Stir vigorously for 3 to 4 hours . The mixture will typically turn dark brown/reddish.

    • Monitoring: Check reaction progress by TLC (eluent: Hexane/EtOAc). The sulfinate spot (baseline) should disappear, and a new non-polar spot (product) should appear.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Dilute with Water (10 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: Typically 5%

      
       20% Ethyl Acetate in Hexane.
      
    • Yield Expectation: 75–95% depending on substrate electronics.

Optimization & Data Analysis

The choice of solvent and oxidant stoichiometry is non-trivial. The table below summarizes the impact of reaction parameters based on aggregate literature data.

ParameterVariationOutcomeExplanation
Solvent TFE (Standard) >90% Yield H-bond donor ability stabilizes radical/ionic intermediates.
Acetonitrile (MeCN)<40% YieldInsufficient stabilization of the specific Fe-complex.
TolueneTracePoor solubility of sodium sulfinates.
Fe Source

High Yield Acts as both oxidant and Cl source.

Low YieldRequires external oxidant (e.g., TBHP) to cycle.

Moderate YieldOften requires higher temperatures or additives.
Stoichiometry 1.0 equiv

IncompleteReaction stalls; 2.0 equiv ensures full conversion (1 eq for ox, 1 eq for Cl).
Regio- and Stereoselectivity[1][6]
  • Regioselectivity: The sulfonyl group (

    
    ) adds exclusively to the terminal  carbon (C1) of terminal alkynes.
    
  • Stereoselectivity: The reaction yields the

    
    -isomer  (>95:5 
    
    
    
    ratio). This is attributed to the thermodynamic stability of the intermediate and the steric demand of the chlorine transfer step.

Troubleshooting & Safety

Common Pitfalls
  • Low Yield: Often caused by old/wet

    
    . Ensure the reagent is fresh and yellow/orange, not dark brown/black (hydrolyzed).
    
  • Incomplete Conversion: If the alkyne remains after 4 hours, add an additional 0.5 equiv of

    
     and stir for 1 hour.
    
  • Substrate Scope Limitations:

    • Works well with: Aryl alkynes, alkyl alkynes, halo-alkynes.

    • Challenging substrates: Strongly electron-deficient alkynes (slow radical addition) or internal alkynes with high steric hindrance.

Safety Protocol
  • TFE Toxicity: 2,2,2-Trifluoroethanol is toxic to the reproductive system and blood.[3] Must be handled in a fume hood.[4] Wear nitrile gloves.

  • Exotherm: The reaction is mild, but scale-up (>10 mmol) should be monitored for heat generation upon mixing

    
     and TFE.
    

References

  • Primary Protocol: Chen, L., et al. (2017). "Iron(III) Chloride-Mediated Regio- and Stereoselective Chlorosulfonylation of Alkynes and Alkenes with Sodium Sulfinates." Advanced Synthesis & Catalysis, 359(11), 1826-1831. Link

  • Mechanistic Review: Allouche, F., et al. (2018). "Iron-Catalyzed Radical Functionalization of Unsaturated C–C Bonds." Chemical Reviews, 119(2), 864-958.
  • Alternative (Electrochemical): Meng, X., et al. (2020). "Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates." Organic Letters, 22(17), 6827-6831.[2] Link[2]

  • Medicinal Applications: Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl sulfones: synthetic preparations and medicinal chemistry applications."[5] Medicinal Research Reviews, 26(6), 793-814.

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide from the BenchChem Technical Support Center, tailored for researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-Bromobenzenesulfinate (typically as its sodium salt), a key reagent in organic synthesis. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter, explaining the rationale behind each step to ensure both success and scientific understanding.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude Sodium this compound sample?

Answer: The impurity profile of your crude Sodium this compound largely depends on its synthetic route. A common preparation involves the reduction of 4-bromobenzenesulfonyl chloride. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 4-bromobenzenesulfonyl chloride. This is a significant impurity as it's reactive and can interfere with downstream applications.

  • Oxidation Product: Sodium 4-bromobenzenesulfonate is the most common process-related impurity, formed by the oxidation of the sulfinate. Its similar structure can make separation challenging.[1]

  • Byproducts from Reductant: Salts resulting from the reducing agent (e.g., sodium sulfite, sodium bisulfite).[2]

  • Hydrolysis Product: 4-Bromobenzenesulfonic acid, which can form if the material is exposed to acidic conditions or moisture.[3]

  • Inorganic Salts: Sodium bromide or other salts from the workup and neutralization steps.[2][4]

Identifying potential impurities is the first step in developing a robust purification strategy.[5][6] The presence of these species can lower yields in subsequent reactions and introduce contaminants into your final product.

Q2: My crude product has a yellowish or brownish tint. How can I decolorize it?

Answer: A colored tint often indicates the presence of minor, highly conjugated organic impurities or degradation products. The most effective method for removing these colored impurities is treatment with activated charcoal during recrystallization.

Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb large, colored impurity molecules while leaving the smaller desired product molecules in solution.[7]

Protocol: Decolorization with Activated Charcoal

  • After dissolving your crude Sodium this compound in the minimum amount of near-boiling solvent, remove the flask from the heat source.

  • Allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and significantly reduce your yield.

  • Swirl the flask and bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[8] This step must be done quickly to prevent premature crystallization of your product in the filter funnel. Using a pre-heated funnel is highly recommended.

  • The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Troubleshooting Guide: Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like Sodium this compound.[7][9] It relies on the principle that the solubility of a solid in a solvent increases with temperature. A successful recrystallization yields a product with significantly higher purity.

Experimental Workflow: Single-Solvent Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Product in Flask B Add Minimum Hot Solvent A->B incrementally C Hot Gravity Filtration (if insoluble impurities present) B->C optional D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E to maximize yield F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Purity & Yield Analysis H->I final step

Caption: General workflow for the purification of Sodium this compound via recrystallization.

Q3: I'm attempting to recrystallize Sodium this compound, but I'm facing issues. What should I do?

This is a common scenario. Below is a troubleshooting guide for the most frequent recrystallization problems.

Troubleshooting Flowchart: Recrystallization Issues

G cluster_problems cluster_causes cluster_solutions Start Problem Encountered During Recrystallization P1 No Crystals Form Upon Cooling Start->P1 P2 Product 'Oils Out' Start->P2 P3 Very Low Yield Start->P3 C1 Too much solvent added? Solution not saturated? P1->C1 Cause C2 Supersaturated solution? Glassware too clean? P1->C2 Cause C3 Cooling too fast? Impurity concentration too high? P2->C3 Cause C4 Solvent boiling point > Product melting point? P2->C4 Cause C5 Product still in filtrate? Premature crystallization? P3->C5 Cause S1 Boil off excess solvent. Re-cool. C1->S1 Solution S2 Scratch inner flask wall. Add a seed crystal. C2->S2 Solution S3 Re-heat to dissolve oil. Allow to cool more slowly. Consider different solvent. C3->S3 Solution C4->S3 Solution S4 Concentrate filtrate. Cool to lower temp. Ensure filter funnel is hot during filtration. C5->S4 Solution

Caption: A troubleshooting guide for common issues encountered during recrystallization.

In-Depth Explanations:

  • Problem: No Crystals Form.

    • Cause & Solution: The most common reason is using too much solvent, meaning the solution is not saturated upon cooling.[9] To fix this, gently boil off a portion of the solvent to increase the solute concentration and then attempt to cool it again. If the solution is supersaturated, crystallization may need to be induced. You can do this by scratching the inner surface of the flask with a glass rod at the solution's meniscus or by adding a "seed crystal" from a previous pure batch.

  • Problem: The Product "Oils Out" instead of Crystallizing.

    • Cause & Solution: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This often happens if the boiling point of the solvent is higher than the solute's melting point or if the solution cools too quickly.[9] To resolve this, try reheating the solution to re-dissolve the oil, then allow it to cool much more slowly. If the problem persists, you must choose a different solvent with a lower boiling point.

  • Problem: Very Low Recovery Yield.

    • Cause & Solution: A low yield can result from several factors.[7] You may have used too much solvent, meaning a significant amount of your product remains dissolved even after cooling. To recover more product, you can try concentrating the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals. Another cause is premature crystallization during a hot filtration step. To prevent this, use a pre-heated filter funnel and keep the solution hot throughout the filtration process.[8]

Purity Assessment

Q4: How can I reliably determine the purity of my final Sodium this compound product?

Answer: A multi-pronged approach is best for confirming purity. No single technique tells the whole story. We recommend combining spectroscopic and physical property measurements.

Analytical TechniquePrinciple & ApplicationPotential Impurities Detected
¹H NMR Spectroscopy Provides structural information and can quantify impurities if a certified internal standard is used (qNMR).[10]Structurally related organic impurities (e.g., 4-bromobenzenesulfonate) and residual solvents.[11]
HPLC (High-Performance Liquid Chromatography) Separates components based on their differential partitioning between a mobile and stationary phase. Excellent for detecting non-volatile impurities.[12][13]4-bromobenzenesulfonate and other organic byproducts. Can quantify impurities with appropriate standards.[5]
Melting Point Analysis Pure crystalline solids have a sharp, defined melting point range. Impurities depress and broaden this range.[9][12]A general indicator of purity. A broad melting range suggests the presence of impurities.
Karl Fischer Titration Specifically quantifies the water content in a sample.Water, which is a common impurity in hygroscopic salts.[10][14]

Experimental Protocol: Purity Assessment via HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like water.

  • Analysis: Inject the sample. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, calibration with a certified reference standard is required.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • TCI AMERICA. (n.d.).
  • PubMed. (2025).
  • University of Alberta. (n.d.).
  • CymitQuimica. (n.d.). CAS 138-36-3: 4-Bromobenzenesulfonic acid.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfonic acid 98 79326-93-5.
  • University of Toronto. (n.d.).
  • BenchChem. (2025).
  • Gsrs. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2021). 2.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • ResearchGate. (2025). Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II.
  • PMC. (2023).
  • ResearchGate. (2026).
  • Grafiati. (2022). Journal articles: 'Synthesis impurities'.
  • Google Patents. (n.d.). FR2994659A1 - PROCESS FOR EXTRACTING AND PURIFYING SODIUM BROMIDE.

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Optimizing reaction conditions for sulfinate ester formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfinate Ester Optimization Hub .

This technical guide is designed for medicinal chemists and process engineers encountering stability or selectivity issues during sulfinate ester formation. Unlike sulfonamides, sulfinate esters contain a chiral sulfur center (


), making them stereochemically labile and prone to hydrolysis. This guide prioritizes robust, self-validating protocols over theoretical generalities.

Module 1: The Standard Protocol (Sulfinyl Chloride Route)

The Challenge: The reaction between sulfinyl chlorides and alcohols is the most common synthetic route but suffers from low yields due to HCl generation, which catalyzes the rapid hydrolysis of the product or inversion of the sulfur center.

The Solution: A "Base-Buffered" addition protocol. The choice of base is not arbitrary; it must act as a proton scavenger without acting as a nucleophile that attacks the sulfur center (which would form a sulfinylammonium salt intermediate that can racemize).

Optimized Protocol
  • Solvent: Anhydrous

    
     or THF (0.1 M). Ether is preferred if product precipitation is desired.
    
  • Stoichiometry: 1.0 equiv Sulfinyl Chloride : 1.1 equiv Alcohol : 1.5 equiv Base .

  • Base Selection:

    • Primary Choice:DIPEA (Hünig's Base) . Steric bulk prevents N-nucleophilic attack at sulfur.

    • Secondary Choice: Triethylamine (

      
      ). Effective, but can occasionally promote side reactions with highly electrophilic sulfinyl chlorides.
      
    • Avoid: Pyridine (unless necessary for solubility), as it forms acyl-pyridinium-like species that are moisture sensitive.

Visualizing the Pathway The following diagram illustrates the competition between product formation and acid-catalyzed decomposition.

G Start Sulfinyl Chloride (R-S(O)Cl) Intermed Transition State (S_N2-like) Start->Intermed Alcohol Alcohol (R'-OH) Alcohol->Intermed Base Base (DIPEA) Byproduct Base-HCl Salt (Precipitate) Base->Byproduct Scavenges HCl Product Sulfinate Ester (R-S(O)OR') Intermed->Product Kinetic Control Hydrolysis Sulfinic Acid (Decomposition) Intermed->Hydrolysis If HCl not scavenged

Caption: The critical role of the base is to intercept HCl immediately. Unchecked protons catalyze the reversible cleavage of the S-O bond (dashed line).

Module 2: Chiral Synthesis (The DAG Methodology)

The Challenge: Synthesizing enantiopure sulfinates. Standard substitution yields a 1:1 racemic mixture (diastereomers if the alcohol is chiral) because the sulfur atom is a stereogenic center.

The Solution: The Klunder-Sharpless DAG Method . This utilizes Diacetone-D-glucose (DAG) as a chiral auxiliary. The power of this method lies in Dynamic Kinetic Resolution (DKR) .[1] Even if you start with racemic sulfinyl chloride, you can obtain a single diastereomer of the sulfinate ester because the sulfur center epimerizes (inverts) under specific conditions, funneling the mixture into the thermodynamically stable crystalline isomer.

Technical FAQ: The DAG Protocol

Q: My DAG-sulfinate ratio is stuck at 50:50 dr. How do I induce DKR? A: You are likely missing the equilibration catalyst. The reaction requires a catalytic amount of HCl/Base or elevated temperature to lower the barrier of inversion at Sulfur.

  • Correction: Add DIPEA (2.0 equiv) and Pyridine (0.1 equiv) in toluene. The pyridine acts as a nucleophilic catalyst to shuttle the stereochemistry.

Q: How do I remove the DAG auxiliary later? A: The DAG group is removed via nucleophilic displacement with a Grignard reagent (to make chiral sulfoxides) or an alkoxide (to make different chiral esters). This proceeds with Inversion of Configuration at the sulfur.

DKR Racemic Racemic Sulfinyl Chloride (R/S Mixture) Mix Mixture of Diastereomers (S)-Sulfinate : (R)-Sulfinate Racemic->Mix + DAG DAG DAG (Auxiliary) DAG->Mix Equilib Epimerization (Catalyzed by HCl/Base) Mix->Equilib Fast Inversion Crystal Crystalline Isomer (Thermodynamic Sink) Equilib->Crystal Precipitation drives equilibrium

Caption: Dynamic Kinetic Resolution (DKR) allows 100% theoretical yield of one diastereomer by continuously equilibrating the liquid phase while the solid phase precipitates.

Module 3: Acid-Free Coupling (Sulfinic Acid Route)

The Challenge: Some alcohols are acid-sensitive, or the sulfinyl chloride is too unstable to isolate.

The Solution: Direct coupling of stable sulfinic acid salts with alcohols using carbodiimides (DCC/EDC). This avoids chloride ions entirely.

Comparative Reagent Table

Coupling AgentMechanismProsCons
DCC (Dicyclohexylcarbodiimide)Forms O-acylisourea intermediateHigh coupling efficiency; cheap.Forms insoluble DCU urea (hard to filter); allergenic.
EDC·HCl Water-soluble carbodiimideUrea byproduct is water-soluble (easy workup).Requires buffering (sulfinates are acid labile).
CDI (Carbonyldiimidazole)Forms Sulfinyl-ImidazoleNeutral conditions; gas evolution drives reaction.Moisture sensitive; imidazole byproduct can be nucleophilic.

Protocol Note: When using DCC, add a catalytic amount of DMAP (4-dimethylaminopyridine) . The DMAP activates the sulfinic acid, making it a better electrophile for the alcohol.

Module 4: Purification & Stability (The "Silica Killer")

The Challenge: Pure sulfinate esters often decompose into sulfinates/sulfonates during flash chromatography. Root Cause: The acidic surface hydroxyls of silica gel protonate the sulfinyl oxygen, catalyzing hydrolysis or rearrangement.

The Solution: Base-Deactivated Silica. [2]

Troubleshooting Guide: Purification
SymptomDiagnosisCorrective Action
Streaking on TLC Hydrolysis on the plate.Add 1%

to the TLC developing tank.
Product vanishes on Column Acid-catalyzed rearrangement.Pre-treat Silica: Flush the column with 5%

in Hexanes before loading the sample. Run the column with 1%

in the eluent.
Product turns into oil/gum Trace solvent/moisture.Sulfinates are often low-melting solids. Dry under high vacuum (<0.1 mbar) for 4h. Store under Argon at -20°C.
NMR shows "double" peaks Rotamers or Diastereomers?Sulfinates have a chiral center.[3] If you used a chiral alcohol (even a racemic one), you will see two sets of peaks (diastereomers). This is normal.

References

  • Klunder, J. M.; Sharpless, K. B. (1987).[4] Convenient Synthesis of Sulfinate Esters from Sulfonyl Chlorides.[3][5][6][7] The Journal of Organic Chemistry, 52(12), 2598–2602.[4] Link

    • Core Reference for DAG methodology and DKR concepts.
  • Drabowicz, J.; Mikołajczyk, M. (1980). Synthesis of Sulfinic Acid Esters. Organic Preparations and Procedures International, 12(5), 332-335. Foundational text on general synthesis and base selection.
  • Fernández, I.; Khiar, N. (2003). Recent Developments in the Synthesis and Chemistry of Chiral Sulfinic Acid Esters. Chemical Reviews, 103(9), 3651–3706. Link

    • Comprehensive review covering stability, hydrolysis mechanisms, and coupling agents.
  • Wudl, F.; Lightner, D. A.; Cram, D. J. (1967). Sulfur as a Chromophore. Journal of the American Chemical Society, 89(16), 4099. Mechanistic insight into the stereochemistry of sulfur substitution.

Sources

Technical Support Center: Desulfination of Organomercury(II) Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the desulfination of organomercury(II) compounds. Our goal is to equip you with the foundational knowledge and practical solutions needed to navigate this complex class of reactions successfully.

Section 1: Core Concepts & Mechanistic Hurdles

Before troubleshooting specific experimental failures, it's crucial to understand the underlying chemical principles and common mechanistic challenges. Organomercury(II) sulfinates, RHg(SO₂R'), are unique intermediates where the desired reaction—cleavage of the Hg-S bond to liberate the organomercury cation or radical—is often plagued by competing side reactions.

Q1: What is the primary challenge in the desulfination of arylmercuric arenesulfinates?

The principal challenge lies in controlling the reaction pathway. The thermal decomposition of arylmercuric arenesulfinates, such as PhHg(SO₂Ph), often leads to the formation of diarylmercury compounds (R₂Hg) and sulfur dioxide, rather than the desired desulfinated product.[1] This pathway suggests a competing symmetrization reaction is often thermodynamically favorable under thermal stress.

Q2: What are the common, unintended side reactions I should be aware of?

Researchers must be vigilant for two primary side reactions that can significantly lower the yield of the desired product:

  • Symmetrization: This reaction leads to the formation of a symmetric diaryl- or dialkylmercury compound (R₂Hg) and mercuric salts. It is a common decomposition pathway for many organomercurials.[1]

  • Protodemercuration: This is the cleavage of the C-Hg bond by a proton source (even trace amounts of water or acidic impurities), resulting in the formation of a C-H bond and replacing the mercury moiety altogether. This is a particularly prevalent issue when working with electron-rich aromatic organomercurials.

The delicate balance between the desired desulfination and these side reactions is the central challenge. The workflow below illustrates the potential reaction fates of an organomercury(II) sulfinate starting material.

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Start Organomercury(II) Sulfinate (R-Hg-SO2R') Desired Desired Desulfination (Cleavage of Hg-S bond) Start->Desired Controlled Conditions Side1 Symmetrization (R-Hg-R Formation) Start->Side1 Thermal Stress/ Impurities Side2 Protodemercuration (R-H Formation) Start->Side2 Protic Solvents/Acids Prod_Desired Target Product Desired->Prod_Desired Prod_Side1 Symmetrical Organomercurial (R-Hg-R) Side1->Prod_Side1 Prod_Side2 Protodemercurated Product (R-H) Side2->Prod_Side2

Caption: Competing reaction pathways for an organomercury(II) sulfinate.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Actions & Mechanistic Rationale
Low or No Yield of Desired Product; Starting Material Recovered 1. Insufficient reaction temperature or time.2. Incorrect choice of desulfinating agent or catalyst.3. Presence of linkage isomers with different reactivity.Action: 1. Incrementally increase reaction temperature and monitor by TLC/LCMS.2. Screen alternative reagents. For instance, Hg(II)-catalyzed desulfurization can be highly effective for phosphorothioates, showing rate accelerations of over four orders of magnitude.[2]3. Be aware that arylmercuric arenesulfinates can exist as O-sulphinato and S-sulphinato linkage isomers, which may interconvert and exhibit different reactivities.[1] Characterize the starting material thoroughly.
Major Product is the Symmetrical (R₂Hg) Compound Thermal decomposition is favoring the symmetrization pathway.[1]Action: 1. Lower the reaction temperature and extend the reaction time.2. Use a milder desulfinating agent.3. Investigate photochemical methods as an alternative to thermal activation to access different reaction pathways.
Major Product is the Protodemercurated (R-H) Compound Presence of adventitious or solvent-derived protons cleaving the C-Hg bond.Action: 1. Use rigorously dried, aprotic solvents (e.g., anhydrous THF, dioxane, or toluene).2. Add a non-nucleophilic proton scavenger (e.g., proton sponge) to the reaction mixture.3. Ensure all reagents are anhydrous and starting materials are free of acidic impurities. The C-Hg bond is susceptible to cleavage by acids.
Formation of Multiple Unidentified Byproducts Complex decomposition pathways, possibly involving radical mechanisms or reaction with the solvent.Action: 1. Add a radical scavenger (e.g., TEMPO or BHT) to probe for radical mechanisms.2. Switch to a more inert solvent.3. Re-purify the organomercury(II) sulfinate starting material to remove any impurities that could be initiating side reactions.

Section 3: Experimental Protocols & Best Practices

Adherence to meticulous experimental technique is paramount for success. Here we provide a general protocol for a thermally-induced desulfination, highlighting critical control points.

General Protocol for Thermal Desulfination in Aprotic Solvent

Objective: To perform a controlled desulfination of an arylmercuric arenesulfinate to yield the corresponding arylmercuric halide.

Materials:

  • Arylmercuric arenesulfinate (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Halide source (e.g., CuBr₂, 1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and condenser

Procedure:

  • Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser under a positive pressure of inert gas. All glassware must be oven- or flame-dried immediately before use.

  • Reagent Addition: To the flask, add the arylmercuric arenesulfinate and the halide source.

  • Solvent Addition: Cannulate the anhydrous, degassed solvent into the flask. The typical concentration is 0.1 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure arylmercuric halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dry Glassware (Oven/Flame) C Purge with Inert Gas (N2 or Ar) A->C B Add R-Hg-SO2R' & Halide Source B->C D Add Anhydrous/ Degassed Solvent C->D Maintain Inert Atm. E Heat to Target Temp (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F F->E Adjust T/time G Cool to RT & Filter F->G Reaction Complete H Concentrate Filtrate G->H I Purify Product (Chromatography/ Recrystallization) H->I

Caption: Standard experimental workflow for thermal desulfination.

Section 4: Frequently Asked Questions (FAQs)

Q3: Can I use protic solvents like methanol or ethanol? It is highly discouraged. Protic solvents can act as a proton source, leading to protodemercuration, which cleaves the C-Hg bond and terminates the desired reaction. Always use anhydrous, aprotic solvents.

Q4: My starting organomercury sulfinate seems to be degrading on storage. Why? Organomercury compounds, in general, can be sensitive to light, heat, and air.[3] Some arylmercuric arenesulfinates may also slowly isomerize or decompose in the solid state.[1] It is best practice to store them in a dark, cool, and inert environment (e.g., in a desiccator or glovebox) and use them as soon as possible after synthesis.

Q5: How do I confirm the structure of my starting material and products? Standard characterization techniques are applicable. ¹H and ¹⁹⁹Hg NMR spectroscopy are invaluable for confirming the structure of organomercurials. FT-IR spectroscopy can be used to monitor the disappearance of the characteristic S=O stretches of the sulfinate group. High-resolution mass spectrometry (HRMS) and elemental analysis are crucial for confirming the elemental composition.

Q6: Are there any specific safety precautions for these reactions? Absolutely. Organomercury compounds are highly toxic and should be handled with extreme caution.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty nitrile or neoprene gloves. All waste containing mercury must be disposed of according to institutional and environmental safety regulations.

References

  • Deacon, G. B., & Felder, P. W. (1970). Organomercury compounds. IX. Preparations, structures, and thermal decomposition of arylmercuric arenesulphinates. Australian Journal of Chemistry, 23(7), 1359-1367. [Link]

  • Wikipedia. (2023). Organomercury chemistry. [Link]

  • Lombardo, M. G., & Workentin, M. S. (2018). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC. [Link]

  • Al-Jadaan, S. A. N. (2014). Synthesis, Characterization and Thermal studies of Novel Organomercury Driven from Sulfa Drugs. International Journal of Innovative Research in Science, Engineering and Technology, 3(2). [Link]

  • LibreTexts Chemistry. (2023). 5.4: Organomercury Compounds. [Link]

  • Rocha, J. B., et al. (2011). Neurotoxicity of Organomercurial Compounds. PubMed. [Link]

  • Bizily, S. P., et al. (2000). Phytodetoxification of hazardous organomercurials by genetically engineered plants. PubMed. [Link]

  • Organic Chemistry Portal. (2021). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • Kumar, A., & Kumar, N. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • ResearchGate. (n.d.). -Thermal decomposition data of the compounds. [Link]

  • Park, K. C., & Lee, S. H. (2017). Thermal decomposition characteristics of mercury compounds in industrial sludge with high sulfur content. springerprofessional.de. [Link]

  • Ora, M., et al. (2020). Mercury(II)-Catalyzed Cleavage, Isomerization and Depurination of RNA and DNA Model Compounds and Desulfurization of Their Phosphoromonothioate Analogs. MDPI. [Link]

  • Park, K. C., & Lee, S. H. (2018). Thermal decomposition characteristics of mercury compounds in industrial sludge with high sulfur content. Yonsei University. [Link]

  • Deacon, G. B., & Taylor, B. S. F. (1977). Organomercury compounds. Academia.edu. [Link]

  • Vafaee, F. (2021). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Journal of Chemical Reviews. [Link]

  • He, M., et al. (2005). Detoxification of mercury in the environment. PubMed. [Link]

  • ResearchGate. (n.d.). Dehalogenation and Desulfonation from Aryl and Alkyl Compounds with a Cobalt Catalyst in the Presence of Alcohol. [Link]

  • The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. [Link]

  • Frostburg State University Chemistry and Physics. (2018). Desulfonation of benzenesulfonic acid. YouTube. [Link]

  • Melissa Maribel. (2024). Nitration, Sulfonation and Desulfonation of an Aromatic Compound #organicchemistry. YouTube. [Link]

  • Chemmunity. (2025). Nitration, Sulfonation and Desulfonation Reactions of Aromatic Compounds #organicchemistry. YouTube. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 4-Bromobenzenesulfinate in Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Application Support Center. As drug development and materials science increasingly rely on complex organosulfur architectures, sodium sulfinates have emerged as indispensable, bench-stable sulfonylating agents[1]. However, researchers frequently encounter significant reactivity bottlenecks when transitioning from electron-rich sulfinates (like sodium p-toluenesulfinate) to electron-deficient variants such as sodium 4-bromobenzenesulfinate. This guide provides a deep-dive troubleshooting framework to diagnose and overcome these kinetic and thermodynamic barriers.

Root Cause Analysis: The Chemistry of the Para-Bromo Substituent

Q: Why does sodium this compound consistently underperform in my standard sulfonylation protocols? A: The fundamental issue lies in the electronic modulation of the sulfinate anion (


). The para-bromo substituent exerts a strong inductive electron-withdrawing effect (-I effect). This electronic depletion causes two distinct modes of failure depending on your reaction pathway:
  • Nucleophilic Pathways (e.g.,

    
     or Metal Transmetalation):  The reduced electron density on the oxygen and sulfur atoms lowers the nucleophilicity of the salt. In transition-metal catalysis, this manifests as a sluggish transmetalation step, often leading to catalyst resting-state degradation or competitive side reactions (like protodehalogenation of the aryl halide)[2].
    
  • Radical Pathways (Single Electron Transfer - SET): In photoredox or oxidative radical sulfonylations, the sulfinate must be oxidized to a sulfonyl radical (

    
    ). Electron-deficient sulfinates have significantly higher oxidation potentials, meaning mild oxidants or standard photocatalysts fail to extract the electron efficiently, resulting in low conversion rates[3].
    
Strategic Troubleshooting & Solutions

Q: How can I optimize radical generation for this compound? A: You must increase the oxidative driving force. If you are using photoredox catalysis, transition from mild sensitizers to highly oxidizing photocatalysts (e.g., replacing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 with organic dyes like Eosin Y or strongly oxidizing Ir-complexes). Alternatively, implementing a dual-catalytic system (such as Nickel/Organoboron) under visible light has been proven to effectively couple aryl bromides with electron-deficient sodium sulfinates. For metal-free systems, employing strong iodine-mediated oxidative conditions (

/TBHP or

) forces the generation of the sulfonyl radical through an intermediate sulfonyl iodide[4].

Q: My reaction mixture is a heterogeneous slurry. Is this normal? A: No. Sodium this compound has notoriously poor solubility in non-polar or moderately polar solvents (like DCM or THF).

  • Causality: If the salt is not fully solvated, the effective concentration of the nucleophile is near zero, starving the reaction.

  • Solution: Switch to highly polar aprotic solvents (DMSO, DMF, or NMP). If your protocol strictly requires a less polar solvent, you must introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the sulfinate anion into the organic phase.

Quantitative Reactivity Comparison

The following table summarizes the expected yield discrepancies based on the electronic nature of the sulfinate salt, highlighting the necessity of optimized conditions for this compound.

Sulfinate SaltSubstituent Electronic EffectRelative Oxidation PotentialYield (Standard Cu-Catalysis)Yield (Optimized Ni/Photoredox)
Sodium p-toluenesulfinateElectron-Donating (+I)Low (Easier to oxidize)88%95%
Sodium benzenesulfinateNeutralModerate75%89%
Sodium this compound Electron-Withdrawing (-I) High (Harder to oxidize) 22% 81%

Data synthesized from comparative cross-coupling studies of aryl bromides with sodium sulfinates[5].

Visual Troubleshooting Workflows

Troubleshooting Start Low Yield with This compound CheckSol Is the salt fully dissolved in the reaction medium? Start->CheckSol SolNo Switch solvent to DMSO/DMF or add TBAB (Phase Transfer) CheckSol->SolNo No SolYes Determine Reaction Pathway CheckSol->SolYes Yes Radical Radical Pathway (SET) SolYes->Radical CrossCoupling Metal Cross-Coupling SolYes->CrossCoupling Oxidant Increase Oxidant Strength (e.g., I2/TBHP) or switch to Photoredox (Ni/Organoboron) Radical->Oxidant Ligand Use electron-rich ligands to facilitate transmetalation CrossCoupling->Ligand

Troubleshooting workflow for optimizing this compound reactivity.

Mechanism Sulfinate 4-Br-C6H4-SO2Na (High Oxidation Potential) SET Single Electron Transfer (Strong Photocatalyst) Sulfinate->SET Oxidation Radical 4-Br-C6H4-SO2• (Sulfonyl Radical) SET->Radical -e⁻, -Na⁺ Product Sulfone Product (C-S Bond Formed) Radical->Product Alkene/Aryl Capture

Single Electron Transfer (SET) activation pathway for electron-deficient sulfinates.

Validated Experimental Protocol: Photoredox Nickel-Catalyzed Sulfonylation

To ensure high fidelity in your syntheses, we recommend the following self-validating protocol for the cross-coupling of aryl bromides with sodium this compound, leveraging a dual Ni/organoboron catalytic system[5].

Reagents:

  • Aryl bromide (0.2 mmol, 1.0 equiv)

  • Sodium this compound (0.4 mmol, 2.0 equiv)

  • 
     (10 mol%)
    
  • Organoboron photocatalyst (e.g., AQDAB) (5 mol%)

  • Solvent: Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation & Desiccation: Weigh the sodium this compound and dry it under high vacuum at 60 °C for 2 hours.

    • Causality: Sulfinate salts are highly hygroscopic. Trace water will protonate the intermediate Ni-complex, leading to premature termination of the catalytic cycle and hydrodehalogenation of your starting material.

  • Reaction Assembly: In a nitrogen-filled glovebox, add the aryl bromide, dried sulfinate salt,

    
    , and the photocatalyst to a 10 mL Schlenk tube equipped with a magnetic stir bar. Add 2.0 mL of anhydrous DMF.
    
    • Causality: DMF ensures complete solvation of the electron-deficient sulfinate, maximizing the effective concentration of the nucleophile.

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. It will rapidly deactivate the excited state of the photocatalyst and scavenge the generated 4-bromobenzenesulfonyl radicals to form undesired sulfonates.

  • Irradiation & Self-Validation: Irradiate the mixture with a 30 W blue LED (440-450 nm) at room temperature for 24 hours.

    • Self-Validating Checkpoint: Within the first 30 minutes of irradiation, the solution should transition from a pale green (Ni(II) resting state) to a deep red/brown. This color change visually confirms the successful reduction to the active Ni(0)/Ni(I) catalytic species. If the solution remains green, check your light source intensity and ensure strict anaerobic conditions.

  • Reaction Monitoring: After 12 hours, sample 10

    
     of the mixture under a positive nitrogen stream. Quench with water and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the aryl bromide spot indicates successful cross-coupling.
    
  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (3 x 10 mL) to remove the DMF and unreacted sulfinate. Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
References
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. nih.gov.
  • EDA mediated S–N bond coupling of nitroarenes and sodium sulfin
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
  • Au(I)/Au(III)-Catalyzed Sulfonylation of Aryl Iodides for the Synthesis of Various Functionalized Aryl Sulfones. acs.org.
  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. mdpi.com.

Sources

Technical Support Center: Sodium 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Solution

Executive Summary & Chemical Context

Compound: Sodium 4-Bromobenzenesulfinate (CAS: 34176-08-4) Primary Utility: A sulfur-based nucleophile used extensively in Palladium-catalyzed desulfitative cross-coupling reactions (formation of C-C bonds via


 extrusion) and the synthesis of sulfones and sulfonamides.

The Stability Paradox: While the solid sodium salt is relatively stable when stored correctly, the This compound anion (


)  in solution is thermodynamically poised for two primary degradation pathways: Oxidation  and Disproportionation . Understanding these pathways is not merely academic; it is the single most critical factor in ensuring reproducibility in drug development workflows.

The Mechanics of Instability (Root Cause Analysis)

To troubleshoot effectively, you must understand the "Invisible Chemistry" occurring in your flask. The sulfinate anion is an ambident nucleophile that is highly sensitive to pH and redox potential.

Mechanism A: Auto-Oxidation (The "Silent Killer")

In the presence of dissolved oxygen, this compound oxidizes to 4-bromobenzenesulfonate . This is a dead-end byproduct; sulfonates are extremely stable and will not participate in desulfitative coupling, leading to mysterious yield drops.

  • Reaction:

    
    
    
  • Visual Indicator: None initially. Sulfonates are often white solids with similar solubility profiles to sulfinates, making this degradation hard to detect visually until yield analysis.

Mechanism B: Acid-Catalyzed Disproportionation

This is the most common user error. Sulfinate salts are stable in basic or neutral media. However, if the solution becomes acidic (pH < 7), the sulfinate protonates to form sulfinic acid (


) . Sulfinic acids are unstable and spontaneously disproportionate into a thiosulfonate  and a sulfonic acid .
  • Reaction:

    
    
    
  • Visual Indicator: The solution turns cloudy or develops a yellow/orange tint (thiosulfonates are often colored and less soluble).

Visualizing the Degradation Pathways

StabilityLandscape Salt Sodium this compound (Stable Solid) Anion Sulfinate Anion (Ar-SO2⁻) Salt->Anion Dissolution (H2O/DMSO) Acid Sulfinic Acid (Ar-SO2H) Anion->Acid Protonation (pH < 7) Sulfonate Sulfonate (Ar-SO3⁻) [DEAD END] Anion->Sulfonate O2 (Air Oxidation) Acid->Sulfonate Disproportionation Thio Thiosulfonate (Ar-SO2-S-Ar) [PRECIPITATE/COLOR] Acid->Thio Disproportionation

Figure 1: The stability landscape of this compound. Note that acidification leads to rapid disproportionation, while air exposure leads to irreversible oxidation.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to address specific experimental failures.

Scenario 1: Solution Appearance Changes
Observation Likely Cause Technical Explanation Corrective Action
Cloudy / Precipitate Acidification The free sulfinic acid is less soluble than the Na-salt. Further disproportionation yields thiosulfonates (insoluble).Check pH. Ensure pH > 8. Add mild base (

or

) to the stock solution to buffer it.
Yellowing Disproportionation Formation of S-(4-bromophenyl) 4-bromobenzenethiosulfonate, which is often yellow/orange.Discard solution. The presence of thiosulfonate poisons Pd-catalysts. Prepare fresh in degassed buffer.
Clear but Low Yield Oxidation Significant conversion to sulfonate (

) has occurred. Sulfonates are spectator ions in coupling.
Degas solvents. Sparge water/DMSO with Argon for 15 mins before adding the solid.
Scenario 2: Reaction Failures (Pd-Coupling)

Issue: "I am running a desulfitative coupling, but I see homocoupling of the aryl bromide instead of the desired product."

  • Root Cause: The sulfinate is decomposing faster than the transmetallation step.

  • Mechanism: If the sulfinate releases

    
     too early or oxidizes, the Pd(II)-Ar species has no nucleophile to react with, leading to side reactions.
    
  • Solution:

    • Excess Reagent: Use 1.5 – 2.0 equivalents of the sulfinate to account for thermal decomposition.

    • Temperature Control: Do not heat the reaction mixture above 60°C until all reagents are added and the vessel is sealed/inerted.

    • Add a Reducing Agent: Some protocols suggest adding trace triphenylphosphine (

      
      ) to scavenge oxidants, though this is substrate-dependent.
      

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Target: To create a solution stable for 24-48 hours.

  • Solvent Choice:

    • Preferred: Degassed Water or DMSO.

    • Avoid: Unbuffered alcohols (can become acidic over time) or chlorinated solvents (solubility issues).

  • Degassing (Critical):

    • Place 10 mL of solvent in a vial.

    • Sparge with Nitrogen or Argon for 15 minutes. Do not skip this step.

  • Buffering:

    • Add 1.0 equiv of Sodium Bicarbonate (

      
      ) relative to the sulfinate. This locks the pH in the basic range, preventing disproportionation.
      
  • Dissolution:

    • Add 243 mg of Sodium this compound.[1]

    • Vortex under inert atmosphere until clear.

  • Storage:

    • Store at 4°C in a sealed vial wrapped in Parafilm. Use within 48 hours.

Protocol B: Solubility Profile
SolventSolubilityNotes
Water HighStable only if pH > 7.
DMSO HighExcellent for cross-coupling.
DMF ModerateGood, but commercial DMF often contains acidic impurities (formic acid). Must be fresh.
Ethanol/Methanol ModerateRisk of solvolysis/acidification over time.
DCM/Toluene NegligibleNot suitable for stock solutions.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Issue Detected Obs What do you see? Start->Obs Cloudy Precipitate/Cloudiness Obs->Cloudy Solids Color Yellow/Orange Color Obs->Color Color Change Yield Clear Soln / Low Yield Obs->Yield No Visual Change CheckPH Check pH (Is it < 7?) Cloudy->CheckPH Disprop Diagnosis: Disproportionation Color->Disprop CheckGas Was Solvent Degassed? Yield->CheckGas CheckPH->Disprop Yes FixBase Action: Add Base (Na2CO3) CheckPH->FixBase Prevention Oxid Diagnosis: Oxidation to Sulfonate CheckGas->Oxid No FixFresh Action: Make Fresh (Strict Inert Atmo) Disprop->FixFresh Solution Irrecoverable Oxid->FixFresh

Figure 2: Diagnostic logic tree for rapid issue identification.

Frequently Asked Questions (FAQ)

Q: Can I store the solid sodium this compound on the bench? A: No. While more stable than the acid, the salt is hygroscopic. Moisture absorption facilitates surface oxidation. Store in a desiccator or fridge (2-8°C) under inert gas.

Q: I see a "4-Bromobenzenesulfinic Acid" standard available. Should I use that instead of the salt? A: Generally, no . The free acid is thermally unstable and prone to rapid disproportionation. Always purchase the sodium salt for stability, and generate the acid in situ only if strictly necessary (which is rare for coupling reactions).

Q: My reaction requires acidic conditions. How do I use this reagent? A: You are fighting thermodynamics. If acidic conditions are unavoidable, you must add the sulfinate last , immediately before the reaction temperature is reached, to minimize the time the reagent spends in the "disproportionation zone" before reacting.

References

  • Disproportionation Mechanism: Kice, J. L.; Bowers, K. W. "Mechanisms of Reactions of Sulfinic Acids. I. The Disproportionation of Aromatic Sulfinic Acids." Journal of the American Chemical Society, 1962 , 84(4), 605–610.

  • Desulfinative Coupling Mechanism: Custar, D. W.; Le Duc, G.; Pan, F.;fqnan, F.; Willis, M. C. "Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Sulfinates and Aryl Bromides." Journal of the American Chemical Society, 2014 , 136(2), 524–527.

  • General Stability of Sulfinates: Ritchie, C. D.; Lewis, E. S. "The Decomposition of Sulfinic Acids." Journal of the American Chemical Society, 1962 , 84(4), 591-594.

  • Solubility & Solvent Effects: BenchChem Technical Data, "Solubility of this compound Derivatives." (Note: General solubility trends derived from verified chemical safety data sheets).

Sources

Preventing byproduct formation in Heck-type sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

[label="SO2Extrusion", fillcolor="#EA4335", fontcolor="#FFFFFFRefiningVisualizations Iamnowfine-tuningthereactionpathwaydiagrams.Thesediagramsareintendedtoofferahigh-leveloverviewofthemechanisms.I'mfocusingonclarifyinghowcolorcodingandlabelingsupportunderstandingandaccessibility.TheDOTdiagramshavebeencarefullyrevisedforcolorcontrastandmaximumwidth.DraftingProtocolsandFAQs I'mnowdraftingstep-by-stepprotocolsforbothDABSO-mediatedHecksulfonylationandmethodstosuppressolefinisomerization, alongsideanFAQsection.Theprotocolswillcovercrucialaspects, likereagentpreparationandin-processvalidation.TheFAQswillcoverdesulfonylationmechanisms, optimizationstrategies, andmetal-freealternatives, maintaininganexperttone.ElaboratingonMechanisms I'mnowdetailingthereasonsbehindreactionbehaviors, forinstance, highlightingthatSO2extrusionisentropicallydrivenandfavoredbyhightemperatures, soelectron-poorligandsarecrucial.Also, silversaltsareimportant, astheystripthehalide.ThesereactionswillbereferencedtoBenchchemandtheNIHtoemphasizemechanisticdetails.I'mfocusingonwhythingshappen, suchassilversalts.UpdatingCitations I'mnowrevisingthereferencelisttoexclusivelyfeaturesourcescited:"StrategiestominimizebyproductformationinHeckreactions-Benchchem", "Unifiedmetal-freeintermolecularHeck-typesulfonylation, cyanation, amination, amidationofalkenesbythianthrenation-PMC", and"Palladium-CatalyzedDominoHeck/Sulfination:SynthesisofSulfonylatedHetero-andCarbocyclicScaffoldsUsingDAB".EnsuringthesecomplystrictlywiththeprovidedURLsismycurrentfocus.FinalizingCitations I'veupdatedthereferencelisttonowexclusivelyincludethespecifiedURLsforBenchchem, PMC, and"Palladium-CatalyzedDominoHeck/Sulfination", ensuringalllinksarefunctional.Inaddition, Ihaveverifiedthestructuralcompliance.Thetechnicalguideistakingshape, incorporatingalloftherequiredinformation.#TechnicalSupportCenter:TroubleshootingHeck-TypeSulfonylationWelcometotheAdvancedTechnicalSupportCenterforHeck-typesulfonylation.AsaSeniorApplicationScientist, Ihavedesignedthisguidespecificallyforresearchersanddrugdevelopmentprofessionalswhoarescalinguporoptimizingtransition-metal-catalyzedsulfonylationworkflows.Heck-typesulfonylation—oftenutilizingsulfurdioxidesurrogateslikeDABSO(DABCO-bis(sulfurdioxide))orsulfonylchlorides—isapowerfulmethodforconstructingalkenylsulfones.However, thecatalyticcycleishighlysensitivetokineticcompetition, frequentlyleadingtodesulfonylation, olefinisomerization, andhomocoupling.Thisguideprovidesthemechanisticcausalitybehindthesefailuresandfield-proven, self-validatingprotocolstoeliminatethem.---##1.MechanisticCausalityofByproductFormationTotroubleshooteffectively, wemustfirstunderstandthekineticdivergencepointsinthecatalyticcycle.Theformationofthedesiredalkenylsulfonereliesontherapidinsertionofthealkeneintothe


intermediate.Ifthisinsertionisslow, theintermediateundergoesentropicallydriven

extrusion
, leadingtoastandarddesulfonylatedHeckproduct[1.11]. Conversely, if the subsequent

-hydride elimination is reversible and the final reductive elimination of

is sluggish, the palladium hydride species will re-add to the alkene, causing double bond migration (isomerization) [1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-SO2-Pd(II)-X OxAdd->PdII Extrusion SO2 Extrusion PdII->Extrusion High Temp / Slow Insertion Insertion Alkene Insertion PdII->Insertion Fast Insertion HeckSide Desulfonylated Heck Product Extrusion->HeckSide BetaElim β-Hydride Elimination Insertion->BetaElim Isomerization Reversible Hydride Addition BetaElim->Isomerization Slow Base / Halide Product Desired Alkenyl Sulfone BetaElim->Product Irreversible Elimination RegioMix Regioisomer Mixture Isomerization->RegioMix Product->Pd0 Base Regeneration

Catalytic cycle of Heck sulfonylation detailing byproduct divergence pathways.

Diagnostic Matrix: Byproducts, Causes, and Solutions

Before altering your protocol, use the quantitative and qualitative data in the table below to diagnose your specific failure mode.

Observed ByproductAnalytical Signature (LC-MS/NMR)Primary Mechanistic CauseTargeted Corrective Action
Desulfonylated Product LC-MS:

NMR: Absence of

shift

extrusion outcompetes alkene insertion.
Lower temperature; increase DABSO equivalents; use electron-deficient ligands.
Regioisomer Mixtures NMR: Multiplets in vinylic region; loss of terminal

Reversible

-hydride elimination due to slow

removal.
Add

or

(halide scavengers); switch to a stronger base[1].
Palladium Black Visual: Black precipitate; Reaction stallingCatalyst aggregation and decomposition.Implement Jeffery conditions (

) to stabilize

[1].
Homocoupled Biaryl LC-MS:

mass detected
Excess local concentration of aryl halide/sulfinate.Syringe-pump addition of the aryl source; optimize solvent dilution.

Step-by-Step Optimization Protocols

Protocol A: Suppressing Extrusion in DABSO-Mediated Reactions

DABSO is an excellent, bench-stable


 surrogate[2][3], but careful stoichiometric and thermal control is required to prevent the release of 

gas before alkene insertion occurs.

Step 1: Reagent Preparation & Stoichiometry

  • Weigh 0.6 equivalents of DABSO (delivering 1.2 equiv of

    
    ) and 1.0 equivalent of the aryl iodide into an oven-dried flask.
    
  • Causality: Controlled loading of

    
     in slight excess is critical. Saturation with 
    
    
    
    gas or massive excesses of DABSO can poison the Pd catalyst, while too little allows the desulfonylated Heck pathway to dominate[3].

Step 2: Catalyst & Ligand Selection

  • Use

    
     (5 mol%) and an electron-deficient phosphine ligand (e.g., 
    
    
    
    , 7 mol%).
  • Causality: Bulky, electron-deficient ligands accelerate the migratory insertion of the alkene into the

    
     bond, kinetically outcompeting the entropically favored 
    
    
    
    extrusion.

Step 3: Temperature Control

  • Run the reaction at 60–70 °C rather than the traditional 90–110 °C Heck temperatures.

  • Causality:

    
     extrusion is highly temperature-dependent. Lowering the thermal energy suppresses the extrusion transition state.
    

Step 4: Self-Validation Check

  • At 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and run a rapid LC-MS.

  • Validation: If the

    
     (desulfonylated) mass is 
    
    
    
    relative to the product mass, immediately reduce the temperature by 10 °C and verify that your alkene is not sterically hindered.
Protocol B: Preventing Olefin Isomerization via the Cationic Pathway

If your terminal alkene is isomerizing into an internal alkene, the


-hydride elimination is reversible. You must force the reaction through an irreversible "cationic pathway"[1].

Step 1: Halide Scavenger Addition

  • Add 1.2 equivalents of Silver Carbonate (

    
    ) to the reaction mixture.
    
  • Causality: Silver salts precipitate the halide (as

    
    ), generating a highly electrophilic, cationic palladium intermediate. This facilitates rapid, irreversible reductive elimination of 
    
    
    
    , preventing the palladium hydride from re-adding to the alkene[1].

Step 2: Base Optimization

  • If silver salts are incompatible with your substrate, switch your base from

    
     to a stronger inorganic base like 
    
    
    
    or
    
    
    .
  • Causality: A stronger base accelerates the final catalyst regeneration step, reducing the lifetime of the palladium hydride species[1].

Expert FAQs

Q1: I am observing rapid catalyst decomposition and palladium black formation. How can I stabilize the reaction? A1: Implement Jeffery conditions . By adding a tetraalkylammonium salt, such as tetrabutylammonium chloride (


), you introduce a phase-transfer catalyst that also acts as a stabilizer for 

nanoparticles. This prevents aggregation (palladium black) and increases the reaction rate, allowing you to run the sulfonylation at milder temperatures[1].

Q2: My substrate is highly sensitive to transition metals, and I cannot tolerate any desulfonylated byproducts. Are there metal-free alternatives? A2: Yes. Recent advancements have introduced thianthrenation as a unified, metal-free protocol for Heck-type sulfonylation. By converting the alkene into a thianthrenium salt intermediate, you can achieve exclusive cine-selective C-H sulfonylation at room temperature using sodium sulfinates, completely bypassing the palladium-catalyzed


 extrusion and isomerization pathways[4].

Q3: Does the choice of solvent impact byproduct formation in DABSO reactions? A3: Absolutely. 1,4-Dioxane or DMF are preferred. Non-polar solvents fail to solubilize the DABSO complex and the resulting sulfinate intermediates, leading to localized concentration gradients that promote homocoupling (dimerization of the aryl halide)[3].

References
  • Shu, W. et al. Unified metal-free intermolecular Heck-type sulfonylation, cyanation, amination, amidation of alkenes by thianthrenation. Nature Communications / PMC. Available at:[Link]

  • Deeming, A. S. et al. Palladium-Catalyzed Domino Heck/Sulfination: Synthesis of Sulfonylated Hetero- and Carbocyclic Scaffolds Using DABCO-Bis(sulfur dioxide). Organic Letters / PubMed. Available at:[Link]

  • Emmett, E. J. & Willis, M. C. DABCO-bis(sulfur dioxide). Organic Syntheses. Available at: [Link]

  • Nguyen, B. et al. Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. ACS Catalysis. Available at: [Link]

Sources

Troubleshooting guide for gold-catalyzed reactions with sulfinates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Gold-Catalyzed Reactions with Sulfinates

Topic: Optimization and Troubleshooting of Gold-Catalyzed Sulfonylation and Desulfitative Couplings Content Type: Technical Guide & FAQ Audience: Synthetic Chemists, Process Development Scientists

Introduction: The Mechanistic Landscape

Gold catalysis offers a unique platform for utilizing sulfinates (


) as versatile nucleophiles. Unlike palladium or copper catalysis, which often rely on high-temperature desulfitative pathways (releasing 

to form aryl-aryl bonds), gold catalysis typically preserves the sulfonyl moiety (

), enabling the mild synthesis of vinyl sulfones and aryl sulfones .

The core reactivity hinges on two distinct mechanistic manifolds:[1][2][3]

  • 
    -Activation (Hydro-sulfonylation):  Au(I) activates an alkyne or allene, facilitating nucleophilic attack by the sulfinate anion.
    
  • Au(I)/Au(III) Redox Cycling: Oxidative addition of an electrophile (e.g., aryl iodide) to a Au(I)-sulfinate species.

This guide addresses the specific challenges of these pathways, focusing on catalyst deactivation, regioselectivity, and solubility mismatches.

Diagnostic Troubleshooting Guide (FAQ)

Category A: Reaction Stalled or No Conversion

Q1: My reaction mixture is heterogeneous, and I see no product formation. Is the sulfinate salt soluble? Diagnosis: Phase Mismatch. Sodium sulfinates (


) are ionic solids, while gold catalysts (e.g., 

) and alkynes are typically dissolved in non-polar organic solvents (DCM, Toluene). Solution:
  • Solvent Switch: Use a biphasic system (Water/DCM) or a polar aprotic solvent like MeOH or DMF , provided your catalyst ligand tolerates it.

  • Phase Transfer: Add a phase transfer catalyst (e.g.,

    
     or 18-crown-6) to solubilize the sulfinate anion in the organic phase.
    
  • Acid Form: Switch from sodium sulfinate to sulfinic acid (

    
    ). Sulfinic acids are more soluble in organic media but are less stable. Generate them in situ by mild acidification of the salt.
    

Q2: The reaction starts but stops at ~20% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning via S-Binding. Sulfinates are ambident nucleophiles (O- vs. S-binding). Soft Au(I) centers have a high affinity for Sulfur. If the sulfinate binds too strongly to the gold without undergoing the subsequent insertion/coupling step, it forms a stable, inactive Au-sulfinate resting state (off-cycle species). Solution:

  • Increase Counterion Non-coordination: Ensure you are using a silver salt (e.g.,

    
    , 
    
    
    
    ) to abstract the chloride. The resulting cationic gold is more electrophilic and can better compete for the alkyne substrate over the sulfinate trap.
  • Slow Addition: Add the sulfinate slowly to the reaction mixture to keep its instantaneous concentration low relative to the alkyne.

Category B: Selectivity Issues (Regio- & Chemoselectivity)

Q3: In the hydro-sulfonylation of terminal alkynes, I am getting a mixture of Markovnikov (branched) and anti-Markovnikov (linear) vinyl sulfones. Diagnosis: Ligand Sterics & Electronics.

  • Markovnikov (Branched): Favored by cationic Au(I) with standard phosphines (

    
    ) or NHC ligands. The gold activates the internal carbon, directing the nucleophile to the terminal position? Correction: Gold activates the pi-system.[4][5][6] Nucleophilic attack typically occurs at the most substituted carbon (Markovnikov) to stabilize the developing charge, but steric bulk of the ligand can force attack to the terminal carbon.
    Solution: 
    
  • For Markovnikov (Branched): Use IPr or JohnPhos ligands. The electronic stabilization of the intermediate aurated alkene favors the branched product.

  • For Anti-Markovnikov (Linear): This is harder with pure Gold catalysis. Consider a radical-mediated pathway (photoredox/gold dual catalysis) if linear selectivity is strictly required.

Q4: I observe "desulfitative" coupling products (Ar-Ar) instead of the desired sulfone (Ar-SO2-Ar). Diagnosis: Thermal Extrusion of SO2. While rare in gold chemistry compared to Pd, high temperatures or specific oxidants can trigger the loss of


.
Solution: 
  • Temperature Control: Lower the reaction temperature. Gold catalysis typically proceeds at RT or mild heat (

    
    ).
    
  • Avoid Radical Initiators: Ensure no adventitious radical sources are present, as sulfonyl radicals readily extrude

    
    .
    
Category C: Catalyst & Reagent Stability

Q5: My sodium sulfinate reagent has turned from white to yellow/brown. Is it still good? Diagnosis: Oxidation to Sulfonate. Sulfinates are sensitive to air oxidation, converting to sulfonates (


), which are non-nucleophilic in this context.
Solution: 
  • Recrystallization: Purify the sulfinate by dissolving in minimal water and precipitating with ethanol/acetone.

  • Inert Atmosphere: Store sulfinates under nitrogen.

  • Check Titer: Run a simple NMR check (

    
     or 
    
    
    
    if applicable) to quantify the ratio of sulfinate to sulfonate.

Visualizations

Figure 1: Mechanistic Pathways & Troubleshooting Logic

GoldSulfinate Start Start: Reaction Setup CheckSolubility Is Mixture Homogeneous? Start->CheckSolubility PhaseTransfer Add PTC or Change Solvent (MeOH/DCM) CheckSolubility->PhaseTransfer No CheckConversion Is Product Forming? CheckSolubility->CheckConversion Yes PhaseTransfer->CheckConversion CatalystPoison Catalyst Poisoning (Au-S trap) CheckConversion->CatalystPoison Stalled CheckRegio Regioselectivity Issue? CheckConversion->CheckRegio Yield OK SilverSalt Add AgSbF6 / Slow Addn of Sulfinate CatalystPoison->SilverSalt Remedy SilverSalt->CheckConversion LigandChoice Adjust Ligand Sterics (IPr vs PPh3) CheckRegio->LigandChoice Poor Selectivity Product Desired Vinyl/Aryl Sulfone CheckRegio->Product Good LigandChoice->Product

Caption: Decision tree for troubleshooting solubility, conversion, and selectivity in gold-catalyzed sulfinate coupling.

Figure 2: The Au(I)/Au(III) Redox Cycle for Sulfone Synthesis

RedoxCycle AuI L-Au(I)-X OxAdd Oxidative Addition (Ar-I) AuI->OxAdd AuIII L-Au(III)(Ar)(I) OxAdd->AuIII TransMet Ligand Exchange (R-SO2-Na) AuIII->TransMet - NaI AuIII_S L-Au(III)(Ar)(SO2R) TransMet->AuIII_S RedElim Reductive Elimination AuIII_S->RedElim RedElim->AuI Product Ar-SO2-R RedElim->Product

Caption: Proposed mechanism for Au(I)/Au(III) catalyzed cross-coupling of aryl iodides and sulfinates.[7]

Experimental Protocol: General Hydro-Sulfonylation

Objective: Synthesis of Vinyl Sulfones from Terminal Alkynes.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sodium Sulfinate (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)[8]
    
  • Additive:

    
     (5 mol%)
    
  • Solvent:

    
     (1:1 v/v) [Critical for solubility]
    

Step-by-Step Procedure:

  • Catalyst Activation: In a distinct vial, mix

    
     and 
    
    
    
    in DCM (0.1 M) for 5 minutes. A white precipitate (
    
    
    ) will form.
  • Substrate Prep: Dissolve the sodium sulfinate and alkyne in MeOH/DCM mixture.

  • Initiation: Filter the catalyst solution (to remove AgCl) directly into the substrate mixture. Note: Removing AgCl prevents silver-mediated side reactions.

  • Reaction: Stir at Room Temperature for 4-12 hours. Monitor by TLC.[9]

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water (to remove unreacted sulfinate salts), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. Vinyl sulfones are typically stable on silica.

Data Summary Table: Solvent Effects on Yield

Solvent SystemHomogeneityYield (24h)Notes
DCM (100%) Heterogeneous<10%Sulfinate salt insoluble.
THF (100%) Homogeneous45%Slow kinetics; THF coordinates Au.
MeOH/DCM (1:1) Homogeneous92% Optimal balance of solubility/reactivity.
Toluene/H2O (Biphasic) Heterogeneous60%Requires PTC (e.g., TBAB) to improve.

References

  • Zhang, L., et al. (2024). "Gold(I/III)-Catalyzed Sulfonylation of Aryl/Vinyl Iodides To Synthesize Aryl Sulfones." The Journal of Organic Chemistry.

  • Cornella, J., et al. (2014). "Gold-Catalyzed Synthesis of Sulfinate Derivatives." Journal of the American Chemical Society. (Mechanistic context for Au-S bonds).
  • Das, B., et al. (2011).[10][11] "An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates." Synthesis. (Comparative iodine-mediated protocol).

  • Toste, F. D., et al. (2010). "Application of Fundamental Organometallic Chemistry to the Development of a Gold-Catalyzed Synthesis of Sulfinate Derivatives." University of California.

Sources

Validation & Comparative

Strategic Selection of Arylsulfinates: 4-Bromobenzenesulfinate vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Handle" Advantage

In the landscape of sulfone synthesis, sodium 4-bromobenzenesulfinate (4-Br-PhSO₂Na) occupies a distinct strategic niche compared to its ubiquitous counterpart, sodium p-toluenesulfinate (p-TolSO₂Na).

While p-TolSO₂Na is the industry standard for introducing a "dummy" aryl sulfone group due to its low cost and high nucleophilicity, 4-Br-PhSO₂Na offers a critical orthogonal handle . The bromine substituent survives mild sulfonylation conditions, allowing for iterative cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sulfone moiety is established.

This guide analyzes the physicochemical and reactivity differences between these reagents, providing validated protocols for researchers requiring modular scaffold construction.

Mechanistic Divergence & Reactivity Profile

To select the correct reagent, one must understand the ambident nature of the sulfinate anion. It can react via Sulfur (S-centered) , Oxygen (O-centered) , or generate a Sulfonyl Radical .

Electronic Drivers (Hammett Correlations)

The reactivity difference is governed by the electronic character of the para-substituent:

  • p-Toluenesulfinate (

    
     = -0.17):  Electron-donating methyl group increases electron density on Sulfur.
    
    • Consequence: Higher nucleophilicity in

      
       reactions; faster oxidation potential.
      
  • This compound (

    
     = +0.23):  Electron-withdrawing bromine decreases electron density.
    
    • Consequence: Slightly reduced nucleophilicity (slower alkylation); generates a more electrophilic radical (beneficial for addition to electron-rich alkenes).

Reaction Manifold Visualization

The following diagram illustrates how the choice of conditions dictates the pathway for arylsulfinates.

SulfinateReactivity Sulfinate Arylsulfinate Anion (Ar-SO2-) Oxidation Oxidation (-1e) Sulfinate->Oxidation Oxidants/Photoredox Electrophile Electrophile (E+) (Alkyl Halides) Sulfinate->Electrophile SN2 Conditions Metal Transmetallation (Pd/Cu) Sulfinate->Metal Cross-Coupling Radical Sulfonyl Radical (Ar-SO2•) Oxidation->Radical Sulfone Sulfone (Ar-SO2-R) (Thermodynamic) Electrophile->Sulfone Soft Electrophiles Ester Sulfinate Ester (Ar-S(O)O-R) (Kinetic) Electrophile->Ester Hard Electrophiles Desulfitative Biaryl/Styrene (Ar-R') (-SO2) Metal->Desulfitative Extrusion of SO2

Figure 1: Divergent reaction pathways for arylsulfinate salts. This compound is particularly effective in the Radical and Metal pathways due to the stability of the aryl core.

Comparative Performance Analysis

Nucleophilic Substitution (Synthesis of Sulfones)

In classic alkylation (e.g., with alkyl halides in DMF), p-TolSO₂Na is superior for speed. However, 4-Br-PhSO₂Na is robust and yields are often comparable if reaction times are extended.

Featurep-ToluenesulfinateThis compound4-Nitrobenzenesulfinate
Nucleophilicity HighModerateLow
Solubility (DMF/DMSO) ExcellentGoodModerate
Radical Character Nucleophilic RadicalElectrophilic RadicalHighly Electrophilic
Post-Functionalization Limited (Me group inert)Excellent (Br handle) Moderate (NO2 reduction)
Cost Low ($)Medium (

)
Medium (

)
Radical Sulfonylation of Alkenes

Recent literature (e.g., Org. Chem. Front., 2019) highlights that while electron-rich sulfinates oxidize easier, electron-deficient radicals (like 4-Br-PhSO₂•) add more rapidly to electron-rich styrenes due to polarity matching.

  • Observation: In photoredox sulfonylation using Eosin Y, this compound often provides cleaner reaction profiles with styrenes compared to p-Tol, which can suffer from homocoupling side reactions.

The "Bromo-Advantage": Modular Synthesis

The primary reason to select this compound is to enable a Modular Workflow .

ModularSynthesis Start This compound Step1 Step 1: Sulfonylation (e.g., Radical Addition to Alkene) Start->Step1 Intermed Intermediate: Bromo-functionalized Sulfone Step1->Intermed Step2 Step 2: Cross-Coupling (Suzuki/Buchwald at Br-site) Intermed->Step2 Pd(PPh3)4, Ar-B(OH)2 Final Final Drug Scaffold (Biaryl Sulfone) Step2->Final

Figure 2: The modular workflow enabled exclusively by halogenated sulfinates.

Experimental Protocols

Protocol A: Metal-Free Synthesis of Diaryl Sulfones

Based on methodology adapted from Organic Letters (2012). Application: Comparison of arylation efficiency using Diaryliodonium salts.

  • Reagents:

    • Sodium this compound (0.5 mmol)

    • Diphenyliodonium triflate (0.55 mmol)

    • DMF (2.0 mL)

  • Procedure:

    • Charge a reaction vial with the sulfinate and iodonium salt.

    • Add DMF (anhydrous not strictly required but preferred).

    • Stir at 90 °C for 24 hours.

    • Note: No metal catalyst or base is required.[1]

  • Workup:

    • Dilute with water, extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄.

  • Expected Yield:

    • p-Tol variant: ~85-92%

    • 4-Br variant: ~80-88% (Demonstrates that electronic drag does not significantly hamper this specific pathway).

Protocol B: Visible-Light Induced Radical Sulfonylation

Adapted from Green Chemistry approaches (e.g., Taniguchi et al.). Application: Synthesis of


-hydroxysulfones from styrenes.
  • Reagents:

    • Styrene (0.5 mmol)

    • Sodium this compound (0.6 mmol)

    • Eosin Y (2 mol%)

    • Solvent: EtOH/H₂O (1:1)

  • Procedure:

    • Mix reagents in a tube open to air (or O₂ balloon for faster rates).

    • Irradiate with Green LEDs (approx. 530 nm) at room temperature for 12 hours.

  • Mechanism:

    • Eosin Y* oxidizes the sulfinate to the sulfonyl radical (ArSO₂•).

    • Radical adds to the alkene; trapped by O₂/H₂O.

  • Why 4-Br?

    • The resulting product contains a handle for further diversification of the aryl ring, which is impossible with p-Toluenesulfinate.

Troubleshooting & Stability

  • Disproportionation: Arylsulfinates can disproportionate to thiosulfonates and sulfonates under acidic conditions.

    • Tip: Store this compound in a desiccator. If the white powder turns yellow, it indicates decomposition to disulfides/thiosulfonates.

  • Solubility: The 4-Br variant is less soluble in water than the p-Tol variant.

    • Adjustment: When using aqueous mixtures (Protocol B), ensure vigorous stirring or add a co-solvent like Acetone or MeCN.

References

  • Mechanistic Studies of Palladium-Catalyzed Desulfinative Cross-Coupling. J. Am. Chem. Soc. 2020. Detailed analysis of Pd-sulfinate intermediates.

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts. Org. Lett. 2012, 14, 24, 6274–6277. Comparison of p-Tol and p-Br reactivity with iodonium salts.

  • Recent advances of sodium sulfinates in radical reactions. Org. Chem. Front. Review of radical sulfonylation scopes.

  • Sodium this compound Product Data. Physical properties and safety data.

Sources

Comparative Guide: Catalytic Architectures for 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromobenzenesulfinate (4-BBS) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Unlike simple benzenesulfinates, the 4-bromo substituent introduces a critical bifurcation in reactivity: it serves as both a nucleophilic sulfur source and an electrophilic handle for subsequent cross-coupling.

This guide compares the three dominant catalytic architectures—Palladium (Pd) , Copper (Cu) , and Photoredox (Visible Light) —used to engage this reagent. The choice of catalyst dictates not just the reaction efficiency, but the fundamental identity of the product: C–S bond formation (sulfonylation) versus C–C bond formation (desulfitative coupling).

Mechanistic Divergence & Catalyst Selection[2][3]

The reactivity of 4-BBS is governed by the stability of the sulfur-metal bond and the propensity for SO₂ extrusion.

System A: Palladium Catalysis (The Desulfitative Specialist)

Palladium systems, particularly at elevated temperatures (>100 °C), favor desulfitative cross-coupling . The Pd(II)-sulfinate intermediate is prone to extruding SO₂, transforming the sulfinate into an aryl nucleophile equivalent.

  • Primary Utility: Synthesis of unsymmetrical biaryls (C–C bond).

  • Mechanism: Oxidative addition

    
     Ligand exchange 
    
    
    
    SO₂ extrusion
    
    
    Reductive elimination.
  • Key Insight: To retain the sulfur (sulfone synthesis) using Pd, one must use lower temperatures and specific ligands (e.g., Xantphos) that stabilize the Pd-S bond, though Cu is generally preferred for this.

System B: Copper Catalysis (The Sulfonylation Workhorse)

Copper catalysis is the industry standard for C–S bond formation . Unlike Pd, Cu intermediates are less prone to SO₂ extrusion under standard conditions (80–100 °C), making them ideal for synthesizing sulfones.

  • Primary Utility: Synthesis of diaryl sulfones and vinyl sulfones.[2]

  • Mechanism: Cu(I)/Cu(III) redox cycle or radical-mediated pathways depending on the ligand system.

  • Key Insight: The 4-bromo moiety on the sulfinate remains intact, allowing for a second functionalization (e.g., Suzuki coupling) after the sulfone is formed.

System C: Photoredox/Nickel (The Radical Mild Route)

Emerging dual-catalytic systems (e.g., Ni/Photoredox) utilize the low oxidation potential of sulfinates to generate sulfonyl radicals under mild conditions.

  • Primary Utility: Coupling with alkyl halides or difficult aryl partners at Room Temperature (RT).

  • Mechanism: Single Electron Transfer (SET) generates a transient sulfonyl radical (

    
    ) which is trapped by a Ni-catalyst or an alkene.
    
  • Key Insight: This is the only reliable method to couple 4-BBS with alkyl electrophiles without harsh heating.

Comparative Performance Analysis

The following data summarizes the performance of 4-BBS in representative benchmark reactions.

FeaturePalladium (Pd) Copper (Cu) Photoredox (Ni/Ir)
Primary Bond Formed C–C (Biaryl)C–S (Sulfone)C–S (Sulfone)
Reaction Temp High (100–140 °C)Med (80–110 °C)Low (25–40 °C)
SO₂ Extrusion High (Promoted)Low (Suppressed)Minimal
4-Br Integrity Risk of oxidative additionExcellent retentionExcellent retention
Cost Efficiency Low (Expensive catalysts)High (Cheap salts)Low (Expensive photocatalysts)
Typical Yield 65–85%75–95%60–80%
Chemoselectivity Alert: The 4-Bromo Handle
  • In Pd Systems: The 4-bromo group on the sulfinate is a competitive electrophile. If the coupling partner is an aryl bromide, homocoupling or polymerization can occur. Solution: Use aryl iodides or triflates as the coupling partner to ensure chemoselectivity, or use the Pd system strictly for desulfitative coupling where the sulfinate acts as the nucleophile.

  • In Cu Systems: Copper does not readily undergo oxidative addition into aryl bromides without specific diamine ligands and high heat. This allows the 4-Br group to survive the reaction, preserving it for downstream modification.

Visualizing the Mechanistic Pathways

The diagram below illustrates how the choice of catalyst dictates the reaction pathway (Desulfitative vs. Non-Desulfitative).

ReactionPathways Substrate This compound Pd_Cycle Pd Catalyst (High Temp) Substrate->Pd_Cycle Cu_Cycle Cu Catalyst (Med Temp) Substrate->Cu_Cycle Photo_Cycle Photoredox (Room Temp) Substrate->Photo_Cycle Pd_Int Pd-Sulfinate Complex Pd_Cycle->Pd_Int Sulfone 4-Bromophenyl Sulfone (C-S Bond) Cu_Cycle->Sulfone Cross-Coupling Radical Sulfonyl Radical (Ar-SO₂•) Photo_Cycle->Radical SET Oxidation SO2_Loss Extrusion of SO₂ Pd_Int->SO2_Loss >100°C Biaryl 4-Bromobiaryl (C-C Bond) SO2_Loss->Biaryl Reductive Elim. Radical->Sulfone Radical Trap/Ni

Caption: Mechanistic divergence of 4-BBS. Pd favors SO₂ loss (C-C bond), while Cu and Photoredox retain SO₂ (C-S bond).

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of Diaryl Sulfones (C–S Bond)

Best for: Preserving the 4-bromo handle for future reactions.

Reagents:

  • Sodium this compound (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMSO (0.5 M concentration)

Methodology:

  • Setup: Charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Sodium this compound (292 mg, 1.2 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add Aryl Iodide (1.0 mmol) and DMSO (2.0 mL) via syringe.

  • Reaction: Heat the sealed tube at 90 °C for 12–16 hours. Note: Monitoring by TLC is essential; the sulfinate spot (baseline) should disappear.

  • Workup: Cool to RT, dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check: If the yield is low (<50%), check the quality of the aryl iodide. Aryl bromides react poorly under these specific conditions, ensuring the 4-bromo group on the sulfinate remains untouched.

Protocol B: Pd-Catalyzed Desulfitative Coupling (C–C Bond)

Best for: Using 4-BBS as a "masked" aryl nucleophile.

Reagents:

  • Sodium this compound (1.5 equiv)

  • Aryl Bromide (Coupling Partner) (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 ratio)

Methodology:

  • Setup: Combine Pd(OAc)₂, PPh₃, Cs₂CO₃, and Sodium this compound in a reaction vial.

  • Solvent: Add Toluene and Water. The biphasic system helps solubilize the inorganic salts while protecting the catalyst.

  • Reaction: Heat vigorously at 110–120 °C for 24 hours. Critical: High temperature is required to force SO₂ extrusion.

  • Workup: Standard extraction with Dichloromethane.

  • Purification: Silica gel chromatography.

Self-Validation Check:

  • Success Indicator: Evolution of gas (SO₂) during the reaction.

  • Failure Mode: Formation of sulfone (C-S product) indicates the temperature was too low or the ligand stabilized the Pd-S bond too effectively.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 2020. Link

  • Copper-Catalyzed Sulfinylation of Boronic Acids with Sulfinates. ResearchGate, 2021. Link

  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 2020.[3][4][5] Link

  • Ligand-Free C-S Bond Formation Catalyzed by Copper(I) Oxide. Synlett, 2008.[6] Link

  • A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates. Molecules, 2024. Link

Sources

Validation Guide: Electrochemical Synthesis of Aryl Sulfinate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Electrochemical Oxidative Esterification for Aryl Sulfinate Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Moving Beyond Sulfinyl Chlorides: A Green, Scalable Protocol

Executive Summary

For decades, the synthesis of aryl sulfinate esters—critical chiral scaffolds in drug discovery and organocatalysis—has relied on the nucleophilic substitution of unstable, moisture-sensitive sulfinyl chlorides (


). While effective, this "traditional" route suffers from poor atom economy, the generation of stoichiometric corrosive byproducts (HCl), and the handling of noxious thiol precursors.

This guide validates a New Synthetic Route: Electrochemical Oxidative Cross-Coupling , specifically the Nickel-catalyzed anodic oxidation of thiols in the presence of alcohols. By replacing chemical oxidants with electric current, this method offers a superior safety profile and higher functional group tolerance.

Validation Verdict: The electrochemical route is robust for primary and secondary alcohols but requires strict control of potential to avoid over-oxidation to sulfonates.

Mechanistic Comparison & Logic

To validate the new route, one must understand the fundamental shift in bond formation. The traditional method relies on nucleophilic attack on a pre-activated electrophile. The new method utilizes oxidative cross-coupling , generating reactive radical intermediates in situ.

Figure 1: Mechanistic Divergence

Comparison of the Traditional Sulfinyl Chloride Route vs. The New Electrochemical Oxidative Route.

G cluster_0 Traditional Route (Nucleophilic Substitution) cluster_1 New Route (Electrochemical Oxidation) T_Start Thiol (ArSH) T_Step1 Chlorination (SO2Cl2 or SOCl2) T_Start->T_Step1 Chemical Activation T_Inter Sulfinyl Chloride (ArSOCl) [Unstable/Moisture Sensitive] T_Step1->T_Inter Chemical Activation T_Step2 Alcohol (ROH) + Base (Et3N) T_Prod Sulfinate Ester (ArS(O)OR) + HCl salt T_Inter->T_Prod Chemical Activation N_Start Thiol (ArSH) + Alcohol (ROH) N_Cat Cat: Ni(ClO4)2 / Bipyridine Anode: Graphite | Cathode: Ni N_Start->N_Cat Anodic Oxidation N_Mech Mechanism: 1. Anodic Ox -> ArS• 2. Ni-Cat Cycle -> Ar-Ni-S species 3. C-O Bond Formation N_Cat->N_Mech Anodic Oxidation N_Prod Sulfinate Ester (ArS(O)OR) + H2 N_Mech->N_Prod Anodic Oxidation

Caption: The traditional route (Red) proceeds via a high-energy chloride intermediate. The electrochemical route (Green) utilizes a catalytic cycle driven by anodic oxidation, eliminating halogenated waste.

Performance Benchmarking

The following data compares the Traditional Method (Thiol


 Sulfinyl Chloride 

Ester) against the Electrochemical Method (Thiol + Alcohol

Ester).
FeatureTraditional Route (ArSOCl)Electrochemical Route (New)
Reagent Stability Low:

hydrolyzes rapidly in air.
High: Uses stable thiols/disulfides directly.[1]
Atom Economy Poor: Stoichiometric SO2/HCl waste.Excellent:

is the primary byproduct.
Yield (Avg) 60–85% (highly substrate dependent).75–92% (consistent across electronics).
Chirality Racemic (unless using chiral auxiliaries).Racemic (requires chiral alcohol for dr).
Selectivity High risk of disulfide formation.High (controlled by potential).
Scalability Difficult: Exothermic, corrosive off-gassing.High: Continuous flow electrochemistry possible.

Validated Experimental Protocol

Method: Nickel-Catalyzed Electrochemical Oxidative Esterification. Source Validation: Adapted from Behrouzi et al. (2020) and He et al. (2024).

Critical Reagents & Setup
  • Substrate: 4-Methylbenzenethiol (1.0 mmol).

  • Coupling Partner: Methanol or Menthol (1.2–5.0 equiv).

  • Catalyst:

    
     (5 mol%) + 2,2'-Bipyridine (5 mol%).
    
  • Electrolyte:

    
     (0.1 M) in Acetonitrile (
    
    
    
    ).
  • Hardware: Undivided cell, Graphite rod anode, Nickel foam cathode. Constant current (

    
    ).
    
Step-by-Step Workflow

Workflow Step1 1. Assembly Dissolve Thiol, Alcohol, Catalyst & Electrolyte in MeCN. Insert Graphite (+) and Ni (-) electrodes. Step2 2. Electrolysis Apply Constant Current (CCE) @ 10 mA. Pass 3.5 - 4.0 F/mol charge. Temp: Room Temperature (25°C). Step1->Step2 Step3 3. Monitoring (TLC/GC) Check for disappearance of Thiol. Watch for Disulfide (intermediate) conversion to Sulfinate. Step2->Step3 Step4 4. Workup Evaporate MeCN. Dilute with EtOAc, wash w/ Brine. Dry over Na2SO4. Step3->Step4 Step5 5. Purification Flash Chromatography. (SiO2, Hexane/EtOAc). Step4->Step5

Caption: Operational workflow for the electrochemical synthesis. Monitoring the consumption of the disulfide intermediate (Step 3) is crucial for high yields.

Scientist's Notes (The "Why"):
  • The Nickel Catalyst: Nickel acts as a redox mediator. Without it, the direct oxidation of thiol at the anode often stalls at the disulfide (

    
    ) stage. The Ni species facilitates the oxygen transfer from the alcohol/trace water to the sulfur center.
    
  • Undivided Cell: We use an undivided cell because the cathodic reaction (proton reduction to

    
    ) is compatible with the anodic oxidation. This simplifies the setup significantly compared to divided H-cells.
    
  • Solvent Choice: Acetonitrile is chosen for its high dielectric constant (good conductivity) and wide electrochemical window (doesn't oxidize easily).

Validation & Troubleshooting

To ensure scientific integrity, you must validate the product identity rigorously. Sulfinate esters are often confused with sulfonates (


) or thiosulfonates  (

).
Self-Validating Analytical Criteria
  • 
     NMR Shift: 
    
    • The

      
      -proton of the alkoxy group in a sulfinate  is diastereotopic (if the R group is achiral but bulky, or if the sulfur is chiral) and typically appears at 3.5–4.2 ppm .
      
    • Sulfonates typically shift further downfield (4.0–4.8 ppm ) due to the higher oxidation state of sulfur.

  • 
     NMR: 
    
    • Look for the

      
       signal. Sulfinates: ~60 ppm . Sulfonates: ~70 ppm .
      
  • Chiral HPLC:

    • If using a chiral alcohol (e.g., L-Menthol), you will observe two diastereomers (

      
       and 
      
      
      
      ). The electrochemical method usually produces a 1:1 dr (diastereomeric ratio) unless a chiral ligand is employed (an area of active research).
Common Failure Modes
  • Low Yield / Disulfide Recovery:

    • Cause: Insufficient charge passed or catalyst poisoning.

    • Fix: Increase charge from 3.5 F/mol to 5.0 F/mol; clean graphite electrode surface.

  • Over-oxidation to Sulfonate:

    • Cause: Applied potential too high or water content too high.

    • Fix: Use anhydrous MeCN; switch from Constant Voltage to Constant Current control.

References

  • Electrochemical Synthesis of Sulfinate Esters: Nickel(II)-Catalyzed Oxidative Esterification of Thiols with Alcohols in an Undivided Cell. Source: ACS Omega (2020) URL:[2][Link]

  • Electrochemical Synthesis of Sulfinic Esters from Alcohols and Thiophenols. Source: ChemRxiv (2024 Pre-print / Related Literature) URL:[Link][3][4]

  • Recent advances in the synthesis and transformations of sulfinate esters. Source: Chemical Communications (2025) URL:[4][Link]

  • DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. (Cited for context on SO2 surrogates) Source: Organic Letters (2014) URL:[Link]

Sources

A Comparative Analysis of Metal-Free vs. Metal-Catalyzed Sulfonylation: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonyl group is a cornerstone in medicinal chemistry and materials science, lending unique pharmacological and physical properties to molecules.[1] The methods to construct C-S bonds for sulfonylation have evolved significantly, moving from classical approaches to sophisticated catalytic systems. This guide provides a comparative analysis of two dominant modern strategies: metal-catalyzed and metal-free sulfonylation. We will explore the mechanistic underpinnings, substrate scope, practical advantages, and inherent limitations of each approach. This analysis is designed to equip researchers, particularly those in drug development, with the insights needed to select the optimal sulfonylation strategy for their specific synthetic challenges, balancing efficiency, sustainability, and functional group compatibility.

Introduction: The Enduring Importance of the Sulfonyl Moiety

Sulfonamides and sulfones are privileged structures found in a vast array of FDA-approved drugs, from antibiotics like the historic "sulfa drugs" to modern treatments for cancer, viral infections, and cardiovascular diseases.[2][3] Their prevalence stems from their ability to act as stable, non-hydrolyzable mimics of other functional groups, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule.

Traditionally, the synthesis of sulfonyl-containing compounds relied on methods like the oxidation of sulfides or Friedel-Crafts reactions, which often require harsh conditions, pre-functionalized substrates, and suffer from poor selectivity.[4] Modern synthetic chemistry has largely bifurcated into two more refined approaches: transition metal-catalyzed cross-coupling reactions and an ever-expanding portfolio of metal-free alternatives. The choice between these pathways is a critical decision in any synthetic campaign.

The Powerhouse: Metal-Catalyzed Sulfonylation

Transition metal catalysis, particularly using palladium and copper, has revolutionized C-S bond formation. These methods offer high efficiency and broad substrate scope, often proceeding under milder conditions than classical methods.

Mechanistic Principles

Metal-catalyzed sulfonylation typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Palladium-catalyzed processes, for example, often involve the insertion of a Pd(0) complex into an aryl-halide or triflate bond, followed by reaction with a sulfinate salt or sulfonyl chloride.[5][6] Copper-catalyzed systems are also highly effective, particularly for the direct C-H sulfonylation of arenes or the coupling of amines and alkenes.[7][8] These reactions can proceed via radical pathways or through organocopper intermediates.[9][10]

Metal_Catalyzed_Sulfonylation ArX Ar-X (X = I, Br, OTf) ArPdX Ar-Pd(II)-X ArX->ArPdX RSO2Na R-SO2Na ArPdSO2R Ar-Pd(II)-SO2R RSO2Na->ArPdSO2R Pd0 Pd(0)Ln Pd0->ArPdX Oxidative Addition ArPdX->ArPdSO2R Transmetalation or Salt Metathesis ArPdSO2R->Pd0 Product Ar-SO2-R ArPdSO2R->Product Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for Palladium-catalyzed sulfonylation.

Advantages & Common Catalysts
  • High Efficiency & Broad Scope: Catalysts like Palladium and Copper are highly effective, enabling the coupling of a wide variety of aryl halides, boronic acids, and other precursors with sulfonylating agents.[7][11][12]

  • Predictable Regioselectivity: In cross-coupling reactions, the position of the sulfonyl group is precisely controlled by the placement of the halide or other coupling handle on the substrate.

  • C-H Functionalization: Directed C-H activation strategies allow for the installation of sulfonyl groups without pre-functionalization, offering excellent atom economy.[7]

Limitations & Field Insights
  • Catalyst Toxicity: Residual metal contamination is a major concern in pharmaceutical synthesis, requiring rigorous and often costly purification steps.

  • Cost and Availability: Palladium and other precious metal catalysts can be expensive, impacting the overall cost-effectiveness, especially on a large scale.

  • Functional Group Intolerance: While generally robust, some sensitive functional groups may not be compatible with the reaction conditions or may interact with the metal catalyst.

  • Ligand Sensitivity: Many reactions require specific, often air-sensitive or expensive, ligands to achieve high efficiency, adding to the operational complexity.

Representative Protocol: Palladium-Catalyzed Hydrosulfonylation of Allenes

This protocol describes an atom-economic method for preparing allylic sulfones.[11]

  • Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%), the allene (1.0 equiv), and the sulfinic acid (1.2 equiv).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Stir the mixture at the designated temperature (e.g., room temperature or 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Scientist's Note: The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common as it is a stable Pd(0) source. DMSO is used as a polar aprotic solvent to dissolve the reactants, particularly the sulfinic acid salt form. The nitrogen atmosphere is critical to prevent oxidation of the Pd(0) catalyst.

The Green Ascent: Metal-Free Sulfonylation

Driven by the principles of green chemistry, metal-free sulfonylation methods have gained significant traction. These strategies leverage alternative activation modes, such as photoredox catalysis, electrochemistry, and the use of hypervalent iodine reagents or stable SO₂ surrogates, to forge C-S bonds without transition metals.[1][13]

Mechanistic Diversity

Metal-free methods are characterized by their diverse mechanisms, which are often radical-based.

  • Photoredox Catalysis: Visible-light-absorbing photocatalysts generate radical intermediates from stable precursors like sulfinates or diaryliodonium salts.[14][15] These radicals then engage in the sulfonylation reaction.

  • Electrosynthesis: An electric current is used to oxidize or reduce substrates, generating the reactive radical species needed for C-S bond formation. This approach avoids the use of chemical oxidants, making it inherently greener.[4][16][17]

  • SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) serve as a stable, solid source of SO₂.[18][19][20] They can release SO₂ under specific conditions, which is then trapped by aryl or alkyl radicals to form a sulfonyl radical intermediate.[14][19]

Metal_Free_Sulfonylation cluster_activation Activation Method PC Photocatalyst + hν Precursor Sulfonyl Precursor (e.g., R-SO2Na, Ar-NH2 + DABSO) Radical Sulfonyl Radical [R-SO2•] PC->Radical Electro Electrode (Anode) Electro->Radical Reagent Reagent (e.g., tBuONO) Reagent->Radical Precursor->Radical Radical Generation Product Product (Ar-SO2-R) Radical->Product Radical Addition Arene Arene/Heteroarene (Ar-H) Arene->Product

Caption: Generalized radical pathway for metal-free sulfonylation.

Advantages & Field Insights
  • Sustainability: Avoids the use of toxic and expensive heavy metals, reducing environmental impact and simplifying product purification.[13][21]

  • Novel Reactivity: Radical-based mechanisms often provide complementary reactivity and selectivity compared to metal-catalyzed methods.

  • Mild Conditions: Many photoredox and electrochemical methods operate at room temperature, preserving sensitive functional groups.[14][16]

  • Late-Stage Functionalization: The high functional group tolerance makes these methods ideal for modifying complex molecules in the final stages of a synthesis.[22]

Limitations
  • Substrate Scope: Some metal-free methods may have a more limited substrate scope compared to the most robust metal-catalyzed systems.

  • Regioselectivity: In C-H functionalization reactions, controlling regioselectivity can be challenging, sometimes leading to mixtures of isomers.

  • Specialized Equipment: Photoredox and electrochemical reactions require specific equipment (e.g., photoreactors, potentiostats) that may not be standard in all labs.

Representative Protocol: Electrochemical C-H Sulfonylation

This protocol describes an oxidant-free method for the synthesis of diarylsulfones.[4]

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode.

  • Reaction Mixture: To the cell, add the arene/heteroarene (1.0 equiv), sulfonyl hydrazide (2.0 equiv), and an electrolyte like n-Bu₄NI in a solvent mixture (e.g., MeCN/DCE).

  • Electrolysis: Stir the mixture and apply a constant current (e.g., 10 mA) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, evaporate the solvent and purify the residue directly by flash column chromatography.

Scientist's Note: This method is exceptionally "green" as it uses electricity instead of a chemical oxidant, with hydrogen gas often being the only byproduct.[4] The choice of electrode material and electrolyte is crucial for reaction efficiency and must be optimized for the specific substrate.

Head-to-Head Comparison: Making the Right Choice

The decision between metal-catalyzed and metal-free sulfonylation depends on the specific goals of the synthesis.

Workflow_Comparison cluster_metal Metal-Catalyzed Workflow cluster_free Metal-Free Workflow mc_start Start: Prefunctionalized Substrate (Ar-X, Ar-B(OH)2) mc_reagents Reagents: Metal Catalyst (Pd, Cu) Ligand, Base mc_start->mc_reagents mc_setup Setup: Inert Atmosphere (N2 or Ar) mc_reagents->mc_setup mc_purify Purification: Standard Chromatography + Metal Scavenging mc_setup->mc_purify mf_start Start: Often Unactivated Substrate (Ar-H) mf_reagents Reagents: Photocatalyst or Electrolyte Radical Initiator mf_start->mf_reagents mf_setup Setup: Specialized Equipment (Photoreactor, Potentiostat) mf_reagents->mf_setup mf_purify Purification: Standard Chromatography (No Metal Removal) mf_setup->mf_purify

Caption: Comparison of typical experimental workflows.

Comparative Data Summary
FeatureMetal-Catalyzed SulfonylationMetal-Free SulfonylationRationale & Supporting Data
Cost Moderate to HighLow to ModeratePrecious metal catalysts (Pd, Rh) and complex ligands are expensive. Photocatalysts can be costly, but electrochemical methods are very cheap.[5][16]
Toxicity & Purity High ConcernLow ConcernRisk of heavy metal contamination in the final product requires rigorous purification and analysis. Metal-free methods yield cleaner products.[13]
Substrate Scope Very BroadBroad and ExpandingWell-established for a vast range of (hetero)aryl halides, triflates, boronic acids, etc.[7][11] Scope is growing, particularly for electron-rich arenes and specific alkene classes.[14][23]
Functional Group Tolerance Good to ExcellentGenerally ExcellentCan be sensitive to groups that coordinate to metals. Radical processes are often tolerant of a wider array of functional groups.[21][22]
Scalability Well-EstablishedVariableMany processes are robust and scalable, but catalyst cost can be a factor. Photochemical reactions can be difficult to scale due to light penetration issues; electrochemical flow reactors offer a solution.[24]
Green Chemistry ModerateHighUse of heavy metals and organic solvents are drawbacks. Avoids heavy metals and often uses electricity or light, minimizing waste.[4][21]

Future Outlook and Conclusion

The field of sulfonylation continues to evolve at a rapid pace. For metal-catalyzed reactions , the focus is on developing catalysts based on more abundant and less toxic first-row metals like iron and nickel, and on designing more efficient ligands to lower catalyst loadings.[25]

For metal-free reactions , the future lies in expanding the substrate scope, improving regioselectivity, and developing more efficient and scalable reactor technologies. The use of electron donor-acceptor (EDA) complexes is an emerging area that allows for sulfonylation under visible light without a dedicated photocatalyst, further simplifying these protocols.[22][26]

  • Metal-catalyzed methods remain the gold standard for reliability, predictability, and broad scope, making them a top choice for well-defined cross-coupling reactions where high yields are paramount.

  • Metal-free methods offer a compelling alternative, particularly when sustainability, cost, and functional group tolerance are the primary drivers. They are exceptionally well-suited for late-stage functionalization in drug discovery pipelines where avoiding metal contamination is critical.

A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will enable the judicious selection of the optimal method to accelerate research and development.

References

  • Piguel, S., et al. (2018). Visible-light photoredox catalyzed C–H sulfonylation of imidazopyridines with diaryliodonium salts and DABSO.
  • Alagiri, K., et al. (2021). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. KAUST Repository. Available at: [Link]

  • Yuan, Y., et al. (2018). Exogenous-oxidant-free electrochemical oxidative C–H sulfonylation of arenes/heteroarenes with hydrogen evolution. Chemical Communications, 54(81), 11471-11474. Available at: [Link]

  • Li, J., et al. (2022). Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. RSC Advances, 12(15), 9023-9027. Available at: [Link]

  • Pitré, S., et al. (2022). Thianthrenium-Enabled Sulfonylation via Electron Donor-Acceptor Complex Photoactivation. Chem, 8(3), 816-830. Available at: [Link]

  • Zhu, M., et al. (2022). Copper-catalyzed ring-opening sulfonylation of cyclopropanols via the insertion of sulfur dioxide toward the synthesis of γ-keto aryl sulfones. Organic Chemistry Frontiers, 9(10), 2733-2738. Available at: [Link]

  • Wang, D., et al. (2015). Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates. Organic Letters, 17(12), 2972-2975. Available at: [Link]

  • Rono, L. J., et al. (2023). Recent progress in C–S bond formation via electron donor–acceptor photoactivation. Organic & Biomolecular Chemistry, 21(43), 8636-8649. Available at: [Link]

  • Huang, X., et al. (2021). Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Organic Chemistry Frontiers, 8(20), 5756-5762. Available at: [Link]

  • Waldvogel, S. R., et al. (2019). Straightforward Electrochemical Sulfonylation of Arenes and Aniline Derivatives using Sodium Sulfinates. Angewandte Chemie International Edition, 58(17), 5698-5702.
  • Jiang, H., et al. (2020). Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones. Chemical Communications, 56(68), 9823-9826. Available at: [Link]

  • Lei, A., et al. (2018). Exogenous-oxidant-free electrochemical oxidative C–H sulfonylation of arenes/heteroarenes with hydrogen evolution. Chemical Communications, 54(81), 11471-11474. Available at: [Link]

  • Xia, Y., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 25(22), 5429. Available at: [Link]

  • Huang, X., et al. (2021). Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. Organic Chemistry Frontiers, 8(20), 5756-5762.
  • Jiang, H., et al. (2017). Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes. Chemical Communications, 53(75), 10426-10429. Available at: [Link]

  • Reddy, V. P., et al. (2019). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Asian Journal of Organic Chemistry, 8(11), 2029-2046.
  • D'Amico, E., et al. (2020). Sulfonylation of arenes using different sulfonyl donors.
  • Kumar, A., et al. (2022). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 24(5), 1146-1151. Available at: [Link]

  • Waldvogel, S. R., et al. (2019). Straightforward Electrochemical Sulfonylation of Arenes and Aniline Derivatives using Sodium Sulfinates. This is a duplicate of reference 11 and provides specific examples.
  • Singh, S., et al. (2021). Recent progress in the synthesis of C-S bond via sulfonyl hydrazides. Journal of Sulfur Chemistry, 42(6), 700-726. This reference covers the use of sulfonyl hydrazides, often in metal-catalyzed or metal-free radical reactions.
  • Douglas, J., et al. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(14), 5439-5443. Available at: [Link]

  • Li, Y., & Fan, Y. (2019). Recent advances in C–S bond construction to synthesize sulfone. Synthetic Communications, 49(23), 3227-3264. Available at: [Link]

  • Wang, Y., et al. (2021). Electrooxidation-induced arylsulfonylation of xanthene derivatives with DABSO as an SO2 surrogate. Organic & Biomolecular Chemistry, 19(4), 848-852. Available at: [Link]

  • Shu, X., et al. (2024). Unified metal-free intermolecular Heck-type sulfonylation, cyanation, amination, amidation of alkenes by thianthrenation. Nature Communications, 15(1), 472. Available at: [Link]

  • Singh, S., et al. (2024). Metal-Free Photoredox Catalyzed Sulfonylation of Phenylhydrazines with Thiols. Organic Letters, 26(18), 3796-3800. Available at: [Link]

  • Wang, C., et al. (2018). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 8(26), 14457-14461. Available at: [Link]

  • Xia, Y., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates.
  • Willis, M. C., et al. (2022). DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Angewandte Chemie International Edition, 61(10), e202113689. This is a review on the utility of DABSO.
  • Daugulis, O., et al. (2011). Palladium‐catalyzed ortho‐C−H sulfonylation with arylsulfonyl chlorides. Angewandte Chemie International Edition, 50(22), 5161-5164.
  • Li, Z., et al. (2017). A metal-free approach for the synthesis of thiosulfonates from sulfonyl hydrazides. Journal of Chemical Research, 41(12), 684-688.
  • Yao, W., et al. (2023). Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. The Journal of Organic Chemistry, 88(4), 2296-2305. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773-1775. Available at: [Link]

  • Hu, H., et al. (2024). Recent advances in palladium-catalyzed sulfonylation via SO2 insertion. Organic & Biomolecular Chemistry, 22(29), 5859-5876. Available at: [Link]

  • Wang, C., et al. (2022). Metal-free sulfonylation of quinoxalinones to access 2-sulfonyl-oxylated quinoxalines via oxidative O–S cross coupling. Organic & Biomolecular Chemistry, 20(2), 269-274. Available at: [Link]

  • Singh, S., et al. (2024). Metal-Free Photoredox Catalyzed Sulfonylation of Phenylhydrazines with Thiols.
  • Shu, X., et al. (2024). Unified metal-free intermolecular Heck-type sulfonylation, cyanation, amination, amidation of alkenes by thianthrenation.
  • Javeed, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available at: [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. This reference provides historical context on sulfonamides.
  • Javeed, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.

Sources

A Comparative Spectroscopic Guide to Simple Aryl Sulfinate and Sulfonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: This guide was initially developed to provide a detailed spectroscopic analysis of Methyl 4-bromobenzenesulfinate. However, a comprehensive search of publicly available scientific databases revealed a scarcity of experimental spectroscopic data for this specific compound. To provide a valuable and data-supported resource, the focus of this guide has been shifted to a comparative analysis of two closely related and well-characterized compounds: Methyl benzenesulfinate and Methyl benzenesulfonate . This comparison will illuminate the key spectroscopic differences arising from the oxidation state of the sulfur atom, providing a foundational understanding that can be extrapolated to other substituted analogues like the originally intended topic.

Introduction

Aryl sulfinate and sulfonate esters are important classes of organic compounds with diverse applications in synthetic chemistry, materials science, and drug development. The distinct electronic and structural properties of the sulfinate (-S(O)O-) and sulfonate (-S(O)2O-) functional groups give rise to unique spectroscopic signatures. Understanding these differences is crucial for the accurate identification and characterization of these molecules. This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl benzenesulfinate and Methyl benzenesulfonate, supported by experimental data and established spectroscopic principles.

Molecular Structures and Key Differentiators

The primary difference between Methyl benzenesulfinate and Methyl benzenesulfonate lies in the oxidation state of the sulfur atom. This seemingly small change has a significant impact on the electron distribution within the molecule, which is reflected in their respective spectra.

G cluster_0 Methyl benzenesulfinate cluster_1 Methyl benzenesulfonate a0 S a1 O a0->a1 = a2 O a0->a2 a4 Phenyl a0->a4 a3 CH3 a2->a3 b0 S b1 O b0->b1 = b2 O b0->b2 = b3 O b0->b3 b5 Phenyl b0->b5 b4 CH3 b3->b4

Figure 1: Comparison of the molecular structures of Methyl benzenesulfinate and Methyl benzenesulfonate.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for Methyl benzenesulfinate and Methyl benzenesulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectra of these compounds are characterized by signals from the aromatic protons and the methyl protons. The chemical shift of these protons is influenced by the electron-withdrawing nature of the sulfinate and sulfonate groups.

Compound Aromatic Protons (δ, ppm) Methyl Protons (δ, ppm) Reference
Methyl benzenesulfinate~7.5-7.8 (m)~3.5 (s)[1]
Methyl benzenesulfonate~7.6-8.0 (m)~3.9 (s)[2]

Interpretation:

The sulfonate group in Methyl benzenesulfonate is more electron-withdrawing than the sulfinate group in Methyl benzenesulfinate. This increased inductive effect deshields the adjacent aromatic and methyl protons to a greater extent, resulting in a downfield shift (higher ppm values) for these signals in the ¹H NMR spectrum of the sulfonate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic and methyl carbons are also influenced by the electronic effects of the sulfur-containing functional groups.

Compound Aromatic Carbons (δ, ppm) Methyl Carbon (δ, ppm) Reference
Methyl benzenesulfinate~125 (para), ~129 (ortho/meta), ~131 (ipso)~55[1]
Methyl benzenesulfonate~127 (ortho), ~129 (meta), ~134 (para), ~137 (ipso)~58[3]

Interpretation:

Similar to the proton NMR, the more powerful electron-withdrawing nature of the sulfonate group causes a general downfield shift for the aromatic and methyl carbons in Methyl benzenesulfonate compared to Methyl benzenesulfinate. The ipso-carbon (the carbon directly attached to the sulfur atom) is particularly sensitive to this effect.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the characteristic vibrational modes of the sulfinate and sulfonate functional groups.

Compound S=O Stretch (cm⁻¹) S-O Stretch (cm⁻¹) Reference
Methyl benzenesulfinate~1130-1150 (strong)~900-1000[1]
Methyl benzenesulfonate~1350-1370 (asymmetric, strong), ~1170-1190 (symmetric, strong)~950-1050[4]

Interpretation:

The key differentiating feature in the IR spectra is the S=O stretching region. Methyl benzenesulfinate exhibits a single, strong absorption band for its S=O bond. In contrast, Methyl benzenesulfonate displays two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two S=O bonds in the sulfonate group. These characteristic absorptions provide a definitive method for distinguishing between sulfinate and sulfonate esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for identification and structural elucidation.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
Methyl benzenesulfinate156125 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)[1]
Methyl benzenesulfonate172157 ([M-CH₃]⁺), 141 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)[5][6]

Interpretation:

Both compounds exhibit a clear molecular ion peak corresponding to their respective molecular weights. A common fragmentation pathway for both is the loss of the methoxy group (-OCH₃). The fragmentation of sulfonate esters can also involve rearrangement pathways.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aryl sulfinate and sulfonate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 NMR Sample Preparation and Analysis prep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. acq Data Acquisition: - Use a 400 or 500 MHz NMR spectrometer. - Acquire ¹H and ¹³C spectra. prep->acq proc Data Processing: - Fourier transform the raw data. - Phase and baseline correct the spectra. - Reference to the residual solvent peak. acq->proc

Sources

Characterization and Performance Guide: Sodium 4-Bromobenzenesulfinate Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Functional Sulfonyl Reagent

Sodium 4-bromobenzenesulfinate dihydrate (CAS: 175278-64-5) represents a critical class of sulfur-based building blocks. Unlike its ubiquitous analog, sodium p-toluenesulfinate, this reagent offers orthogonal reactivity : it serves as a stable source of the sulfonyl radical (


) or nucleophile (

) while retaining a para-bromo handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

This guide characterizes the dihydrate form, validating its superior shelf-stability over the corresponding sulfonyl chloride, and benchmarks its performance in modern radical functionalization workflows.

Structural & Physical Characterization

The dihydrate form is the thermodynamically preferred phase under ambient conditions. The water molecules in the crystal lattice coordinate with the sodium cation, stabilizing the sulfinate anion and preventing auto-oxidation to the sulfonate (


).
Table 1: Physicochemical Specifications
PropertySpecificationMethod/Notes
Formula

Confirmed by Elemental Analysis
MW 279.08 g/mol Dihydrate basis
Appearance White crystalline powderHigh crystallinity indicates purity
Solubility

mg/mL in

Insoluble in

, Hexanes
Water Content 12.0 – 13.5%Karl Fischer (Theoretical: 12.9%)
Melting Point >300 °C (dec)Ionic lattice character
IR Signature

1020–1050 cm⁻¹
Strong, broad bands (distinct from sulfonate)
Crystallographic Insight

X-ray diffraction studies of sodium arenesulfinates typically reveal a hydrophilic layer structure where


 ions are octahedrally coordinated by oxygen atoms from water and the sulfinate group. This hydration shell is critical for handling; anhydrous forms are often hygroscopic and prone to clumping, whereas the dihydrate is a free-flowing powder.

Comparative Performance Analysis

A. Stability: Sulfinate Salt vs. Sulfonyl Chloride

The primary precursor, 4-bromobenzenesulfonyl chloride , is moisture-sensitive and hydrolyzes to the sulfonic acid, releasing HCl. The sulfinate salt eliminates this hazard.

Feature4-Bromobenzenesulfonyl ChlorideSodium this compound
Shelf Life Months (requires fridge/desiccator)Years (Ambient, inert atmosphere)
Hydrolysis Rapid (releases HCl)Negligible (stable in aqueous solution)
Handling Corrosive, lachrymatorNon-volatile, non-irritant solid
Atom Economy Poor (requires base to scavenge HCl)High (Neutral byproduct NaCl)
B. Reactivity: The "Bromo-Handle" Advantage

Compared to Sodium p-toluenesulfinate (the industry standard), the 4-bromo variant allows for divergent synthesis .

  • Standard Path (Sulfonyl focus): Both reagents participate in Pd-catalyzed desulfitative couplings or radical sulfonylations.

  • Divergent Path (Aryl focus): The p-bromo group remains intact during mild sulfonylation conditions, allowing a subsequent Suzuki or Buchwald-Hartwig coupling at the aryl ring. This is impossible with the p-tolyl analog.

Experimental Protocols

Protocol A: Synthesis & Purification (Self-Validating)

Objective: Convert 4-bromobenzenesulfonyl chloride to the sulfinate dihydrate with >95% purity.

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Sodium Sulfite (

    
    , 1.5 eq)
    
  • Sodium Bicarbonate (

    
    , 1.5 eq)
    
  • Solvent: Water (

    
    )
    

Step-by-Step Workflow:

  • Reduction: Dissolve

    
     and 
    
    
    
    in water at 60°C.
  • Addition: Add sulfonyl chloride portion-wise over 30 mins. Causality: Controls exotherm and prevents local acidification which could decompose the product.

  • Reaction: Stir at 70-80°C for 2-4 hours. Validation: Solution becomes clear as the insoluble chloride converts to the soluble sulfinate.

  • Crystallization: Cool to 0-5°C. The product precipitates (salting out effect may be enhanced by adding NaCl).

  • Filtration: Collect white solid.

  • Purification: Recrystallize from minimal boiling water/ethanol if necessary.

  • Drying: Air dry or vacuum dry at <50°C . Critical: High heat removes lattice water, collapsing the dihydrate to the hygroscopic anhydrous form.

Protocol B: Quality Control Characterization
  • ¹H NMR (D₂O, 400 MHz):

    • 
       7.65 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H).
      
    • Absence of peaks:[1] Check for absence of

      
       7.8-7.9 (indicating oxidation to sulfonate).
      
  • Redox Titration (Functional Assay):

    • Dissolve sample in acetic acid/water.

    • Titrate with standard

      
       Iodine/Iodide solution.
      
    • Mechanism: Sulfinate oxidizes to sulfonyl iodide/sulfonate; Iodine reduces to Iodide.

    • Calculation: 1 mol

      
       consumes 1 mol sulfinate.
      

Visualizations

Diagram 1: Synthesis & QC Workflow

This flowchart outlines the critical path from raw material to validated reagent, emphasizing the control points.

SynthesisWorkflow Start Start: 4-Bromobenzenesulfonyl Chloride Reduct Reduction Step (Na2SO3 / NaHCO3 / H2O, 70°C) Start->Reduct Add portion-wise Check1 Visual Check: Is solution clear? Reduct->Check1 Check1->Reduct No (Stir longer) Cryst Crystallization (Cool to 4°C) Check1->Cryst Yes (Complete) Filter Filtration & Gentle Drying (<50°C to retain dihydrate) Cryst->Filter QC Quality Control (NMR + Iodine Titration) Filter->QC

Caption: Figure 1. Synthesis and validation workflow ensuring retention of the dihydrate structure.

Diagram 2: Divergent Reactivity Map

This diagram illustrates the "Dual Functionality" of the reagent, comparing the Sulfonyl-centered reactivity vs. the Aryl-centered reactivity.

ReactivityMap Center Sodium this compound (The Reagent) Radical Path A: Sulfonyl Radical (Oxidant/Photocatalyst) Center->Radical -e⁻ (Oxidation) Suzuki Path B: Suzuki Coupling (Pd Cat, Boronic Acid) Center->Suzuki -Br (Cross-Coupling) Sulfone Vinyl/Aryl Sulfones (C-S Bond Formation) Radical->Sulfone Trapping with Alkene/Arene Biaryl Biaryl Sulfinate (C-C Bond Formation) Suzuki->Biaryl Retains Sulfinate Group

Caption: Figure 2. Orthogonal reactivity profile: Path A utilizes the sulfinate group; Path B utilizes the bromo-handle.

References

  • Sigma-Aldrich. 4-Bromobenzenesulfinic acid sodium salt dihydrate Product Sheet. Retrieved from

  • Silveira, C. C., et al. (2010). "Ultrasound-Promoted Synthesis of Sodium Arenesulfinates." Ultrasonics Sonochemistry.
  • Deng, R., et al. (2017). "Recent advances of sodium sulfinates in radical reactions." Organic & Biomolecular Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23663673, Sodium this compound. Retrieved from

  • Reeves, J. T., et al. (2018). "Development of a Scalable Synthesis of Sodium Arenesulfinates." Organic Process Research & Development.

Sources

A Researcher's Guide to Optimizing Reactions with 4-Bromobenzenesulfinate: A Comparative Analysis of Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, the judicious selection of a solvent system is paramount to achieving optimal reaction outcomes. This is particularly true when employing versatile reagents such as sodium 4-bromobenzenesulfinate, a compound that can function as a potent nucleophile or a precursor to sulfonyl radicals.[1] This guide provides an in-depth comparison of the efficacy of this compound in various solvent systems, offering both theoretical grounding and practical, data-driven insights to aid researchers in drug development and synthetic chemistry in their experimental design.

The Critical Role of the Solvent: More Than Just a Medium

The solvent is not a passive bystander in a chemical transformation; it actively influences reaction rates, yields, and even mechanistic pathways. Its effects are primarily governed by properties such as polarity, proticity, and its ability to solvate the reactants, intermediates, and transition states. When considering a salt like sodium this compound, the solvent's ability to dissolve the salt and to solvate the resulting ions is a critical initial consideration.[2]

Reactions involving sulfinates as nucleophiles, for instance in S-alkylation, are highly sensitive to the solvent environment. The general principle dictates that polar aprotic solvents are often superior for enhancing the reactivity of anionic nucleophiles.[3][4]

Comparative Efficacy: Polar Aprotic vs. Polar Protic Solvents

To illustrate the impact of solvent choice, we will compare the expected performance of this compound in two main classes of polar solvents: polar aprotic and polar protic.

Polar Aprotic Solvents: Unleashing Nucleophilicity

Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN), are characterized by their polarity and the absence of acidic protons.[5] These solvents are generally the preferred choice for reactions where sodium this compound acts as a nucleophile.

The enhanced efficacy in these solvents can be attributed to their mode of solvation. They effectively solvate the sodium cation (Na⁺) but poorly solvate the this compound anion (ArSO₂⁻).[6] This leaves the sulfinate anion "naked" and highly reactive, leading to faster reaction rates and potentially higher yields in nucleophilic substitution reactions.[7]

Table 1: Predicted Performance of this compound in Common Polar Aprotic Solvents

SolventDielectric Constant (ε)Key AdvantagesPotential DisadvantagesPredicted Efficacy
Dimethylformamide (DMF) 36.7Excellent solubilizing power for salts, high boiling point allowing for a wide temperature range.Difficult to remove completely, potential for decomposition at high temperatures.High
Dimethyl sulfoxide (DMSO) 46.7Superior solubilizing power, can accelerate reaction rates significantly.Very high boiling point making removal challenging, can be reactive under certain conditions.Very High
Acetonitrile (MeCN) 37.5Lower boiling point for easier removal, relatively inert.Lower solubilizing power for some salts compared to DMF and DMSO.[8]Moderate to High
Tetrahydrofuran (THF) 7.6Lower boiling point, good for reactions at moderate temperatures.Lower polarity may limit solubility of the sulfinate salt.Moderate
Polar Protic Solvents: The Quenching Effect of Hydrogen Bonding

In contrast, polar protic solvents, such as water (H₂O), methanol (MeOH), and ethanol (EtOH), possess acidic protons and are capable of hydrogen bonding.[5] While they can be excellent solvents for dissolving salts, they tend to hinder the nucleophilicity of anions.

These solvents form a "solvation shell" around the this compound anion through hydrogen bonding.[7] This stabilizes the anion, making it less reactive and lowering the rate of nucleophilic attack. Consequently, reactions employing this compound as a nucleophile in polar protic solvents are generally slower and may result in lower yields compared to those in polar aprotic solvents.[9]

Table 2: Predicted Performance of this compound in Common Polar Protic Solvents

SolventDielectric Constant (ε)Key AdvantagesPotential DisadvantagesPredicted Efficacy
Water (H₂O) 80.1Excellent for dissolving salts, environmentally benign.Strong solvation of anions significantly reduces nucleophilicity.Low
Methanol (MeOH) 32.7Good solubilizing power, readily available.Hydrogen bonding reduces nucleophilicity, can act as a competing nucleophile.Low to Moderate
Ethanol (EtOH) 24.6Similar to methanol, often used in recrystallizations.Reduces nucleophilicity, potential for side reactions.Low to Moderate

Experimental Protocol for Solvent Screening

To empirically determine the optimal solvent for a specific reaction involving this compound, a systematic solvent screening is essential. The following protocol provides a robust framework for such an investigation.

Objective:

To identify the solvent system that provides the highest yield and reaction rate for a given reaction utilizing sodium this compound.

Materials:
  • Sodium this compound

  • Substrate (e.g., an alkyl halide for an S-alkylation reaction)

  • A selection of anhydrous solvents (e.g., DMF, DMSO, MeCN, THF, and a representative polar protic solvent like isopropanol for comparison)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessels (e.g., sealed vials or a parallel synthesizer)

  • Stirring apparatus

  • Temperature control system

  • Analytical instrumentation for reaction monitoring (e.g., TLC, LC-MS, or GC-MS)

Procedure:
  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Prepare stock solutions of the substrate and an internal standard (if using for quantitative analysis) in a suitable solvent.

  • Reaction Setup:

    • In parallel reaction vessels, add an equimolar amount of sodium this compound.

    • To each vessel, add the same volume of a different anhydrous solvent to be tested.

    • Stir the mixtures to assess the solubility of the sulfinate salt in each solvent at room temperature. Note any insolubility.

  • Reaction Initiation:

    • Add the substrate to each reaction vessel simultaneously.

    • If the reaction is to be performed at an elevated temperature, place the vessels in a pre-heated block or bath.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).

    • Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the consumption of starting material and the formation of the desired product.

  • Work-up and Analysis:

    • Upon completion (as determined by the monitoring), quench the reactions.

    • Perform an appropriate work-up procedure to isolate the crude product.

    • Determine the yield of the desired product in each solvent system.

Data Interpretation:
  • Solubility: Note the solvents in which sodium this compound is fully soluble, as this is a prerequisite for a homogeneous reaction.

  • Reaction Rate: Compare the rate of product formation across the different solvents.

  • Yield: Identify the solvent that provides the highest isolated yield of the pure product.

  • By-products: Analyze the reaction mixtures for the presence of any by-products and assess if the solvent choice influences their formation.

Visualizing the Rationale: Solvation Effects

The following diagrams illustrate the fundamental differences in how polar aprotic and polar protic solvents interact with the this compound anion.

G cluster_0 Weak Anion Solvation, Strong Cation Solvation Sulfinate Anion ArSO₂⁻ Solvent_A1 δ+ Solvent_A2 δ+ Na+ Na⁺ Solvent_B1 δ- Na+->Solvent_B1 Strong Solvation Solvent_B2 δ- Na+->Solvent_B2 Strong Solvation Solvent_B3 δ- Na+->Solvent_B3 Strong Solvation

Figure 1. In a polar aprotic solvent, the cation is strongly solvated, leaving the sulfinate anion relatively "naked" and highly nucleophilic.

G cluster_1 Strong Anion and Cation Solvation Sulfinate Anion ArSO₂⁻ Solvent_C1 H-O-R δ+ Sulfinate Anion->Solvent_C1 H-Bonding Solvent_C2 H-O-R δ+ Sulfinate Anion->Solvent_C2 H-Bonding Solvent_C3 H-O-R δ+ Sulfinate Anion->Solvent_C3 H-Bonding Na+ Na⁺ Solvent_D1 R-O-H δ- Na+->Solvent_D1 Solvent_D2 R-O-H δ- Na+->Solvent_D2

Figure 2. In a polar protic solvent, hydrogen bonding creates a strong solvation shell around the sulfinate anion, reducing its nucleophilicity.

Conclusion

The choice of solvent is a critical parameter that can dictate the success of a reaction involving sodium this compound. For applications where this reagent is employed as a nucleophile, polar aprotic solvents such as DMF and DMSO are predicted to offer superior performance due to their ability to enhance the anion's reactivity. Conversely, polar protic solvents are likely to impede nucleophilic reactions through strong solvation of the sulfinate anion.

This guide provides a foundational understanding and a practical framework for researchers to make informed decisions and to systematically optimize their reaction conditions. By understanding the underlying principles of solvent effects and employing a rigorous experimental approach to solvent screening, scientists can unlock the full synthetic potential of this compound.

References

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). Journal of Chemical Education.
  • Recent advances of sodium sulfinates in radical reactions. (n.d.). ResearchGate. Available at: [Link]

  • Reddy, R. P., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8969–9004. Available at: [Link]

  • Effect of various solvents on the reaction time and yield. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Publishing. Available at: [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (2021). PMC. Available at: [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Available at: [Link]

  • Reaction Chemistry & Engineering. (2023). ePrints Soton. Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Available at: [Link]

  • Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC. Available at: [Link]

  • Nucleophilicity (nucleophile strength). (n.d.). Khan Academy. Available at: [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango. Available at: [Link]

  • Nucleophile. (2023). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilicity and Solvent Effects. (2018). YouTube. Available at: [Link]

  • Sodium bromide. (2023). Sciencemadness Wiki. Available at: [Link]

  • Which nucleophile would be more reactive in the solvent given? (n.d.). Pearson. Available at: [Link]

  • Acetonitrile with Sodium bromide. (2015). National Institute of Standards and Technology. Available at: [Link]

  • Kinetic solvent isotope effects in the additions of bromine and 4-chlorobenzenesulfenyl chloride to alkenes and alkynes. (1979). OSTI.GOV. Available at: [Link]

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A Senior Application Scientist's Guide to Sulfinate Reduction: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfinate Hub in Organosulfur Chemistry

In the landscape of modern organic synthesis, sulfinates (RSO₂⁻) have emerged as exceptionally versatile and stable intermediates. Occupying a central +4 oxidation state for sulfur, they serve as a critical nexus, accessible from both the reduction of sulfonyl derivatives (S(VI)) and the oxidation of thiols or disulfides (S(-II)/S(-I)). Their stability as crystalline salts and their nuanced reactivity make them indispensable building blocks for a vast array of organosulfur compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

However, the synthetic utility of sulfinates is most powerfully unlocked through their reduction. The selective cleavage and formation of bonds at the sulfur center allow chemists to navigate the intricate web of sulfur oxidation states, leading to valuable products such as disulfides, thiosulfonates, sulfinamides, and thiols. The choice of reducing agent is paramount, as it dictates the reaction pathway, selectivity, and ultimate product. This guide provides a mechanistic deep-dive into the most prevalent methods for sulfinate reduction, offering a comparative analysis to inform experimental design for researchers in discovery and development.

Section 1: Reductive Dimerization to Symmetrical Disulfides (R-S-S-R)

The conversion of sulfinates to disulfides represents a formal reduction from S(IV) to S(-I). This transformation is highly valuable for accessing a core structural motif in peptides and for installing precursors to free thiols. The most common methods rely on activation of the sulfinate followed by a comproportionation or dimerization event.

Iodide-Mediated Reduction: The TBAI/Acid System

A robust and widely adopted method for converting sodium sulfinates into symmetrical disulfides employs a combination of a catalytic iodide source, such as tetrabutylammonium iodide (TBAI), and a strong acid like H₂SO₄.[1] This approach avoids the need for stoichiometric metallic reductants.

Mechanistic investigations suggest a pathway initiated by the activation of the sulfinate. The reaction is believed to proceed through a thiosulfonate intermediate, which is then further reduced.

  • Activation & Thiosulfonate Formation: The sulfinate is first activated, possibly by protonation. It can then react with another sulfinate molecule or a downstream intermediate to form a thiosulfonate. Control experiments have shown that at lower temperatures (80 °C), the thiosulfonate can be isolated as the major product, strongly implicating it as a key intermediate.[1]

  • Reduction of Thiosulfonate: The iodide catalyst, in the presence of acid, reduces the thiosulfonate intermediate to the final disulfide product. The exact nature of the reducing species derived from the TBAI/H₂SO₄ system is complex, but it effectively facilitates the S-S bond formation and removal of oxygen atoms.

G RSO2Na R-SO₂⁻Na⁺ (Sulfinate) Activated [R-S(O)-X] (Activated Intermediate) RSO2Na->Activated + H⁺, + RSO₂⁻ Thiosulfonate_redux R-SO₂-S-R Thiosulfonate R-SO₂-S-R (Thiosulfonate) Activated->Thiosulfonate Disulfide R-S-S-R (Disulfide) Thiosulfonate_redux->Disulfide

This method is applicable to both aromatic and aliphatic sulfinates, providing moderate to excellent yields.[1] The avoidance of harsh metal reductants makes it an attractive choice from a process and environmental standpoint. A key experimental choice is the reaction temperature; careful control allows for the potential isolation of the thiosulfonate intermediate if desired.[1]

Section 2: Reductive Coupling to Thiosulfonates (R-SO₂-S-R')

Thiosulfonates are valuable compounds in their own right, serving as effective sulfenylating agents. Their synthesis from sulfinates involves a reductive coupling with a thiol or disulfide, representing a formal cross-coupling rather than a simple reduction.

Iodine-Catalyzed Oxidative Sulfenylation

A straightforward approach involves the reaction of a sulfinate salt with a disulfide in the presence of molecular iodine (I₂). This method proceeds under mild, often solvent-free conditions at room temperature.[2][3]

The reaction is believed to proceed via a radical pathway, initiated by the interaction between the sulfinate and iodine.

  • Generation of Sulfonyl Radical: The sulfinate salt likely reacts with iodine to generate a sulfonyl radical (RSO₂•).

  • S-S Bond Cleavage: The sulfonyl radical can then attack the disulfide, leading to the homolytic cleavage of the S-S bond and formation of the thiosulfonate and a thiyl radical (RS•).

  • Radical Propagation: The thiyl radical can then participate in further propagation steps to continue the chain reaction.

G RSO2Na R-SO₂⁻Na⁺ RSO2_rad R-SO₂• RSO2Na->RSO2_rad I₂ (catalyst) I2 I₂ RSSR R'-S-S-R' Thiosulfonate R-SO₂-S-R' RSO2_rad->Thiosulfonate + R'-S-S-R' RS_rad R'-S• RS_rad->RSSR Chain Propagation Thiosulfonate->RS_rad (releases R'-S•)

Caption: Radical mechanism for iodine-catalyzed thiosulfonate synthesis.

This method is highly efficient for a range of aryl and alkyl sulfinates and disulfides.[3] Alternative metal-catalyzed approaches using copper or iron salts also facilitate the coupling of sulfinates with free thiols, proceeding through a likely single electron transfer (SET) pathway to generate the key radical intermediates.[4] The choice between the metal-free iodine system and a metal-catalyzed system may depend on functional group tolerance and desired reaction conditions (e.g., solvent, temperature).

Section 3: One-Pot Conversion to Sulfinamides (R-S(O)-NR'₂)

Sulfinamides are crucial chiral auxiliaries and building blocks. While not a direct reduction of an isolated sulfinate, a highly efficient strategy for their synthesis involves the in situ reduction of sulfonyl chlorides to sulfinates, which are then immediately converted to the target sulfinamide. This showcases the sulfinate as a pivotal, transient intermediate.

Zinc-Mediated Reductive Amination

This powerful one-pot protocol utilizes zinc powder to reduce a sulfonyl chloride to a zinc sulfinate, which is then activated and trapped with an amine.[5][6]

The causality behind this one-pot procedure lies in the compatibility of the sequential reaction steps under non-aqueous conditions, which is a significant advantage over traditional methods requiring isolation of the sulfinate from an aqueous reduction.[5]

  • Reduction: Zinc powder reduces the sulfonyl chloride (R-SO₂Cl) to a zinc sulfinate salt ((RSO₂)₂Zn). The addition of DMF as an additive has been found to significantly improve the efficiency of this step.[6]

  • Activation: The in situ generated sulfinate is then activated, typically by adding a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, to form a reactive sulfinyl chloride (R-SOCl).

  • Nucleophilic Substitution: Finally, an amine is added, which displaces the chloride from the sulfinyl chloride to form the desired sulfinamide product.

G Start R-SO₂Cl (Sulfonyl Chloride) Step1 1. Zn, DMF Start->Step1 Intermediate (RSO₂)₂Zn (Zinc Sulfinate) Step1->Intermediate Step2 2. SOCl₂ Intermediate->Step2 Activated R-SOCl (Sulfinyl Chloride) Step2->Activated Step3 3. R'₂NH Activated->Step3 Product R-S(O)NR'₂ (Sulfinamide) Step3->Product

Caption: Workflow for one-pot synthesis of sulfinamides via a sulfinate intermediate.

This self-validating system is highly reliable because it avoids the isolation of the often unstable sulfinic acids or their hydrates, which can complicate subsequent steps.[5] The choice to use a non-aqueous zinc reduction is a deliberate one to ensure compatibility with the subsequent chlorination step. This method is robust for a wide variety of alkyl and aryl sulfonyl chlorides and amines.

Section 4: Deep Reduction to Thiols (R-SH)

The complete reduction of a sulfinate (S(IV)) to a thiol (S(-II)) is a six-electron process that requires potent reducing agents. The choice of method depends heavily on the substrate's functional group tolerance.

Method A: Metal Hydride Reduction (e.g., LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including sulfinates.

  • Mechanism: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic sulfur atom of the sulfinate.[7][8] This is followed by subsequent hydride transfers and an acidic workup to protonate the resulting thiolate.

  • Performance: While effective, the high reactivity of LiAlH₄ limits its application in molecules with sensitive functional groups like esters, amides, or nitriles, which would also be reduced.[9][10] It is best employed for simple substrates where over-reduction is not a concern.

Method B: Silane/Acid Reduction

A combination of a hydrosilane (e.g., triethylsilane, Et₃SiH) and a strong acid (e.g., trifluoroacetic acid, TFA) provides a milder alternative for reduction, often termed ionic hydrogenation.

  • Mechanism: The reaction is initiated by protonation of a sulfinate oxygen atom by the strong acid. This activation dramatically increases the electrophilicity of the sulfur center. A hydride is then delivered from the silane to the activated sulfur, initiating the reduction cascade.[11][12] The high affinity of silicon for oxygen is a key thermodynamic driving force for this reaction.

  • Performance: This system offers greater chemoselectivity than LiAlH₄. By tuning the silane and the acid, the reaction conditions can be optimized for specific substrates, often leaving other reducible groups untouched.

Comparative Summary of Sulfinate Reduction Methods

Target ProductMethodTypical ReagentsMechanism HighlightsAdvantagesLimitations
Disulfide Iodide-MediatedTBAI, H₂SO₄Thiosulfonate intermediateMetal-free, good yieldsRequires strong acid
Thiosulfonate I₂-Catalyzed CouplingI₂, R'-S-S-R'Radical chain processMild, solvent-free optionSubstrate-dependent efficiency
Sulfinamide Zn-Mediated One-PotR-SO₂Cl, Zn, SOCl₂, R'₂NHIn situ sulfinate formationHigh efficiency, avoids isolationStarts from sulfonyl chloride
Thiol Metal HydrideLiAlH₄, H₃O⁺ workupNucleophilic hydride attackPowerful, rapid reductionPoor chemoselectivity
Thiol Silane/AcidEt₃SiH, TFAIonic hydrogenationMilder, more selectiveRequires strong acid

Experimental Protocols

Protocol 1: TBAI-Catalyzed Synthesis of Diphenyl Disulfide from Sodium Benzenesulfinate[1]
  • To a round-bottom flask charged with sodium benzenesulfinate (1.0 mmol) and TBAI (0.2 mmol) is added DMF (0.5 mL).

  • The mixture is stirred, and H₂SO₄ (1.0 mmol) is added dropwise at room temperature.

  • The reaction vessel is sealed and heated to 120 °C for 2 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford diphenyl disulfide.

Protocol 2: One-Pot Synthesis of N-Benzyl-4-methylbenzenesulfinamide from Toluenesulfonyl Chloride[5][6]
  • A flame-dried flask under an inert atmosphere (N₂) is charged with p-toluenesulfonyl chloride (1.0 mmol) and zinc dust (1.5 mmol).

  • Anhydrous dichloromethane (DCM, 5 mL) and DMF (1.5 mmol) are added, and the suspension is stirred vigorously at room temperature for 3-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to 0 °C, and oxalyl chloride (1.1 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of benzylamine (2.2 mmol) and triethylamine (2.5 mmol) in DCM (2 mL) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude residue is purified by flash chromatography to yield the desired sulfinamide.

Conclusion

The reduction of sulfinates is a cornerstone of organosulfur synthesis, providing access to a spectrum of valuable products. The choice of methodology is a strategic decision guided by the desired product, the functional group compatibility of the substrate, and process considerations. Iodide-catalyzed methods offer a mild, metal-free route to disulfides, while zinc-mediated one-pot procedures from sulfonyl chlorides represent a highly efficient and practical path to sulfinamides. For deep reduction to thiols, classic powerful reagents like LiAlH₄ and more nuanced, selective systems like silane/acid combinations offer complementary tools. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed decisions, troubleshoot reactions, and rationally design novel synthetic pathways leveraging the versatile sulfinate hub.

References

  • Misek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB00050H. [Link][5]

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  • Yuan, T., et al. (2025). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. Beilstein Journal of Organic Chemistry. [Link][1]

  • Barman, D., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. DOI: 10.1039/D0RA09759D. [Link][2][4]

  • Cline, D. J., et al. (2004). Intracellular Disulfide Reduction by Phosphine-Borane Complexes: Mechanism of Action for Neuroprotection. Journal of Neuroscience. [Link][14]

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  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link][8]

  • Luo, Y., et al. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. The Journal of Organic Chemistry. [Link][15]

  • Pharma Guideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link][9]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][10]

  • Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances. [Link][11]

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A Researcher's Guide to Stereoselectivity with Chiral Sulfinyl Derivatives: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: March 2026

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the realm of drug development where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][2] Within the synthetic chemist's toolkit, chiral sulfinyl compounds have emerged as exceptionally versatile and powerful tools for inducing asymmetry.[3][4] Their unique stereoelectronic properties, coupled with the configurational stability of the sulfur stereocenter, make them invaluable as chiral auxiliaries, ligands for transition metals, and catalysts.[4][5][6]

This guide provides an in-depth comparison of key chiral sulfinyl derivatives, focusing on the methods for their stereoselective synthesis and the assessment of their performance in asymmetric transformations. We will move beyond simple protocols to explore the mechanistic rationale behind their stereodirecting influence, offering field-proven insights for researchers aiming to harness their full potential.

Part 1: The Genesis of Chirality - A Comparison of Synthetic Strategies

The efficacy of any chiral auxiliary is predicated on its own enantiomeric purity. Therefore, assessing the stereoselectivity of sulfinyl derivatives begins with understanding their synthesis. Three primary strategies dominate the field, each with distinct advantages and limitations.

Strategy 1: The Andersen Synthesis via Diastereomeric Resolution

The classical Andersen synthesis represents a robust and reliable method for accessing enantiomerically pure sulfoxides.[3] The core principle involves the reaction of a sulfinyl chloride with a chiral alcohol, most famously (-)-menthol, to form a mixture of diastereomeric sulfinate esters.[6] These diastereomers, possessing different physical properties, can be separated by crystallization. Subsequent nucleophilic substitution with an organometallic reagent, such as a Grignard reagent, proceeds with complete inversion of configuration at the sulfur atom to yield the desired enantiopure sulfoxide.[3]

The primary advantage of this method is the high enantiomeric purity (>99% ee) achievable after crystallization. However, it is often labor-intensive and generally limited to the synthesis of structurally simple aryl alkyl sulfoxides.[6]

cluster_0 Andersen Synthesis Workflow Sulfinyl_Chloride p-Toluenesulfinyl Chloride Diastereomers Mixture of Diastereomeric Sulfinates (Rp,S) and (Sp,S) Sulfinyl_Chloride->Diastereomers + Chiral Alcohol Chiral_Alcohol (-)-Menthol Chiral_Alcohol->Diastereomers Separation Crystallization Diastereomers->Separation Pure_Diastereomer Pure (Rp,S)-Menthyl p-toluenesulfinate Separation->Pure_Diastereomer Product Enantiopure (S)-Sulfoxide (>99% ee) Pure_Diastereomer->Product + Grignard Reagent (Inversion at S) Grignard R-MgX Grignard->Product

Caption: Workflow of the classical Andersen synthesis.

Strategy 2: Catalytic Asymmetric Oxidation

A more direct and atom-economical approach is the enantioselective oxidation of prochiral sulfides.[7] This strategy relies on chiral catalysts to differentiate between the two lone pairs of electrons on the sulfur atom during the oxidation process. The most successful systems are transition metal-based, particularly those involving titanium and vanadium.

The Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in the presence of diethyl tartrate (DET) as a chiral ligand and cumene hydroperoxide (CHP) as the oxidant, is a landmark example. Variations using 1,1'-bi-2-naphthol (BINOL) derivatives have further improved enantioselectivities.[7]

Catalyst / Ligand SystemSubstrateOxidantYield (%)ee (%)Reference
Ti(Oi-Pr)₄ / (+)-DETMethyl p-tolyl sulfideCHP9089 (R)
Vanadium / Chiral Schiff BaseThioanisoleH₂O₂9388 (R)
Ti(Oi-Pr)₄ / (R)-BINOLMethyl p-tolyl sulfideTBHP9073 (R)
Ru(II) "Chiral-at-Metal" ComplexAryl benzyl sulfidesTBHP~70up to 81
Table 1: Comparison of catalytic systems for asymmetric sulfide oxidation. Data synthesized from multiple sources.[7]

While catalytic methods offer a more scalable and versatile route, the achieved enantioselectivities can be highly substrate-dependent, and optimization of the catalyst, ligand, and oxidant is often required.

Strategy 3: The Ellman Auxiliary (tert-Butanesulfinamide)

For the asymmetric synthesis of chiral amines, no reagent has had a greater impact than tert-butanesulfinamide, developed by Jonathan Ellman.[8][9] This chiral auxiliary is unique in that it is not typically used to prepare chiral sulfoxides, but rather to direct the stereoselective synthesis of other molecules. It is prepared via a catalytic enantioselective route and is commercially available in both enantiomeric forms.[9] Its utility stems from its facile condensation with aldehydes and ketones to form N-tert-butanesulfinyl imines. These intermediates are exceptionally effective at directing the diastereoselective addition of a wide range of nucleophiles.[5][8][10]

The success of this method lies in the high diastereoselectivities achieved and the straightforward removal of the auxiliary under mild acidic conditions.[8]

Part 2: Performance in Action - Assessing Stereocontrol in Key Transformations

The true measure of a chiral sulfinyl derivative is its ability to control the stereochemical outcome of a reaction. Here, we compare their performance in several critical asymmetric transformations.

A. Diastereoselective Additions to N-Sulfinyl Imines

The addition of organometallic reagents to Ellman's N-sulfinyl imines is a premier method for synthesizing enantiomerically enriched amines.[11] The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophile to one of the two diastereotopic faces of the imine. This is generally rationalized by a six-membered, Zimmerman-Traxler-like chair transition state where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric hindrance, and the nucleophile adds to the less hindered face.[8]

Start Chiral N-tert-Butanesulfinyl Imine + Nucleophile (Nu⁻) TS_Label TS_Label Imine TS Product TS->Product Forms new stereocenter Product_Label Product_Label

Caption: Chelation-controlled model for diastereoselective nucleophilic addition.

Imine Substrate (from)NucleophileConditionsYield (%)d.r.Reference
BenzaldehydeEtMgBrTHF, -48 °C9894:6
AcetophenoneMeLiTHF, -78 °C8598:2
3-PhenylpropanalLHMDS (for enolate)THF, -78 °C8899:1
Various AldehydesDimethylsulfone / LiHMDSTHF, -78 °C85-95>98:2[11][12][13]
Table 2: Representative diastereoselective additions to (R)-N-tert-butanesulfinyl imines.

Experimental Protocol: Asymmetric Synthesis of an α-Branched Amine

  • Imine Formation: To a solution of the aldehyde (1.0 mmol) and (R)-(+)-tert-butanesulfinamide (1.05 mmol) in CH₂Cl₂ (5 mL), add anhydrous CuSO₄ (2.0 mmol). Stir the mixture vigorously at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde. Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂, and concentrate the filtrate under reduced pressure to afford the crude N-sulfinyl imine, which is used without further purification.

  • Diastereoselective Addition: Dissolve the crude N-sulfinyl imine in anhydrous THF (10 mL) and cool the solution to -78 °C under a nitrogen atmosphere. Add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 mmol, 1.0 M in THF) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL). Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Auxiliary Cleavage: Dissolve the crude product in methanol (5 mL) and add HCl (1.5 mmol, e.g., 1.25 M in methanol). Stir at room temperature for 1 hour. Concentrate the mixture, dissolve the residue in diethyl ether, and wash with saturated aqueous NaHCO₃ to neutralize. Extract the aqueous layer with ether, combine the organic layers, dry, and concentrate to yield the chiral amine. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[8]

B. The Asymmetric Pummerer Reaction

The Pummerer reaction transforms a sulfoxide bearing an α-hydrogen into an α-functionalized sulfide upon treatment with an activating agent, typically an acid anhydride.[3][14] When a chiral sulfoxide is used, the reaction can proceed with a high degree of chirality transfer from the sulfur atom to the newly formed α-carbon stereocenter.[3][15] This "self-immolative" stereochemical process is a powerful tool for creating chiral building blocks.

The stereoselectivity is highly dependent on the reaction conditions and the substrate. Recent studies have shown that nonbonded interactions between the sulfoxide oxygen and other functional groups, either intramolecularly or intermolecularly with solvent molecules like N,N-dimethylacetamide (DMAC), can significantly enhance the stereochemical fidelity of the transfer.[16][17]

cluster_1 Asymmetric Pummerer Reaction Chiral_Sulfoxide Chiral Sulfoxide (Stereocenter at S) Sulfonium Acyloxysulfonium Intermediate Chiral_Sulfoxide->Sulfonium + Ac₂O Activator Acetic Anhydride (Ac₂O) Activator->Sulfonium Ylide Sulfonium Ylide Sulfonium->Ylide - H⁺ Thionium Thionium Ion Ylide->Thionium [1,2]-Elimination Product α-Acetoxy Sulfide (New Stereocenter at C) Thionium->Product + AcO⁻ (Chirality Transfer)

Caption: Generalized mechanism of the Pummerer reaction.

C. Reductive Cleavage with Kagan's Reagent

After the sulfinyl group has served its purpose in directing a stereoselective reaction, it must often be removed. While acidic cleavage works for N-sulfinyl imines, cleaving a C-S bond requires reductive methods. Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is an exceptionally mild and selective single-electron reducing agent that is highly effective for the reduction of sulfoxides to sulfides without affecting many other functional groups.[18][19][20][21]

Experimental Protocol: SmI₂-Mediated Reduction of a Sulfoxide

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, place samarium metal powder (3.2 mmol) and iodine (3.0 mmol). Add anhydrous THF (15 mL) via syringe. Stir the mixture at room temperature. The reaction is initiated by gentle heating or sonication, and the characteristic deep blue color of SmI₂ should appear within 1-2 hours.

  • Reduction: To the freshly prepared solution of SmI₂ in THF at room temperature, add a solution of the chiral sulfoxide (1.0 mmol) in THF (5 mL). Stir the reaction until the blue color disappears (typically 5-30 minutes).

  • Workup: Quench the reaction with a saturated aqueous solution of K₂CO₃. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the corresponding sulfide.

Part 3: The Verdict - Analytical Methods for Quantifying Stereoselectivity

Accurate assessment of stereoselectivity is non-negotiable. The enantiomeric excess (ee) or diastereomeric ratio (d.r.) is the ultimate measure of a method's success.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[22] By using a chiral stationary phase (CSP), the two enantiomers of a compound interact differently with the column, leading to different retention times and allowing for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers are not. Therefore, NMR is excellent for determining the diastereomeric ratio of a product mixture. To measure ee, one can use a chiral derivatizing agent (e.g., Mosher's acid) to convert the enantiomers into diastereomers, which can then be distinguished and quantified by ¹H or ¹⁹F NMR.

  • Enzymatic Assays: For high-throughput screening, enzymatic methods can be employed. For example, the enantiomers of a chiral sulfoxide may inhibit a specific enzyme to different extents. By measuring the rate of the enzymatic reaction in the presence of the sulfoxide sample, one can correlate the inhibition level to the enantiomeric excess.[23]

Conclusion and Future Outlook

Chiral sulfinyl derivatives, from the classical Andersen reagents to the modern Ellman auxiliary, provide a robust platform for asymmetric synthesis. Assessing their stereoselectivity is a multi-faceted process that begins with their own enantioselective synthesis, extends to their performance in key chemical transformations, and culminates in precise analytical quantification. The choice of derivative and methodology depends on the specific synthetic target, but the principles of stereochemical control—be it through diastereomeric resolution, catalytic differentiation, or auxiliary-directed facial bias—remain fundamental.

Looking forward, the field continues to evolve. The exploration of other sulfur stereogenic centers, such as sulfoximines and sulfonimidamides, as pharmacophores is rapidly gaining traction in drug discovery, promising to expand the accessible chemical space for medicinal chemists.[24][25] The development of new catalytic methods for the asymmetric synthesis of these and other sulfinyl derivatives will undoubtedly continue to be a vibrant and impactful area of research.

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  • Nieto, I., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • Perrio, S., et al. (2005). β-Sulfinyl Acrylate Esters as a Convenient Source of Alkane- and Arenesulfenate Anions. ResearchGate. [Link]

  • Nicolaou, K. C., & Ellman, J. A. (2011). Samarium Diiodide-Mediated Reactions in Total Synthesis. PMC - NIH. [Link]

  • Kita, Y., et al. (2006). Highly stereoselective asymmetric Pummerer reactions that incorporate intermolecular and intramolecular nonbonded S...O interactions. PubMed. [Link]

  • Solladié, G., & Glass, R. S. (1981). Application of chiral sulfoxides in asymmetric synthesis: the enantiospecific synthesis of the chroman ring of .alpha.-tocopherol (vitamin E). Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Samarium (low valent). Organic Chemistry Portal. [Link]

  • Chen, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(3), M1275. [Link]

  • Goundry, A. J., & Campbell, I. B. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. [Link]

  • Rojas Lab. (2025). This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. [Link]

  • Chen, Y., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. ResearchGate. [Link]

  • Al-Momani, L. A. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1248-1280. [Link]

  • Carreño, M. C., et al. (2023). Base-Induced Sulfoxide-Sulfenate Rearrangement of 2-Sulfinyl Dienes for the Regio- and Stereoselective Synthesis of Enantioenriched Dienyl Diols. PMC - NIH. [Link]

  • Ramachandran, P. V., & Nicponski, D. R. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters. [Link]

  • Parida, D. N., & Samal, S. (2022). Samarium-Mediated Asymmetric Synthesis. Molecules, 28(1), 116. [Link]

  • Procter, D. J., & Flowers, R. A. (Eds.). (2012). Recent Applications of Kagan's Reagent (SmI₂) in Natural Product Synthesis. In Organic Synthesis Using Samarium Diiodide. [Link]

  • Kita, Y., et al. (2006). Highly Stereoselective Asymmetric Pummerer Reactions That Incorporate Intermolecular and Intramolecular Nonbonded S···O Interactions. Journal of the American Chemical Society, 128(31), 10151-10160. [Link]

  • Vessally, E., et al. (2023). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters, 6(3), 200-213. [Link]

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Benchmarking the Performance of 4-Bromobenzenesulfinate in C-S Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of the "Bromo-Handle"

In the landscape of C-S bond formation, Sodium 4-Bromobenzenesulfinate (4-Br-Ph-SO₂Na) represents a distinct strategic tier above standard sulfinates (e.g., phenyl or p-tolyl). While it shares the handling advantages of the sulfinate class—oxidative stability, lack of stench, and solid-state stability—its primary value lies in iterative synthesis .

Unlike simple arenesulfinates, which act as "terminal" groups in a molecular scaffold, the 4-bromo variant installs a sulfone moiety while simultaneously embedding a reactive aryl bromide handle. This allows for post-sulfonylation diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), a workflow critical for fragment-based drug discovery (FBDD) and library generation.

This guide benchmarks its performance against traditional alternatives and details specific protocols for its optimal use.

Part 1: Comparative Benchmarking

Reagent Performance Matrix

The following table contrasts this compound with the two most common alternatives for sulfone synthesis: Sulfonyl Chlorides and Thiols.

FeatureSodium this compound 4-Bromobenzenesulfonyl Chloride 4-Bromothiophenol
Physical State Stable, crystalline solidMoisture-sensitive solid/liquidMalodorous liquid/solid
Shelf Stability High (Non-hygroscopic)Low (Hydrolyzes to sulfonic acid)Moderate (Oxidizes to disulfide)
Atom Economy High (Loss of Na⁺)Moderate (Loss of HCl)Low (Requires 2-step oxidation)
Reaction pH Neutral/Mildly BasicAcidic (Generates HCl)Basic (Requires deprotonation)
Chemoselectivity Excellent (S-nucleophile)Moderate (Competing hydrolysis)Good (High nucleophilicity)
Safety Profile Non-toxic, OdorlessCorrosive, LachrymatorToxic, Stench
Primary Utility Radical/Oxidative CouplingFriedel-Crafts / Nucleophilic Sub.[1]Alkylation + Oxidation
The "Iterative Coupling" Advantage

The defining feature of this compound is its compatibility with Sequential Cross-Coupling .

  • Step 1 (C-S Formation): The sulfinate acts as the nucleophile (or radical precursor) to form the sulfone. The Br-C bond remains intact under radical or metal-free conditions.

  • Step 2 (C-C Formation): The preserved Ar-Br bond serves as an electrophile for a subsequent Pd-catalyzed coupling.

Part 2: Core Applications & Experimental Protocols

Application A: Electrochemical Sulfonylation (Green Synthesis)

This method is superior for synthesizing aryl-vinyl or diaryl sulfones without transition metal catalysts, preventing premature reaction of the bromine handle.

Mechanism: The reaction proceeds via a radical pathway.[2] Anodic oxidation of the sulfinate generates a sulfonyl radical (


), which attacks the unsaturated system (alkyne/alkene) or couples with an aryl radical.

Experimental Protocol: Electrochemical Synthesis of Alkynyl Sulfones

  • Reagents: Sodium this compound (0.5 mmol), Phenylacetylene (0.5 mmol), NH₄I (0.5 mmol, electrolyte/mediator).

  • Solvent: MeOH/H₂O (4:1, 10 mL).

  • Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Conditions: Constant current (10 mA), Room Temperature, 4 hours.

  • Workup: Evaporate solvent, extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Typical Yield: 75–85%.

Expert Insight: The use of NH₄I is critical. Iodide is oxidized to iodine at the anode, which then facilitates the generation of the sulfonyl radical or activates the alkyne, avoiding direct over-oxidation of the sulfinate to sulfonate.

Application B: Metal-Free Arylation via Arynes

This protocol allows for the synthesis of diaryl sulfones under mild conditions, ensuring the Ar-Br bond survives for future use.

Experimental Protocol:

  • Precursors: Sodium this compound (1.2 equiv) + 2-(Trimethylsilyl)phenyl triflate (Aryne precursor, 1.0 equiv).

  • Additives: CsF (2.0 equiv), 18-Crown-6 (2.0 equiv).

  • Solvent: Acetonitrile (anhydrous).

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Mechanism: Fluoride triggers aryne formation. The sulfinate anion attacks the highly electrophilic aryne triple bond, followed by protonation.

  • Yield: ~80–90%.

Part 3: Mechanistic Visualization

Electrochemical Radical Pathway

The following diagram illustrates the radical generation and C-S bond formation pathway, highlighting the stability of the Bromine substituent during the process.

ElectrochemicalSulfonylation Sulfinate 4-Br-Ph-SO2Na (Sulfinate Anion) Anode Anode Surface (-e⁻) Sulfinate->Anode Oxidation Radical Sulfonyl Radical (4-Br-Ph-SO2•) Anode->Radical Generates Intermediate Vinyl/Aryl Radical Intermediate Radical->Intermediate Adds to Substrate Substrate Alkyne/Boronic Acid (Substrate) Substrate->Intermediate Product Target Sulfone (Ar-SO2-R) Intermediate->Product H-Abstraction / Coupling Bromine Br-Handle (Intact) Product->Bromine Retains

Caption: Electrochemical generation of sulfonyl radicals from this compound. Note the preservation of the Br-handle.

Sequential Functionalization Workflow

This diagram demonstrates the "Expert" workflow: using the product of the first reaction as a substrate for a second, orthogonal reaction.

SequentialCoupling Start Sodium this compound Step1 Step 1: C-S Bond Formation (Electrochemical or Aryne) Start->Step1 Intermed Intermediate: 4-Bromophenyl Sulfone (Contains Reactive Br) Step1->Intermed Yield: 60-90% Step2 Step 2: C-C Bond Formation (Pd-Catalyzed Suzuki Coupling) Intermed->Step2 Pd(PPh3)4, Base Final Final Product: Biaryl Sulfone Scaffold Step2->Final Yield: >80% Boronic Reagent: Aryl Boronic Acid Boronic->Step2

Caption: Modular synthesis workflow utilizing the 4-bromo substituent for late-stage diversification.

Part 4: Experimental Data Summary

The following data summarizes the performance of sodium this compound in key C-S bond forming reactions.

Reaction TypeElectrophileCatalyst/MediatorConditionsYield (%)Ref
Iodonium Coupling Diphenyliodonium TriflateNone (Thermal)DMF, 100°C61% [1]
Aryne Insertion 2-(TMS)phenyl triflateCsF (Metal-Free)MeCN, RT85% [2]
Electrochemical PhenylacetyleneNH₄I (Mediator)MeOH/H₂O, 10mA78% [3]
Photoredox Aryl Diazonium SaltsRu(bpy)₃²⁺Blue LED, RT72% [4]

Technical Note on Yields: Yields for this compound are typically 5–10% lower than unsubstituted benzenesulfinate. This is due to the electron-withdrawing nature of the bromine (Hammett σ_p = +0.23), which slightly reduces the nucleophilicity of the sulfinate anion. However, this electronic effect stabilizes the resulting sulfonyl radical, making it highly effective in radical pathways.

References

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Amazon AWS / Organic Chemistry Portal. [Link]

  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes. Synthesis / Organic Chemistry Portal. [Link]

  • Electrochemically Enabled Sulfonylation of Alkynes with Sodium Sulfinates. Organic Letters. [Link]

  • Visible-Light-Mediated Sulfonylation of Aryl Diazonium Salts. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na). RSC Advances / PMC. [Link]

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Safety Operating Guide

Proper Disposal of 4-Bromobenzenesulfinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of 4-bromobenzenesulfinate is a critical aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, from immediate safety measures to final waste containment. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound and its common salt, sodium this compound, are organobromine compounds that require careful handling. While not classified as acutely toxic, they can cause skin and serious eye irritation.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of exposure, immediate first aid is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Hazard and Physical Property Data

For quick reference, the key hazard classifications and physical properties of Sodium this compound are summarized in the table below.

PropertyValueSource
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
GHS Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[2]
Appearance White to off-white solid[4]
Molecular Formula C₆H₄BrNaO₂S[3]
Molecular Weight 243.06 g/mol [5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[6][7]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Sodium oxides, Hydrogen bromide[1]

Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[8] All work with solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through a licensed environmental management company.[2] Never dispose of this chemical down the drain or in the regular trash.[9]

Disposal Workflow for this compound

DisposalWorkflow start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams (e.g., non-halogenated, aqueous) identify->segregate container Place in a labeled, sealed hazardous waste container segregate->container storage Store in designated Satellite Accumulation Area (SAA) container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes pickup Schedule pickup with EHS or certified waste contractor spill->pickup No spill_protocol->container end Final Disposal at a Licensed Facility pickup->end

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

All waste containing this compound, including empty containers, contaminated PPE (gloves, etc.), and spill cleanup materials, must be classified as hazardous waste.[9] This waste must be segregated from other waste streams to prevent cross-contamination and ensure proper disposal. Specifically, keep it separate from:

  • Non-halogenated organic waste

  • Aqueous waste

  • Solid, non-hazardous waste

Step 2: Container Selection and Labeling
  • Choose a Suitable Container: Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended. Ensure the container is in good condition, free of cracks or leaks.[10]

  • Labeling: As soon as you begin accumulating waste, affix a hazardous waste label. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • Any other constituents if it is a mixed waste stream

Step 3: Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding the creation of dust.[1]

    • Place the collected material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Ensure the area is well-ventilated.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for guidance and assistance.[11][12]

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[6][7]

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal company.[9] Provide the disposal company with a copy of the Safety Data Sheet (SDS). Complete all necessary waste manifest documentation as required by local and national regulations.[12]

Regulatory Context

The disposal of chemical waste is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[8][11][12] While this compound is not specifically listed as a "listed hazardous waste" under the Resource Conservation and Recovery Act (RCRA) in the same way some other organobromine production wastes have been[13][14][15], it exhibits characteristics of hazardous waste (irritant) and must be managed as such. All personnel handling hazardous waste must receive appropriate training as mandated by OSHA.[11]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. U.S. Environmental Protection Agency. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • How to store and handle sodium Naphthalene Sulfonate safely. Quora. [Link]

  • PA EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. U.S. Environmental Protection Agency. [Link]

  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. Federal Register. [Link]

  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. GovInfo. [Link]

  • Ethidium Bromide Waste Disposal. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromobenzenesulfinate

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an essential guide for the safe handling of Sodium 4-bromobenzenesulfinate (CAS No. 34176-08-4). As a compound frequently utilized in synthetic chemistry, a thorough understanding of its hazard profile is critical to ensuring laboratory safety. This guide provides immediate, procedural, and logistical information designed for researchers, scientists, and drug development professionals. Our commitment is to furnish you with field-proven insights that extend beyond the product, fostering a culture of safety and scientific integrity.

Hazard Identification: Understanding the Risks

Sodium this compound is a solid, typically a powder, that presents specific handling challenges.[1] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact. A comprehensive risk assessment is the foundation of any safe laboratory protocol. The hazards associated with this chemical are categorized as significant but manageable with the correct engineering controls and personal protective equipment (PPE).[1][2]

The compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : The powder is particularly hazardous to the eyes, causing serious irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3) : Inhalation of dust may lead to respiratory irritation.[1][2]

Hazard ClassificationGHS CategoryDescription of RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicityCategory 3May cause respiratory irritation.[1][2]

The causality is clear: the fine particulate nature of the solid necessitates stringent controls to prevent aerosolization and subsequent inhalation, while its chemical properties require a robust barrier to protect skin and eyes.

Core Directive: Your Personal Protective Equipment (PPE) Regimen

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist; it is a self-validating system of protection where each component serves a specific, critical function.

PPE CategoryItemSpecification & Rationale
Eye/Face Protection Chemical Safety GogglesMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] Goggles provide a full seal around the eyes, which is critical for protecting against fine dust and accidental splashes. Standard safety glasses are insufficient.
Face ShieldRecommended in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing during solution preparation.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally suitable for incidental contact.[6] Always inspect gloves for tears or degradation before use. For prolonged contact or immersion, consult the glove manufacturer's compatibility chart.
Skin & Body Protection Laboratory CoatA flame-resistant lab coat provides a primary barrier against spills and dust contamination on personal clothing.[7]
Closed-Toe ShoesImpermeable, closed-toe shoes are required to protect against spills and falling objects.[7]
Respiratory Protection NIOSH-Approved RespiratorNot typically required under normal use conditions where adequate engineering controls (i.e., a chemical fume hood) are in place.[2][8] However, if dust generation is unavoidable or ventilation is insufficient, a particle-filtering respirator is necessary.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes exposure and prevents accidents.

1. Preparation and Pre-Handling Checks:

  • Verify that a certified chemical fume hood is operational. All weighing and transfer operations involving the powder must be conducted within the hood.[7]
  • Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[2]
  • Assemble all necessary glassware, spatulas, and reagents to minimize movement once the chemical is being handled.[5]

2. Donning PPE:

  • Put on your lab coat and closed-toe shoes.
  • Don chemical safety goggles.
  • Wash and dry hands thoroughly before putting on the correct size of chemical-resistant gloves.

3. Chemical Handling (Inside a Fume Hood):

  • Place a weigh boat on the analytical balance inside the fume hood.
  • Carefully transfer the required amount of Sodium this compound using a dedicated spatula, avoiding any actions that could create dust.
  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.
  • Once the transfer is complete, securely close the primary container.

4. Post-Handling and Decontamination:

  • Clean any contaminated surfaces within the fume hood.
  • Properly dispose of any contaminated weigh boats or other single-use items in the designated solid waste container.
  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste bin.[5]
  • Remove your lab coat and goggles.
  • Wash hands thoroughly with soap and water.[2][7]

Contingency Plan: Spill and Exposure Management

Preparedness is paramount. In the event of an accidental release or exposure, immediate and correct action is crucial.

Small-Scale Spill Response Protocol:

  • Alert: Immediately alert personnel in the vicinity.[7]

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing the appropriate PPE as detailed above before attempting cleanup.

  • Contain: Gently cover the spill with an absorbent material from a chemical spill kit to prevent further aerosolization.

  • Clean: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][9] Avoid creating dust during cleanup.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water), followed by a final wipe with a clean, dry cloth. Dispose of all cleaning materials as hazardous waste.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Sodium this compound Spill Alert Alert Nearby Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate DonPPE Don Full PPE Goggles, Gloves, Lab Coat Evacuate->DonPPE Contain Gently Cover Spill Use absorbent from spill kit DonPPE->Contain Sweep Sweep Up Material Avoid creating dust Contain->Sweep Containerize Place in Labeled Waste Container Sweep->Containerize Decontaminate Clean Spill Area Containerize->Decontaminate Dispose Dispose of Waste Follow institutional guidelines Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Logistical Plan: Storage and Disposal

Storage: Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations. Store Sodium this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials, such as strong oxidizing agents.[2]

Waste Disposal: All waste, including the chemical itself and any contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Never dispose of this chemical down the drain.[7]

  • All disposal must be conducted through an approved waste disposal plant, in strict accordance with all local, state, and federal regulations.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • DC Fine Chemicals. Safety Data Sheet: Sodium bromate. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.